molecular formula C16H19FNO3P B2453047 Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate CAS No. 380894-77-9

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Numéro de catalogue: B2453047
Numéro CAS: 380894-77-9
Poids moléculaire: 323.304
Clé InChI: CPOPYWOLIYKTLP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is a useful research compound. Its molecular formula is C16H19FNO3P and its molecular weight is 323.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(diethoxyphosphorylmethyl)-5-(3-fluorophenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FNO3P/c1-3-20-22(19,21-4-2)12-16-9-8-14(11-18-16)13-6-5-7-15(17)10-13/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOPYWOLIYKTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=NC=C(C=C1)C2=CC(=CC=C2)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380894-77-9
Record name Diethyl {[4-(3-fluorophenyl)-2-pyridyl]methyl} phosphonate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, a key intermediate in the synthesis of various pharmaceutical compounds, notably himbacine analogs which are potent thrombin receptor antagonists. This document details a robust and scalable synthetic strategy, commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core aryl-pyridine framework, followed by functional group manipulations leading to the final phosphonate product via a Michaelis-Arbuzov reaction. Each synthetic step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of critical process parameters. The guide is intended to provide researchers and process chemists with the necessary information to confidently replicate and optimize this synthesis.

Introduction: Significance and Retrosynthetic Analysis

This compound (CAS Number: 380894-77-9) is a crucial building block in medicinal chemistry. Its structural motif, featuring a substituted pyridine ring linked to a phosphonate ester, is a key component in the development of novel therapeutics. The primary utility of this compound lies in its role as an intermediate for the synthesis of complex molecules like vorapaxar, a thrombin receptor antagonist.

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-phosphorus bond, pointing to a Michaelis-Arbuzov reaction as the final key transformation. This approach necessitates the preparation of a suitable electrophile, specifically a haloalkylpyridine derivative. The core 5-arylpyridine scaffold can be efficiently constructed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This leads to a convergent and efficient synthetic strategy.

Retrosynthesis Target This compound Intermediate1 2-(Halomethyl)-5-(3-fluorophenyl)pyridine Target->Intermediate1 Michaelis-Arbuzov Reaction Reagent1 Triethyl phosphite Target->Reagent1 Intermediate2 (5-(3-fluorophenyl)pyridin-2-yl)methanol Intermediate1->Intermediate2 Halogenation StartingMaterial1 5-Bromo-2-methylpyridine Intermediate2->StartingMaterial1 Suzuki Coupling & Oxidation StartingMaterial2 3-Fluorophenylboronic acid

Figure 1: Retrosynthetic analysis of the target phosphonate.

Synthetic Pathway and Experimental Protocols

The forward synthesis is designed as a three-step sequence:

  • Step 1: Suzuki-Miyaura Cross-Coupling to form 5-(3-fluorophenyl)-2-methylpyridine.

  • Step 2: Oxidation of the methyl group to a hydroxymethyl group, yielding (5-(3-fluorophenyl)pyridin-2-yl)methanol.

  • Step 3: Halogenation and Michaelis-Arbuzov Reaction to afford the final product, this compound.

Step 1: Synthesis of 5-(3-fluorophenyl)-2-methylpyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and powerful method for the formation of C-C bonds, particularly for creating biaryl structures. In this initial step, commercially available 5-bromo-2-methylpyridine is coupled with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Suzuki_Coupling Reactant1 5-Bromo-2-methylpyridine Product 5-(3-fluorophenyl)-2-methylpyridine Reactant1->Product Reactant2 3-Fluorophenylboronic acid Reactant2->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₃PO₄ Base->Product Solvent 1,4-Dioxane/H₂O Solvent->Product

Figure 2: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • To a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-methylpyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 85-95 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC

A Comprehensive Technical Guide to the Synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth methodology for the synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, a key intermediate in the development of advanced pharmaceutical compounds such as himbacine analogs, which are known to be potent thrombin receptor antagonists.[1][2] Starting from the readily available precursor 5-bromo-2-hydroxymethyl-pyridine, this document outlines a robust and efficient three-step synthetic pathway. The guide delves into the mechanistic principles and strategic considerations behind each core transformation: a Suzuki-Miyaura cross-coupling, a functional group activation via chlorination, and a concluding Michaelis-Arbuzov reaction. Each protocol is presented with step-by-step instructions, quantitative data, and a discussion of the underlying chemical principles to ensure reproducibility and a thorough understanding of the process.

Introduction

Pyridine-based phosphonates are a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of a phosphonate moiety onto a pyridine scaffold can impart unique physicochemical properties, including enhanced metal chelation capabilities, improved biological membrane permeability, and the ability to act as stable mimics of phosphate esters. The target molecule, this compound, serves as a critical building block in the synthesis of complex therapeutic agents.[1][2] This guide presents a validated synthetic route that is both efficient and scalable, starting from 5-bromo-2-hydroxymethyl-pyridine.

Overall Synthetic Strategy

The transformation of 5-bromo-2-hydroxymethyl-pyridine into the target phosphonate is achieved through a logical three-step sequence. This strategy is designed to first construct the core bi-aryl structure, then activate the benzylic position for nucleophilic attack, and finally install the diethyl phosphonate group.

The overall workflow can be visualized as follows:

G cluster_0 C-C Bond Formation cluster_1 Hydroxyl Activation cluster_2 C-P Bond Formation A 5-Bromo-2-hydroxymethyl-pyridine (Starting Material) B (5-(3-Fluorophenyl)pyridin-2-yl)methanol (Intermediate 1) A->B  Step 1:  Suzuki Coupling   C 2-(Chloromethyl)-5-(3-fluorophenyl)pyridine (Intermediate 2) B->C  Step 2:  Chlorination   D This compound (Final Product) C->D  Step 3:  Michaelis-Arbuzov Reaction  

Caption: High-level overview of the 3-step synthetic pathway.

Step-by-Step Synthesis and Mechanistic Discussion

This section provides a detailed exploration of each reaction, including the rationale for the chosen methodology and a complete experimental protocol.

Step 1: Suzuki-Miyaura Cross-Coupling

Principle and Rationale: The first step involves the formation of a carbon-carbon bond between the pyridine ring and the 3-fluorophenyl group. The Suzuki-Miyaura reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[3][4] The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ. The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[4]

Experimental Protocol: Synthesis of (5-(3-Fluorophenyl)pyridin-2-yl)methanol

  • To a suitable reaction vessel, add 5-bromo-2-hydroxymethyl-pyridine, (3-fluorophenyl)boronic acid, and a solvent mixture such as toluene and ethanol.

  • Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[3]

  • Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (5-(3-fluorophenyl)pyridin-2-yl)methanol as a solid.

Data Summary Table:

Reagent/ParameterMolar RatioTypical QuantityPurpose
5-Bromo-2-hydroxymethyl-pyridine1.0 eq(Scale Dependent)Starting Material
(3-Fluorophenyl)boronic acid1.1 - 1.5 eq(Scale Dependent)Arylating Agent
Pd(PPh₃)₄0.01 - 0.05 eq(Scale Dependent)Catalyst
Sodium Carbonate (2M aq.)2.0 - 3.0 eq(Scale Dependent)Base
Toluene/Ethanol-(Sufficient Volume)Solvent
Temperature-85 °CReaction Condition
Time-4 - 12 hoursReaction Condition
Step 2: Chlorination of the Hydroxymethyl Group

Principle and Rationale: The hydroxyl group of the intermediate is a poor leaving group. To facilitate the subsequent nucleophilic substitution with triethyl phosphite, it must be converted into a better leaving group. Chlorination using thionyl chloride (SOCl₂) is a highly effective method for this purpose.[5][6] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙ2-type attack by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts and driving the reaction to completion.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-5-(3-fluorophenyl)pyridine

  • Dissolve the starting material, (5-(3-fluorophenyl)pyridin-2-yl)methanol, in a suitable inert solvent such as toluene or dichloromethane (DCM).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution. This reaction is exothermic and releases HCl gas.[1][2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat (e.g., 45 °C) to ensure complete conversion.[1][2]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess SOCl₂ and HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The resulting crude 2-(chloromethyl)-5-(3-fluorophenyl)pyridine is often used in the next step without further purification.

Data Summary Table:

Reagent/ParameterMolar RatioTypical QuantityPurpose
(5-(3-Fluorophenyl)pyridin-2-yl)methanol1.0 eq(Scale Dependent)Starting Material
Thionyl Chloride (SOCl₂)1.5 - 2.0 eq(Scale Dependent)Chlorinating Agent
Toluene or DCM-(Sufficient Volume)Solvent
Temperature-0 °C to 45 °CReaction Condition
Time-2 - 4 hoursReaction Condition
Step 3: Michaelis-Arbuzov Reaction

Principle and Rationale: The final step is the formation of the C-P bond to yield the target phosphonate. The Michaelis-Arbuzov reaction is the classic and most widely used method for synthesizing phosphonates.[7][8] The mechanism involves the Sₙ2 attack of the nucleophilic trivalent phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of 2-(chloromethyl)-5-(3-fluorophenyl)pyridine.[7] This forms a quasi-phosphonium salt intermediate. The displaced chloride ion then attacks one of the ethyl groups on the phosphonium intermediate in a second Sₙ2 reaction, yielding the final pentavalent phosphonate product and ethyl chloride as a volatile byproduct.[9]

Experimental Protocol: Synthesis of this compound

  • Place the crude 2-(chloromethyl)-5-(3-fluorophenyl)pyridine in a reaction flask.

  • Add an excess of triethyl phosphite. The phosphite often serves as both the reagent and the solvent.[10]

  • Heat the mixture, typically to a temperature between 120-160 °C, and maintain it for several hours.[7] The high temperature is necessary to drive the dealkylation of the phosphonium intermediate.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite by vacuum distillation.

  • Purify the resulting residue by column chromatography on silica gel to obtain the final product, this compound, typically as a clear, pale-yellow liquid or low-melting solid.[1][11]

Data Summary Table:

Reagent/ParameterMolar RatioTypical QuantityPurpose
2-(Chloromethyl)-5-(3-fluorophenyl)pyridine1.0 eq(Scale Dependent)Starting Material
Triethyl Phosphite3.0 - 5.0 eq(Scale Dependent)Phosphonating Agent
Temperature-140 - 150 °CReaction Condition
Time-4 - 16 hoursReaction Condition

Detailed Process Workflow

The following diagram illustrates the interconnectedness of the synthetic steps, highlighting the key inputs and outputs for each stage.

G Start 5-Bromo-2-hydroxymethyl-pyridine R1 Suzuki Coupling Start->R1 Int1 (5-(3-Fluorophenyl)pyridin-2-yl)methanol R2 Chlorination Int1->R2 Int2 2-(Chloromethyl)-5-(3-fluorophenyl)pyridine R3 Michaelis-Arbuzov Reaction Int2->R3 Product Final Product R1->Int1 R2->Int2 R3->Product Reagent1 3-Fluorophenylboronic Acid Pd(PPh₃)₄, Na₂CO₃ Reagent1->R1 Reagent2 Thionyl Chloride (SOCl₂) Reagent2->R2 Reagent3 Triethyl Phosphite (P(OEt)₃) Reagent3->R3

Caption: Detailed workflow of the synthesis process.

Characterization of Final Product

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • Appearance: Clear, pale-yellow liquid.[11]

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals.[1][2]

    • δ 1.3 (t, 6H, -OCH₂CH₃ )

    • δ 3.47 (d, J=22.0 Hz, 2H, P-CH₂ -Py)

    • δ 4.12 (q, 4H, -OCH₂ CH₃)

    • δ 7.10 - 7.83 (m, 6H, Ar-H)

    • δ 8.76 (d, 1H, Ar-H)

  • Purity (HPLC): ≥98.5%.[11]

  • Mass Spectrometry: To confirm the molecular weight (323.30 g/mol ).

Conclusion

The synthesis of this compound from 5-bromo-2-hydroxymethyl-pyridine can be reliably achieved through a three-step sequence involving a Suzuki-Miyaura coupling, chlorination, and a Michaelis-Arbuzov reaction. Each step utilizes well-established and robust chemical transformations, making the overall process suitable for laboratory-scale synthesis and amenable to scale-up for industrial production. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of complex pharmaceutical intermediates.

References

An In-depth Technical Guide to Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate (CAS 380894-77-9): Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate, identified by CAS number 380894-77-9, is a key intermediate in the synthesis of Vorapaxar, a potent antiplatelet agent. Understanding the chemical properties and unequivocally confirming the structure of this organophosphonate is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the chemical characteristics of this compound and a detailed, multi-faceted approach to its structure elucidation, grounded in established analytical techniques.

Physicochemical Properties

The compound is typically a white to off-white solid or a clear pale-yellow liquid, with its physical state being dependent on purity and ambient temperature.[1][2] It is soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetone, but insoluble in water.[3]

PropertyValueSource(s)
IUPAC Name Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate[4]
CAS Number 380894-77-9[4]
Molecular Formula C₁₆H₁₉FNO₃P[5]
Molecular Weight 323.30 g/mol
Physical Form White to off-white solid or clear pale-yellow liquid[1][2]
Melting Point 61-63 °C[6]
Boiling Point Predicted: 445.2 ± 45.0 °C; Experimental: 285-290 °C (decomposes)[3][6]
Density Predicted: 1.191 ± 0.06 g/cm³; Experimental: 1.23 g/cm³ at 25 °C[3][6]
Solubility Miscible with DCM, THF, and acetone; insoluble in water[3]

Synthesis and Reaction Mechanism

The synthesis of Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine derivative and a fluorinated phenyl ring.

Synthetic Protocol

A common synthetic route involves the reaction of diethyl (5-bromopyridin-2-yl)methylphosphonate with 3-fluorophenylboronic acid.[6] The reaction is catalyzed by a palladium catalyst, such as 5% palladium on carbon (Pd/C), in the presence of a base like sodium carbonate.[6] The choice of a biphasic solvent system, for instance, isobutyl acetate and water, facilitates the reaction and subsequent work-up.[6]

Step-by-Step Synthesis Workflow:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 Diethyl (5-bromopyridin-2-yl)methylphosphonate reaction Suzuki-Miyaura Coupling reactant1->reaction reactant2 3-Fluorophenylboronic Acid reactant2->reaction catalyst 5% Pd/C catalyst->reaction base Sodium Carbonate (Na₂CO₃) base->reaction solvent Isobutyl Acetate / Water solvent->reaction temperature 70-80 °C temperature->reaction workup Work-up (Filtration, Extraction, Crystallization) reaction->workup product Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate workup->product

Caption: Synthetic workflow for Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate.

Monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.[6] The subsequent work-up involves filtering the catalyst, separating the organic layer, washing with brine, and concentrating the solution.[6] Crystallization from a suitable solvent system, such as a mixture of isobutyl acetate and heptane, yields the final product.[6]

Structure Elucidation: A Multi-technique Approach

The definitive confirmation of the chemical structure of Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate requires the synergistic application of various spectroscopic techniques.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The reported ¹H NMR spectrum in deuterated chloroform (CDCl₃) provides a detailed fingerprint of the proton environments within the molecule.[6]

Reported ¹H NMR Data (CDCl₃): δ 1.3 (t, J=7.05Hz, 6H), 3.47 (d, J=22.02Hz, 2H), 4.12 (q, J=7.08Hz, 4H), 7.10 (ddd, J=8.42, 2.55, 0.88 Hz, 1H), 7.28 (ddd, J=9.85, 2.36, 1.80 Hz, 1H), 7.36 (dt, J=7.86, 1.27 Hz, 1H), 7.46 (m, 1H), 7.83 (ddd, J=8.1, 2.2, 0.32 Hz, 1H), 8.76 (d, J=2.38, 1H).[6]

Interpretation of the ¹H NMR Spectrum:

  • δ 1.3 (t, J=7.05Hz, 6H): This triplet, integrating to 6 protons, is characteristic of the two methyl groups (-CH₃) of the diethyl phosphonate moiety. The triplet multiplicity arises from the coupling with the adjacent methylene protons (-CH₂-).

  • δ 4.12 (q, J=7.08Hz, 4H): The quartet, integrating to 4 protons, corresponds to the two methylene groups (-O-CH₂-) of the diethyl phosphonate. The quartet splitting is due to coupling with the neighboring methyl protons.

  • δ 3.47 (d, J=22.02Hz, 2H): This doublet, integrating to 2 protons, is assigned to the methylene group (-CH₂-) directly attached to the phosphorus atom and the pyridine ring. The significant doublet splitting with a large coupling constant (J=22.02 Hz) is a hallmark of a two-bond coupling to the phosphorus nucleus (²JHP).

  • δ 7.10 - 7.83 (m, 4H): This complex multiplet region corresponds to the four protons of the 3-fluorophenyl ring. The splitting patterns (ddd, dt, m) are consistent with a meta-substituted benzene ring, further complicated by coupling to the fluorine atom.

  • δ 8.76 (d, J=2.38, 1H): This doublet in the downfield region is characteristic of the proton at the 6-position of the pyridine ring, deshielded by the electronegative nitrogen atom. The small coupling constant indicates a meta-coupling.

G cluster_structure Chemical Structure & ¹H NMR Assignments cluster_assignments Assignments img a δ 1.3 (t, 6H) b δ 4.12 (q, 4H) c δ 3.47 (d, 2H) d δ 7.10-7.83 (m, 4H) e δ 8.76 (d, 1H)

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping (Predicted)

Predicted ¹³C NMR Chemical Shifts:

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale
-CH₃ (ethoxy)~16Typical range for methyl carbons in an ethyl ester.[10]
-O-CH₂- (ethoxy)~62Methylene carbons adjacent to oxygen in an ethyl ester.[10]
-CH₂-P~35 (doublet)Methylene carbon directly bonded to phosphorus, showing a ¹JCP coupling.[11]
Pyridine C2~158Carbon adjacent to nitrogen in the pyridine ring.[12]
Pyridine C3, C4, C5~120-140Aromatic carbons of the pyridine ring.
Pyridine C6~150Carbon adjacent to nitrogen in the pyridine ring.[12]
Fluorophenyl C1'~140 (doublet)Carbon attached to the pyridine ring.
Fluorophenyl C3'~163 (doublet)Carbon bonded to fluorine, exhibiting a large ¹JCF coupling.
Fluorophenyl C2', C4', C5', C6'~114-131Aromatic carbons of the fluorophenyl ring, with shifts influenced by the fluorine substituent.[13]
³¹P NMR Spectroscopy: Direct Observation of Phosphorus (Predicted)

³¹P NMR spectroscopy is a highly specific and sensitive technique for characterizing organophosphorus compounds.[14] For diethyl alkylphosphonates, the ³¹P chemical shift is influenced by the electronic and steric nature of the alkyl group.[15]

Predicted ³¹P NMR Chemical Shift:

  • A single resonance is expected in the proton-decoupled ³¹P NMR spectrum.

  • Based on data for similar diethyl benzylphosphonates, the chemical shift is predicted to be in the range of δ 20-30 ppm .[15] This downfield shift from the reference (85% H₃PO₄) is characteristic of phosphonates.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis (Predicted)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.[16]

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 323, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of organophosphonates often involves cleavages at the C-P bond and within the ester groups.[17][18] A plausible fragmentation pathway for Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate is outlined below.

G M [M]⁺˙ m/z = 323 F1 [M - OCH₂CH₃]⁺ m/z = 278 M->F1 - OCH₂CH₃ F2 [M - PO(OCH₂CH₃)₂]⁺ m/z = 186 M->F2 - •PO(OCH₂CH₃)₂ F4 [PO(OCH₂CH₃)₂]⁺ m/z = 137 M->F4 - C₁₀H₈FN• F3 [C₁₀H₇FN]⁺˙ m/z = 172 F2->F3 - CH₂

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The comprehensive analysis presented in this guide, integrating chemical property data with a multi-pronged spectroscopic approach, provides a robust framework for the characterization and structural confirmation of Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate (CAS 380894-77-9). The detailed interpretation of ¹H NMR data, coupled with predictive analysis of ¹³C NMR, ³¹P NMR, and mass spectrometry, offers a high degree of confidence in the assigned structure. For researchers and professionals in drug development, this level of analytical rigor is essential for ensuring the integrity of starting materials and the quality of the final pharmaceutical products.

References

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate mechanism of action in thrombin receptor antagonism

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core mechanism of action of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate in thrombin receptor antagonism.

Introduction: A New Frontier in Antiplatelet Therapy

Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade and a potent activator of platelets through the cleavage and activation of Protease-Activated Receptors (PARs), primarily PAR-1. The activation of PAR-1 on platelets leads to a cascade of intracellular events, culminating in platelet aggregation and thrombus formation. Consequently, antagonism of PAR-1 has emerged as a promising strategy for the development of novel antiplatelet therapies for the prevention of arterial thrombosis. While several PAR-1 antagonists have been developed, the quest for compounds with improved efficacy, safety, and pharmacokinetic profiles continues.

This technical guide delves into the mechanistic underpinnings of a novel class of PAR-1 antagonists, exemplified by this compound. We will explore its hypothesized mechanism of action, the experimental methodologies to validate its activity, and its potential as a therapeutic agent.

The Thrombin Receptor (PAR-1): A Unique Mechanism of Activation

Unlike conventional receptor-ligand interactions, PAR-1 activation is an irreversible proteolytic process. Thrombin cleaves the N-terminal exodomain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding to the extracellular loop 2 (ECL2) of the receptor to induce a conformational change and initiate downstream signaling.

cluster_0 PAR-1 Activation Thrombin Thrombin PAR1_inactive Inactive PAR-1 (N-terminus intact) Thrombin->PAR1_inactive Cleavage of N-terminus PAR1_active Active PAR-1 (Tethered Ligand) PAR1_inactive->PAR1_active Conformational Change G_protein Gq/G12/13 PAR1_active->G_protein Activation Signaling Downstream Signaling (e.g., Ca2+ mobilization, Platelet Aggregation) G_protein->Signaling cluster_1 Experimental Workflow for PAR-1 Antagonist Validation Start Start Cell_Culture Cell Culture (PAR-1 expressing cells) Start->Cell_Culture Assay_Prep Assay Preparation Cell_Culture->Assay_Prep Binding_Assay Radioligand Binding Assay Assay_Prep->Binding_Assay Binding Affinity Functional_Assay Calcium Mobilization Assay Assay_Prep->Functional_Assay Functional Activity Data_Analysis Data Analysis (Ki, IC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is a key intermediate in the synthesis of Vorapaxar, a potent protease-activated receptor-1 (PAR-1) antagonist used for the reduction of thrombotic cardiovascular events.[1] The precise structural elucidation and purity assessment of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of this molecule.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound. While experimentally obtained spectra are not publicly available in peer-reviewed literature, this document offers a robust theoretical interpretation based on fundamental principles and spectral data of analogous structures. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, enabling them to anticipate, interpret, and verify the spectroscopic features of this important synthetic intermediate.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. This compound possesses a unique combination of functional groups that give rise to characteristic spectroscopic signals.

  • Core Heterocyclic System: A substituted pyridine ring forms the core of the molecule.

  • Aromatic Moieties: The structure includes a 3-fluorophenyl group attached to the pyridine ring.

  • Phosphonate Ester: A diethyl phosphonate group is connected to the pyridine ring via a methylene bridge.

These features, including the various types of protons and carbons, the phosphorus center, and the specific bonds, will be systematically analyzed in the following sections.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR spectra will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methylene, and ethyl protons. The chemical shifts are influenced by the electronic environment and spin-spin coupling to neighboring protons and the phosphorus atom.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz) Integration
H6 (Pyridine)8.6 - 8.8dJ(H6-H4) ≈ 2.01H
H4 (Pyridine)7.8 - 8.0ddJ(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.01H
H3 (Pyridine)7.3 - 7.5dJ(H3-H4) ≈ 8.01H
H2', H4', H5', H6' (Fluorophenyl)7.0 - 7.6m4H
CH₂ (Methylene Bridge)3.2 - 3.5dJ(H-P) ≈ 22.02H
OCH₂ (Ethyl)3.9 - 4.2qdJ(H-H) ≈ 7.0, J(H-P) ≈ 7.04H
CH₃ (Ethyl)1.2 - 1.4tJ(H-H) ≈ 7.06H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (7.0 - 8.8 ppm): The three protons on the pyridine ring will appear as distinct signals due to their different electronic environments. The H6 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The protons of the 3-fluorophenyl ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

  • Methylene Bridge (3.2 - 3.5 ppm): The two protons of the methylene group connecting the pyridine ring to the phosphorus atom will appear as a doublet due to coupling with the ³¹P nucleus. The large coupling constant (around 22 Hz) is characteristic of a two-bond H-P coupling.

  • Ethyl Groups (1.2 - 1.4 and 3.9 - 4.2 ppm): The two ethyl groups of the phosphonate ester are chemically equivalent. The methylene protons (OCH₂) will appear as a quartet of doublets due to coupling with the methyl protons (triplet) and the phosphorus atom. The methyl protons (CH₃) will appear as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Carbon Assignment Predicted Chemical Shift (ppm) Expected C-P Coupling (Hz)
Pyridine C2155 - 160J(C-P) ≈ 5-10
Pyridine C3120 - 125
Pyridine C4135 - 140
Pyridine C5130 - 135
Pyridine C6148 - 152
Fluorophenyl C1'140 - 145
Fluorophenyl C2'115 - 120 (d, J(C-F) ≈ 20-25)
Fluorophenyl C3'161 - 164 (d, J(C-F) ≈ 240-250)
Fluorophenyl C4'113 - 118 (d, J(C-F) ≈ 20-25)
Fluorophenyl C5'130 - 135
Fluorophenyl C6'122 - 127
CH₂ (Methylene Bridge)30 - 35J(C-P) ≈ 135-145
OCH₂ (Ethyl)60 - 65J(C-P) ≈ 5-10
CH₃ (Ethyl)15 - 20J(C-P) ≈ 5-10

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (113 - 164 ppm): The spectrum will show distinct signals for all the aromatic carbons. The carbon attached to the fluorine atom (C3') will appear as a doublet with a large C-F coupling constant. The carbons ortho and para to the fluorine will also show smaller C-F couplings.

  • Methylene Bridge Carbon (30 - 35 ppm): This carbon will appear as a doublet with a very large one-bond C-P coupling constant, which is a key diagnostic signal.

  • Ethyl Group Carbons (15 - 20 and 60 - 65 ppm): The methylene and methyl carbons of the ethyl groups will also exhibit coupling to the phosphorus atom, though with smaller coupling constants.

Predicted ³¹P NMR Spectrum

The ³¹P NMR spectrum is a simple yet highly informative experiment for this molecule.

  • Predicted Chemical Shift: A single resonance is expected in the range of +20 to +25 ppm (relative to 85% H₃PO₄). This chemical shift is characteristic of an alkyl phosphonate ester. The signal will likely be a complex multiplet in a proton-coupled spectrum due to coupling with the methylene and ethoxy protons. In a proton-decoupled spectrum, it will appear as a sharp singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=C, C=N (Aromatic)1450 - 1600Medium to Strong
P=O (Phosphoryl)1230 - 1260Strong, Sharp
P-O-C (Phosphonate Ester)1020 - 1050Strong
C-F (Aryl Fluoride)1100 - 1250Strong

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by a strong, sharp absorption band around 1230-1260 cm⁻¹ corresponding to the P=O stretching vibration. Other key absorptions will include the P-O-C and C-F stretching vibrations, as well as the characteristic bands for the aromatic rings and aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 323 .

  • Major Fragmentation Pathways:

    • Loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 278 .

    • Loss of an ethylene molecule (CH₂=CH₂) from the m/z 278 fragment to give a fragment at m/z 250 .

    • Cleavage of the C-P bond to generate the pyridinylmethyl cation at m/z 170 .

    • Formation of the diethyl phosphonate cation at m/z 137 .

M [M]⁺˙ m/z 323 F1 m/z 278 M->F1 - •OCH₂CH₃ F3 m/z 170 M->F3 C-P cleavage F4 m/z 137 M->F4 C-P cleavage F2 m/z 250 F1->F2 - CH₂=CH₂

References

Physical and chemical properties of [[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester is a key organophosphorus compound with significant applications in pharmaceutical synthesis. Its structure, featuring a fluorophenyl-substituted pyridine moiety linked to a diethyl phosphonate group, makes it a valuable intermediate in the development of therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and insights into its primary application, particularly in the synthesis of thrombin receptor antagonists.

Chemical Identity and Properties

This section details the fundamental chemical and physical characteristics of [[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester, providing a foundational understanding for its handling and application.

Chemical Structure:

  • Chemical Name: [[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester[1][2]

  • CAS Number: 380894-77-9[1][3][4][5][6]

  • Molecular Formula: C₁₆H₁₉FNO₃P[2][4][6]

  • Molecular Weight: 323.30 g/mol [4]

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Appearance Clear pale-yellow liquid or amorphous solid[1][7]
Melting Point 61-63 °C[8]
Boiling Point 445.2 ± 45.0 °C (Predicted)[2][5]
Density 1.191 ± 0.06 g/cm³ (Predicted)[2]
Solubility Miscible with dichloromethane (DCM), tetrahydrofuran (THF), and acetone; insoluble in water.[1][1][7]
pKa 3.44 ± 0.23 (Predicted)[2]
Odor Characteristic ester-like aroma[1]

Spectroscopic Data:

The ¹H NMR spectrum provides crucial information for the structural confirmation of the compound.

  • ¹H NMR (CDCl₃): δ 1.3 (t, J=7.05Hz, 6H), 3.47 (d, J=22.02Hz, 2H), 4.12 (q, J=7.08Hz, 4H), 7.10 (ddd, J=8.42, 2.55, 0.88, Hz, 1H), 7.28 (ddd, J=9.85, 2.36, 1.80 Hz, 1H), 7.36 (dt, J=7.86, 1.27, Hz, 1H), 7.46 (m, 1H), 7.83 (ddd, J=8.1, 2.2, 0.32 Hz, 1H), 8.76 (d, J=2.38, 1H).[8]

Synthesis and Mechanism

The synthesis of [[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester is primarily achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This method offers high efficiency and functional group tolerance, making it a preferred route in organic synthesis.

Synthetic Protocol

The following protocol is based on a patented synthesis method.[8]

Materials:

  • Diethyl (5-bromopyridin-2-yl)methylphosphonate

  • 3-Fluorophenylboronic acid

  • 5% Palladium on carbon (Pd/C), 50% wet

  • Sodium carbonate (Na₂CO₃)

  • Isobutyl acetate

  • Water

  • Heptane

  • 25% Sodium hydroxide solution

  • 2% Sodium chloride solution

  • Darco (activated carbon)

Step-by-Step Procedure:

  • To a reaction vessel, add diethyl (5-bromopyridin-2-yl)methylphosphonate (100 g, 0.29 mol), 5% Pd/C (5.0 g), 3-fluorophenylboronic acid (61 g, 0.44 mol), and sodium carbonate (100 g, 0.94 mol).

  • Add 600 ml of isobutyl acetate and stir the mixture.

  • Add 400 ml of water and heat the stirred mixture to 70-80°C for at least 3 hours. Monitor the reaction completion by HPLC.

  • Upon completion, cool the reaction mixture to 25°C and filter to remove the Pd/C catalyst.

  • Wash the catalyst filter cake with 200 ml of isobutyl acetate and 100 ml of water.

  • Adjust the pH of the combined filtrate to 11-13 using a 25% sodium hydroxide solution, maintaining the temperature between 20°C and 30°C.

  • Separate the organic layer and wash it with 500 ml of water.

  • Wash the organic layer with 300 ml of 2% sodium chloride solution.

  • Add Darco (10 g) to the organic layer, stir for 1 hour, and then filter.

  • Concentrate the organic layer and add 1000 ml of heptane to the cold concentrate over 2.5-3 hours, maintaining the temperature between 15°C and 25°C.

  • Cool the mixture to -15°C to -5°C over 3 hours and stir for 1 hour.

  • Filter the crystalline solid, wash with 200 ml of heptane, and dry under vacuum at 25°C to 35°C to yield the final product.

Reaction Mechanism: Suzuki-Miyaura Coupling

The core of the synthesis is the Suzuki-Miyaura coupling, a powerful carbon-carbon bond-forming reaction. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl Halide (R¹-X) ArylHalide->OxidativeAddition PdII_complex Pd(II) Complex (R¹-Pd-X) OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Organoboron Organoboron (R²-B(OR)₂) Organoboron->Transmetalation Base Base Base->Transmetalation Diaryl_PdII Diaryl Pd(II) (R¹-Pd-R²) Transmetalation->Diaryl_PdII ReductiveElimination Reductive Elimination Diaryl_PdII->ReductiveElimination ReductiveElimination->Pd0 Regenerates Catalyst Product Product (R¹-R²) ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Chemical Reactivity and Stability

Phosphonate esters, including the title compound, exhibit characteristic reactivity and stability profiles.

  • Hydrolysis: Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions.[12][13] The stability is pH-dependent, with increased degradation at pH extremes.[13]

  • Thermal Stability: While generally stable, decomposition can occur at elevated temperatures, as indicated by the boiling point with decomposition.[1]

  • Biodegradation: The carbon-phosphorus (C-P) bond in phosphonates is notably resistant to chemical hydrolysis, thermal decomposition, and photolysis.[14] However, certain microorganisms have evolved pathways to cleave the C-P bond.[14][15]

  • Storage: For optimal stability, the compound should be stored at 2-8°C under a dry, inert atmosphere.[1] It has low hygroscopicity.[1]

Application in Pharmaceutical Synthesis

[[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester is a crucial intermediate in the synthesis of vorapaxar, a potent and selective antagonist of the protease-activated receptor-1 (PAR-1).[8][16][17][18] Vorapaxar is used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or with peripheral arterial disease.[17][18]

Role in Vorapaxar Synthesis

The phosphonate group in the title compound is a key functional handle that facilitates the formation of a crucial carbon-carbon bond in the synthesis of the complex himbacine-based scaffold of vorapaxar.

Thrombin Receptor (PAR-1) Signaling Pathway

Vorapaxar exerts its therapeutic effect by inhibiting the PAR-1 signaling pathway, which is a key mechanism in thrombin-mediated platelet activation.[17] Thrombin, a serine protease, cleaves the N-terminus of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.[19][20][21] This signaling cascade involves G-protein coupling and ultimately results in platelet aggregation.[20][21]

PAR1_Signaling Thrombin Thrombin PAR1_inactive PAR-1 (inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (active) (Tethered Ligand) PAR1_inactive->PAR1_active Activation G_protein G-protein (Gq, G12/13) PAR1_active->G_protein Coupling Downstream Downstream Signaling (PLC, Rho) G_protein->Downstream Activation Aggregation Platelet Aggregation Downstream->Aggregation Leads to Vorapaxar Vorapaxar Vorapaxar->PAR1_inactive Antagonism

Caption: Simplified PAR-1 signaling pathway and the inhibitory action of vorapaxar.

Conclusion

[[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester is a well-characterized compound with significant utility in medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling and its crucial role as a precursor to the anti-thrombotic agent vorapaxar highlight its importance in modern drug development. A thorough understanding of its physical and chemical properties is essential for its effective and safe use in research and manufacturing settings.

References

Technical Guide: A Strategic Approach to Unveiling the Bioactivity of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

This guide delineates a comprehensive, multi-tiered strategy for the biological activity screening of the novel compound, Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate. As a molecule of unknown biological potential, a systematic and hypothesis-driven approach is paramount. We will forego a rigid, templated screening cascade in favor of a bespoke workflow derived from the compound's distinct chemical features: a pyridine core, a 3-fluorophenyl moiety, and a diethyl phosphonate functional group. This document provides not just the protocols, but the scientific rationale underpinning each experimental decision, empowering researchers to generate robust, interpretable, and actionable data. The methodologies detailed herein range from initial cytotoxicity profiling and enzymatic inhibition assays to targeted cell-based mechanistic studies, forming a self-validating system for hit identification and preliminary mechanism-of-action studies.

Introduction: A Rationale Rooted in Chemical Structure

The compound this compound is, to our knowledge, a novel chemical entity with no pre-existing biological data in the public domain. Therefore, our screening strategy must be built upon a foundation of chemical intuition. The molecule's structure presents three key pharmacophores that suggest distinct avenues for biological interaction:

  • Aminopyridine Core: The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are known to exhibit a vast spectrum of activities, including kinase inhibition and interaction with G-protein coupled receptors (GPCRs).

  • Organophosphonate Group: The diethyl phosphonate moiety is a critical feature. Phosphonates are stable mimics of the tetrahedral transition state of phosphate or carboxylate hydrolysis. This makes them classic inhibitors of enzymes that process such substrates, including proteases (e.g., serine proteases, matrix metalloproteinases) and phosphatases, many of which are implicated in cancer and inflammatory diseases.

  • 3-Fluorophenyl Moiety: The fluorinated phenyl ring significantly impacts the molecule's physicochemical properties, such as lipophilicity and metabolic stability. The fluorine atom can also engage in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for a protein target.

Based on this structural analysis, our screening strategy will prioritize the investigation of its potential as an anticancer agent and an enzyme inhibitor .

Logical Workflow for Screening a Novel Compound

The following diagram illustrates the proposed high-level workflow, designed to move from broad phenotypic screening to more specific, target-based assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic & Target-Based Assays cluster_2 Phase 3: Data Analysis & Decision Compound Novel Compound (Purity & Characterization) Cytotoxicity Primary Screen: Broad Spectrum Cytotoxicity (e.g., NCI-60 Panel) Compound->Cytotoxicity Initial Hypothesis: Anticancer Activity Enzyme Secondary Screen: Enzyme Inhibition Assays (Proteases, Phosphatases) Cytotoxicity->Enzyme If Cytotoxic: Investigate Mechanism Analysis Data Analysis (IC50/EC50 Determination) Cytotoxicity->Analysis If Not Cytotoxic: Consider other activities Apoptosis Tertiary Screen: Cell-Based Mechanistic Assays (Apoptosis, Cell Cycle) Enzyme->Apoptosis If Enzyme Inhibitor: Confirm Cellular Effect Pathway Signaling Pathway Analysis (Western Blot, qPCR) Apoptosis->Pathway Pathway->Analysis Decision Go/No-Go Decision (Hit-to-Lead Optimization) Analysis->Decision Promising Hit G cluster_0 Control Reaction (No Inhibitor) cluster_1 Inhibited Reaction Enzyme_A Active MMP Enzyme Product_A Cleaved Substrate (Fluorescent) Enzyme_A->Product_A Cleavage Substrate_A Fluorogenic Substrate (Quenched) Substrate_A->Product_A Inhibitor Phosphonate Inhibitor Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex Enzyme_B Active MMP Enzyme Enzyme_B->Complex NoProduct No/Reduced Fluorescence Complex->NoProduct Reaction Blocked Substrate_B Fluorogenic Substrate (Quenched) Substrate_B->NoProduct

Crystal Structure Analysis of Fluorinated Phosphonic Acid Esters: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Significance of Structural Insight

Fluorinated phosphonic acid esters represent a class of molecules with significant and growing importance in drug development and materials science. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them valuable motifs in medicinal chemistry[1]. Similarly, the phosphonic acid ester group provides a key structural and functional element, known for its ability to mimic phosphates, chelate metals, and participate in extensive hydrogen bonding networks[2][3].

Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is a prerequisite for rational drug design, the development of novel materials, and the interpretation of structure-activity relationships (SAR)[4]. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure, providing high-resolution data on bond lengths, bond angles, conformational preferences, and intermolecular interactions[4][5].

This guide provides a comprehensive walkthrough of the entire crystal structure analysis workflow for fluorinated phosphonic acid esters. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale—the "why" behind the "how"—to navigate the unique challenges presented by this fascinating class of compounds.

Overall Workflow: A Bird's-Eye View

The journey from a synthesized compound to a fully refined crystal structure is a multi-stage process. Each step is critical and builds upon the success of the previous one. The diagram below provides a high-level overview of this workflow.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Analysis & Validation Synthesis Synthesis & Purification Crystallization Crystal Growth & Screening Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Reduction & Integration DataCollection->DataProcessing Solution Structure Solution (Phasing) DataProcessing->Solution Refinement Model Building & Refinement Solution->Refinement Analysis Structural Analysis & Interpretation Refinement->Analysis Validation Validation & Deposition Analysis->Validation

Caption: High-level workflow for crystal structure analysis.

PART 1: The Crucial First Step: Synthesis and Crystallization

The adage "garbage in, garbage out" is acutely true in crystallography. The quality of the final structure is fundamentally limited by the quality of the single crystal, which in turn depends on the purity of the compound and the success of the crystallization experiment.

Synthesis and Purification

The synthesis of fluorinated phosphonic acid esters can be achieved through various established routes, such as the Michaelis-Arbuzov reaction followed by fluorination, or by using fluorinated building blocks from the outset[6][7]. A critical, and often underestimated, step is the rigorous purification of the final compound. The high polarity of the phosphonic acid ester moiety can make purification challenging, often requiring techniques beyond standard silica gel chromatography[2].

Expert Insight: Why is extreme purity so important? Even small amounts of a closely related impurity can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to crystallographic disorder and a poorly resolved structure. It is often the purification, not the crystallization, that is the rate-limiting step[2][8].

The Art and Science of Crystallization

Crystallization is the process of forming a highly ordered, solid crystalline lattice from a solution[9]. For compounds like fluorinated phosphonic acid esters, which possess both polar (phosphonate) and potentially non-polar (fluorinated alkyl/aryl) regions, finding suitable crystallization conditions can be a significant hurdle. Phosphonic acids and their esters are notoriously difficult to crystallize, often yielding oils or sticky solids[10].

Causality behind Common Challenges:

  • High Polarity: The P=O and P-O-C bonds are highly polar, leading to strong dipole-dipole interactions that can favor amorphous precipitation over ordered crystal growth[8].

  • Hydrogen Bonding: While the ester form lacks the acidic protons of a phosphonic acid, the phosphoryl oxygen is a potent hydrogen bond acceptor. Interactions with residual water or protic solvents can lead to the formation of non-crystalline hydrated complexes[2].

  • Fluorine Interactions: The presence of fluorine introduces further complexity. While often considered "lipophobic," fluorine can participate in a range of weak interactions, including C-H···F and F···F contacts, which can influence crystal packing in subtle but profound ways[11][12].

  • Conformational Flexibility: The P-O-C-C torsion angles can often adopt multiple low-energy conformations, making it difficult for the molecule to settle into a single, repeating unit cell.

Experimental Protocol: Screening for Crystallization Conditions

This protocol outlines a standard approach using slow evaporation and vapor diffusion to screen for initial crystallization "hits."

Materials:

  • Highly purified fluorinated phosphonic acid ester (5-20 mg).

  • A selection of high-purity solvents (e.g., acetone, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane, hexane, toluene).

  • Small glass vials (e.g., 1-dram vials).

  • A larger vial or beaker to act as an outer chamber for vapor diffusion.

Step-by-Step Methodology:

  • Solubility Testing (The Foundation):

    • Place ~1-2 mg of your compound into several small vials.

    • Add a common solvent (e.g., acetone) dropwise until the solid dissolves. Note the approximate solubility.

    • Repeat with a range of solvents to identify a "good" solvent (dissolves the compound well) and a "poor" or "anti-solvent" (in which the compound is insoluble or poorly soluble). A good crystallization system often involves a pair of miscible good/poor solvents.

  • Method A: Slow Evaporation:

    • Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile "good" solvent in a small vial.

    • Cover the vial with a cap, or Parafilm, and poke 1-3 small holes in it with a needle. The number of holes controls the evaporation rate.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

    • Causality: As the solvent evaporates, the concentration of the solute increases slowly, eventually reaching supersaturation and promoting the nucleation of a small number of well-ordered crystals rather than rapid precipitation[9].

  • Method B: Vapor Diffusion:

    • Dissolve 5-10 mg of the compound in a minimal amount of the "good" solvent in a small, open inner vial.

    • Place this inner vial inside a larger, sealable outer chamber (e.g., a beaker sealed with Parafilm).

    • Add 1-2 mL of the "poor" anti-solvent to the bottom of the outer chamber, ensuring the level is below the top of the inner vial.

    • Seal the outer chamber and leave it undisturbed.

    • Causality: The more volatile anti-solvent will slowly diffuse in the vapor phase into the "good" solvent in the inner vial. This gradually lowers the solubility of the compound in the mixed solvent system, driving it towards supersaturation and crystallization[13]. This is often a gentler and more controlled method than slow evaporation.

  • Monitoring and Harvesting:

    • Check the vials periodically under a microscope without disturbing them.

    • Once suitable crystals have formed, they must be harvested carefully using a small loop or a pipette with the tip cut off.

PART 2: The Core Technique: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the next phase is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

G cluster_0 Data Collection Workflow CrystalMount 1. Mount Crystal on Goniometer Head Cryo 2. Cool Crystal in Nitrogen Stream (e.g., 100 K) CrystalMount->Cryo Prevents radiation damage & improves data quality Center 3. Center Crystal in X-ray Beam Cryo->Center Screen 4. Screen Crystal for Diffraction Quality Center->Screen UnitCell 5. Determine Unit Cell & Bravais Lattice Screen->UnitCell Good diffraction? Strategy 6. Devise Data Collection Strategy UnitCell->Strategy Based on symmetry & resolution Collect 7. Execute Full Data Collection Strategy->Collect

Caption: The experimental workflow for SC-XRD data collection.

Experimental Protocol: Data Acquisition

This protocol provides a generalized overview of the steps performed on a modern X-ray diffractometer.

Step-by-Step Methodology:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal that is free of cracks, defects, or satellite growths. Ideal dimensions are typically in the range of 0.1-0.3 mm.

    • Using a cryoloop, carefully scoop up the crystal along with a small amount of its mother liquor or a protective cryo-oil.

    • Mount the loop onto a goniometer head.

  • Cryo-Cooling:

    • Immediately place the mounted crystal into a cold stream of nitrogen gas (typically 100 K or -173 °C).

    • Causality: Cooling is essential for two reasons. First, it significantly reduces atomic thermal vibrations, leading to less diffuse scattering and higher resolution data. Second, it mitigates radiation damage caused by the high-intensity X-ray beam breaking chemical bonds.

  • Data Collection:

    • The mounted crystal is placed on the diffractometer. The instrument's software, guided by the operator, automatically centers the crystal in the X-ray beam.

    • A series of diffraction images are taken as the crystal is rotated. From these initial images, the software determines the unit cell parameters and the crystal's symmetry (Bravais lattice).

    • Based on the crystal's symmetry, a data collection strategy is calculated to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a specific series of angles while exposing it to the X-ray beam.

    • The full data collection run is executed, which can take from a few hours to a day, depending on the crystal's scattering power and the X-ray source.

PART 3: From Data to Structure: Solution and Refinement

The raw diffraction data is a collection of thousands of reflection intensities. The next steps involve computationally converting this data into a chemically meaningful atomic model.

Structure Solution

The "phase problem" is the central challenge in crystallography. While we can measure the intensities (amplitudes) of the diffracted X-rays, their phase information is lost. Structure solution is the process of finding these missing phases to generate an initial electron density map. For small molecules like fluorinated phosphonic acid esters, this is almost always achieved using direct methods, a powerful mathematical approach that uses statistical relationships between reflection intensities to estimate the phases.

Structure Refinement

The initial model from direct methods is a good starting point, but it is not yet accurate. Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

Trustworthiness through Self-Validation: A key aspect of refinement is monitoring the R-factors, primarily R1. This value is a measure of the disagreement between the observed and calculated structure factor amplitudes. A typical R1 value for a well-refined small molecule structure is below 5% (0.05). The process is self-validating because incorrect atomic assignments or a flawed model will stubbornly refuse to refine to a low R-factor.

Special Considerations for Fluorinated Compounds:

  • Electron Density: Fluorine is a highly electronegative and electron-rich atom. This can sometimes cause ripples in the difference Fourier map (a map showing where electron density is missing or in excess in the model), which can be mistaken for disorder or other features if not handled carefully.

  • Disorder: Perfluoroalkyl chains, in particular, are prone to conformational or rotational disorder within the crystal lattice. Modeling this disorder correctly is crucial for an accurate structure and requires careful analysis of the electron density map and the use of appropriate refinement restraints.

PART 4: Interpreting the Structure: Analysis and Validation

With a fully refined model, the final step is to analyze the structure and validate its quality.

Data Presentation and Analysis

The final output is a set of atomic coordinates that defines the molecule's three-dimensional structure. This data allows for the detailed analysis of:

  • Bond Lengths and Angles: Comparing these to established values can confirm the chemical identity and reveal any strain or unusual electronic effects.

  • Torsion Angles and Conformation: This reveals the molecule's preferred shape in the solid state.

  • Intermolecular Interactions: This is a particularly rich area for fluorinated phosphonic acid esters. One can identify and quantify hydrogen bonds involving the phosphoryl oxygen, as well as weaker interactions like C-H···F, C-F···π, and F···F contacts that dictate the crystal packing[12][14].

Table: Example Crystallographic Data

The following table summarizes typical data that would be reported for a successful crystal structure determination of a fluorinated phosphonic acid ester.

ParameterExample ValueSignificance
FormulaC₁₀H₁₀F₃O₃PChemical formula of the compound.
Formula Weight282.15 g/mol Molar mass.
Crystal SystemMonoclinicOne of the seven crystal systems describing the lattice symmetry.
Space GroupP2₁/cThe specific symmetry operations present in the unit cell.[15]
a, b, c [Å]10.123(1), 8.456(1), 14.789(2)The dimensions of the unit cell.[15]
β [°]105.34(1)The angle of the unit cell for a monoclinic system.[15]
Volume [ų]1223.4(3)The volume of a single unit cell.
Z4The number of molecules in one unit cell.
ρ (calculated) [g/cm³]1.532The calculated density of the crystal.
μ [mm⁻¹]0.25The X-ray absorption coefficient of the material.
Reflections Collected8150Total number of diffraction spots measured.
Independent Reflections2450 [R(int) = 0.035]Number of unique reflections after accounting for symmetry. R(int) indicates data quality.[15]
Final R1 [I > 2σ(I)]0.041A primary measure of the agreement between the model and data for observed reflections. Lower is better.
wR2 (all data)0.105A secondary measure of agreement for all data.
Goodness-of-Fit (S)1.03Should be close to 1 for a good refinement.[15]
Validation and Deposition

Before publication, the structural model must be rigorously validated. This is typically done using software like checkCIF, which automatically checks the structure for geometric reasonableness, consistency, and compliance with crystallographic conventions. Once validated, the data should be deposited in a public repository like the Cambridge Structural Database (CSD) to make it available to the wider scientific community.

Conclusion

The crystal structure analysis of fluorinated phosphonic acid esters is a powerful technique that provides unparalleled insight into their molecular architecture. Success hinges on a methodical approach that begins with meticulous synthesis and purification, followed by patient and creative crystallization screening. The subsequent steps of X-ray data collection, structure solution, and refinement, while computationally intensive, are governed by well-established principles. By understanding the causality behind each experimental choice and being mindful of the unique challenges posed by the fluorine and phosphonate moieties, researchers can reliably obtain the high-quality structural data needed to drive innovation in medicine and materials science.

References

An In-Depth Technical Guide to the Discovery and Development of Himbacine Analogs from Phosphonate Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Chemical Synthesis and Biological Activity

Foreword: The Enduring Legacy of Natural Products in Modern Drug Discovery

The intricate molecular architectures of natural products have historically served as a profound source of inspiration for the development of novel therapeutics. Himbacine, an alkaloid isolated from the bark of Australian magnolias, exemplifies this principle.[1][2] Initially investigated for its potent muscarinic receptor antagonist properties in the context of Alzheimer's disease research, the therapeutic trajectory of himbacine took a pivotal turn, leading to the development of analogs with significant activity as thrombin receptor antagonists.[1] This guide provides a comprehensive technical overview of the discovery and development of himbacine analogs, with a specialized focus on the strategic implementation of phosphonate intermediates in their synthesis. We will delve into the rationale behind key experimental choices, present detailed synthetic protocols, and explore the structure-activity relationships that have guided this fascinating journey from a natural product lead to clinically evaluated drug candidates.

The Himbacine Scaffold: A Privileged Structure for Therapeutic Intervention

Himbacine possesses a complex tricyclic core structure, which has proven to be a versatile scaffold for chemical modification.[2] Its initial promise as a muscarinic M2 receptor antagonist spurred extensive synthetic efforts to explore the structure-activity landscape.[3][4][5][6] However, the most significant breakthrough in the therapeutic application of the himbacine core came with the discovery of its potent antagonism of the Protease-Activated Receptor 1 (PAR-1), a key player in thrombin-mediated platelet aggregation.[7][8] This discovery led to the development of Vorapaxar, a himbacine analog that has been approved by the FDA as a first-in-class antiplatelet agent.[1][7][8] The success of Vorapaxar has validated the himbacine scaffold as a "privileged structure" in drug discovery, justifying the continued exploration of novel analogs with improved pharmacological profiles.[7][8][9][10][11][12][13][14]

The Strategic Advantage of Phosphonate Intermediates in Himbacine Analog Synthesis

The synthesis of complex molecules like himbacine and its analogs often requires robust and stereoselective methods for carbon-carbon bond formation. Phosphonate-based reagents, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction, have emerged as a powerful tool in this endeavor.[15][16][17][18][19]

Causality Behind the Choice of Phosphonate-Based Methodologies:

  • Enhanced Nucleophilicity and Reactivity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts used in the classical Wittig reaction.[17] This allows for reliable reactions with a broader range of aldehydes and ketones, including sterically hindered substrates often encountered in complex natural product synthesis.

  • Stereochemical Control: The HWE reaction typically exhibits a high degree of stereoselectivity, favoring the formation of (E)-alkenes.[15][17][18] This is crucial for establishing the correct geometry of the vinyl linkage that connects the tricyclic core to the heterocyclic side chain in many himbacine analogs, a key determinant of biological activity.

  • Simplified Purification: A significant practical advantage of the HWE reaction is that the phosphate byproduct is water-soluble, facilitating its removal from the reaction mixture through simple aqueous extraction.[16][18] This simplifies the purification process, which is a critical consideration in multi-step synthetic sequences.

The application of phosphonate intermediates provides a reliable and efficient pathway to construct the key olefinic bond in himbacine analogs, overcoming challenges associated with other olefination methods and enabling the systematic exploration of structural diversity.

Synthetic Strategies and Key Experimental Protocols

The construction of himbacine analogs from phosphonate intermediates involves a multi-step synthetic sequence. Below, we outline a representative workflow, highlighting the critical Horner-Wadsworth-Emmons coupling step.

General Synthetic Workflow

The overall strategy typically involves the synthesis of two key fragments: the tricyclic core containing an aldehyde functionality and a phosphonate-bearing heterocyclic moiety. These fragments are then coupled via the HWE reaction to furnish the desired himbacine analog.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Final Steps A1 Starting Material for Tricyclic Core A2 Multi-step Synthesis A1->A2 A3 Tricyclic Aldehyde Intermediate A2->A3 C1 Horner-Wadsworth-Emmons Reaction A3->C1 Aldehyde B1 Heterocyclic Precursor B2 Introduction of Phosphonate Group (e.g., Arbuzov Reaction) B1->B2 B3 Phosphonate-containing Heterocycle B2->B3 B3->C1 Phosphonate C2 Deprotection/Final Modifications C1->C2 C3 Target Himbacine Analog C2->C3

Caption: General workflow for the synthesis of himbacine analogs.

Detailed Protocol: Horner-Wadsworth-Emmons Reaction

This protocol provides a detailed, step-by-step methodology for the crucial coupling reaction.

Materials:

  • Tricyclic aldehyde intermediate

  • Phosphonate-containing heterocycle

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Preparation of the Phosphonate Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the phosphonate-containing heterocycle (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel over 15-20 minutes.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate ylide.

  • Coupling Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of the tricyclic aldehyde intermediate (1.1 equivalents) in anhydrous THF to the ylide solution dropwise over 20-30 minutes.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Partition the mixture between ethyl acetate and water.

    • Separate the organic layer and wash it successively with water and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure himbacine analog.

Self-Validating System: The success of this protocol can be validated at each stage. The formation of the ylide is visually confirmed by the cessation of hydrogen evolution. The progress of the coupling reaction is monitored by TLC, comparing the reaction mixture to the starting materials. The final product's identity and purity are confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic synthesis of himbacine analogs has allowed for a detailed exploration of the structure-activity relationship, particularly concerning their PAR-1 antagonist activity. The data presented below summarizes the in vitro binding affinities of a representative set of analogs.

CompoundModificationPAR-1 Binding Affinity (Ki, nM)
Vorapaxar Benchmark7.1
Analog 1 C7-Spirocyclic Modification5.1[8][11]
Analog 2 C7-Aminomethyl Modification5.0[7]
Analog 3 C9a-Hydroxy Modification19.5[7]
Analog 4 Heterotricyclic (N in C-ring)4.3[9][10]

Interpretation of SAR Data:

  • Modifications at the C7 position of the tricyclic core are well-tolerated and can lead to potent analogs. The introduction of spirocyclic and aminomethyl groups has resulted in compounds with comparable or slightly improved binding affinities compared to Vorapaxar.[7][8][11]

  • Hydroxylation at the C9a position leads to a slight decrease in potency, suggesting that this position is sensitive to substitution.[7]

  • Incorporation of heteroatoms into the tricyclic core , such as replacing a carbon with nitrogen in the C-ring, can significantly enhance binding affinity.[9][10] This suggests that specific hydrogen bonding interactions or altered conformational preferences may be beneficial for receptor binding.

These findings underscore the importance of a systematic and iterative approach to analog design, guided by robust synthetic methodologies that allow for the exploration of diverse chemical space around the himbacine scaffold.

Conclusion and Future Directions

The journey from the natural product himbacine to the clinically approved drug Vorapaxar and beyond is a testament to the power of medicinal chemistry and the strategic application of modern synthetic methods. The use of phosphonate intermediates, particularly through the Horner-Wadsworth-Emmons reaction, has been instrumental in the efficient and stereoselective synthesis of a wide array of himbacine analogs. This has enabled a deep understanding of the structure-activity relationships governing their interaction with the PAR-1 receptor.

Future research in this area will likely focus on:

  • Further optimization of pharmacokinetic and pharmacodynamic properties to develop next-generation PAR-1 antagonists with improved safety and efficacy profiles.

  • Exploration of novel heterocyclic side chains and tricyclic core modifications to identify new interactions with the receptor and potentially discover analogs with novel pharmacological properties.

  • Application of computational modeling and structural biology to gain a more detailed understanding of the binding mode of himbacine analogs at the PAR-1 receptor, which will further guide rational drug design.

The continued exploration of the himbacine scaffold, facilitated by robust synthetic strategies, holds great promise for the development of new and improved therapies for thrombotic diseases.

References

An In-Depth Technical Guide to the Characterization and Analysis of Vorapaxar Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Drug Synthesis

In the landscape of modern pharmaceutical development, the synthesis of an Active Pharmaceutical Ingredient (API) is a journey of precision and control. Vorapaxar (marketed as ZONTIVITY®), a first-in-class protease-activated receptor-1 (PAR-1) antagonist, represents a significant advancement in the prevention of thrombotic cardiovascular events.[1][2] As a synthetic analog of the natural product himbacine, its molecular architecture is complex, necessitating a multi-step synthesis.[3] The ultimate safety and efficacy of such a drug are not merely defined by the purity of the final product but are intrinsically linked to the rigorous control and characterization of every intermediate along the synthetic pathway.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the characterization and analysis of key intermediates in the synthesis of vorapaxar. We will move beyond rote procedural descriptions to explore the causality behind analytical choices, establishing a self-validating system of protocols that ensures scientific integrity at every stage. Our approach is grounded in the principle that a well-understood process, supported by robust analytical data, is the bedrock of a safe and effective therapeutic agent.

The Synthetic Landscape: A Strategic Overview of Vorapaxar Synthesis

The synthesis of vorapaxar is a testament to modern organic chemistry, involving the careful construction of its tricyclic himbacine-derived core and subsequent functionalization.[4] While specific commercial routes are proprietary, patent literature outlines plausible pathways that generally involve the formation of a core lactone structure, followed by the introduction of the ethylcarbamate and fluorophenylpyridine moieties.[5][6] Understanding this strategic flow is paramount for identifying critical control points.

A generalized synthetic pathway highlights key transformations where the introduction of impurities or structural deviations is most probable. The characterization of intermediates at these junctures is non-negotiable.

Vorapaxar_Synthesis_Pathway Start Starting Materials Int_A Intermediate A (Core Scaffold Construction) Start->Int_A [Key Cyclization] Int_B Intermediate B (Functional Group Introduction) Int_A->Int_B [Functionalization] Int_C Intermediate C (Final Moiety Coupling) Int_B->Int_C [Pyridine Coupling] Vorapaxar Vorapaxar API Int_C->Vorapaxar [Final Step]

Caption: A high-level overview of a plausible synthetic route for Vorapaxar, highlighting critical intermediate stages.

The Analytical Triad: An Integrated Strategy for Intermediate Characterization

No single analytical technique can provide a complete picture of a chemical entity. A robust characterization strategy relies on the synergistic interplay of chromatography, mass spectrometry, and spectroscopy. This "analytical triad" forms a self-validating workflow where each technique corroborates the findings of the others, ensuring the unequivocal identification and purity assessment of an intermediate.

Analytical_Workflow cluster_0 Intermediate Sample cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Final Report Sample Synthetic Intermediate HPLC HPLC/UPLC Purity Assessment (%) & Impurity Profile Sample->HPLC LCMS LC-MS Molecular Weight ID (m/z) Sample->LCMS Report Certificate of Analysis (Structure, Purity, Identity Confirmed) HPLC->Report Quantitative Purity Data NMR NMR (¹H, ¹³C, 2D) Definitive Structure Connectivity & Stereochemistry LCMS->NMR Confirms Mass LCMS->Report Identity Confirmation NMR->Report Unambiguous Structure FTIR FT-IR Functional Group Confirmation FTIR->NMR Corroborates Functional Groups

Caption: Integrated workflow demonstrating the synergy between chromatographic and spectroscopic techniques for comprehensive intermediate characterization.

This integrated approach is essential because reactive molecules used in synthesis can be unstable, requiring specialized analytical considerations to ensure accurate characterization.[7]

In-Depth Analysis of a Key Vorapaxar Intermediate: VRPX-200 (An Aldehyde Precursor)

Let us consider a critical intermediate, VRPX-200, an aldehyde formed via oxidation of its corresponding alcohol, as described in some synthetic preparations.[5] The aldehyde functionality is a crucial handle for subsequent reactions, but it is also susceptible to over-oxidation or side reactions. Its thorough characterization is therefore vital.

Causality for Analysis:
  • Confirm Complete Oxidation: Ensure the precursor alcohol (VRPX-101) has been fully converted.

  • Prevent Over-oxidation: Verify the absence of the corresponding carboxylic acid, a common impurity.

  • Structural Verification: Unambiguously confirm the aldehyde structure before proceeding to the next, often costly, synthetic step.

Quantitative & Qualitative Data Summary
Analytical TechniqueParameterExpected Result / SpecificationRationale
HPLC/UPLC Purity≥ 98.0%Ensures the intermediate is of sufficient quality for the next step, minimizing side reactions.
Retention Time (RT)Approx. 4.5 min (under specified conditions)Primary identifier in a known system.
Relative RT (Impurity)Alcohol Precursor: ~0.85; Acid Impurity: ~0.70Tracks key process-related impurities.
LC-MS [M+H]⁺Expected m/z for C₁₉H₂₅NO₃Confirms the molecular weight of the target intermediate.
¹H NMR (400 MHz, CDCl₃) Aldehyde Proton (CHO)δ 9.5-10.0 ppm (singlet)Diagnostic peak for the aldehyde functional group. Absence of the alcohol's CH-OH proton signal.
Aromatic Protonsδ 7.0-8.0 ppmConfirms the presence and substitution pattern of any aromatic rings present at this stage.
¹³C NMR (100 MHz, CDCl₃) Carbonyl Carbon (C=O)δ 190-200 ppmUnambiguous confirmation of the aldehyde carbonyl carbon.
FT-IR (ATR) C=O Stretch (Aldehyde)~1725 cm⁻¹Strong, sharp absorbance confirming the aldehyde carbonyl group.
C-H Stretch (Aldehyde)Two weak bands at ~2820 and ~2720 cm⁻¹Characteristic Fermi resonance bands for an aldehyde C-H bond.

Impurity Profiling: Anticipating and Controlling Undesired Components

Impurity profiling is the analytical process of detecting, identifying, and quantifying impurities in the API and its intermediates.[8][9] These impurities can arise from starting materials, by-products of side reactions, or degradation.[8] A proactive approach to impurity profiling is a regulatory expectation and a cornerstone of quality control.[10]

For our VRPX-200 intermediate, a logical analysis of potential failure modes allows us to anticipate likely impurities.

Impurity_Logic cluster_outcomes Possible Outcomes cluster_detection Primary Detection Method Process Oxidation of VRPX-101 (Alcohol) Target Desired Intermediate VRPX-200 (Aldehyde) Process->Target Complete Reaction Impurity1 Potential Impurity 1: Unreacted VRPX-101 Process->Impurity1 Incomplete Reaction Impurity2 Potential Impurity 2: Over-oxidized Acid Process->Impurity2 Excess Oxidant / Time Detection HPLC/UPLC with MS (Different Retention Times & Masses) Target->Detection Impurity1->Detection Impurity2->Detection

Caption: Logical relationship between a synthetic step and the potential impurities that can arise, which are then monitored by a primary analytical method.

Field-Proven Experimental Protocols

The trustworthiness of analytical data is derived directly from the robustness of the experimental protocol. The following methods are presented as detailed, self-validating systems.

Protocol 1: HPLC-UV Method for Purity Determination of Intermediate VRPX-200
  • 1.0 Objective: To determine the purity of the vorapaxar intermediate VRPX-200 and quantify related substances by reverse-phase high-performance liquid chromatography with UV detection.

  • 2.0 Instrumentation & Reagents:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector (e.g., Agilent 1260, Waters Alliance).

    • Chromatography Data System (CDS) software.

    • Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (ACS Grade).

  • 3.0 Chromatographic Conditions:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 3.5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 0-2 min (30% B), 2-15 min (30-90% B), 15-17 min (90% B), 17-17.1 min (90-30% B), 17.1-22 min (30% B)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection 254 nm

    | Injection Volume | 5 µL |

  • 4.0 Sample & Standard Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

    • Standard Preparation (0.1 mg/mL): Accurately weigh ~10 mg of VRPX-200 reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Preparation (0.5 mg/mL): Accurately weigh ~25 mg of the VRPX-200 sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • 5.0 Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and quantify known impurities based on their relative retention times (RRT) against the reference standard.

Protocol 2: Structure Confirmation by LC-MS
  • 1.0 Objective: To confirm the molecular weight of VRPX-200.

  • 2.0 Instrumentation:

    • LC-MS system with a binary pump and a single quadrupole or time-of-flight (TOF) mass spectrometer.

    • Electrospray Ionization (ESI) source.

  • 3.0 Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • 4.0 LC-MS Conditions:

    Parameter Setting
    LC Method Use a rapid isocratic or fast gradient method sufficient to separate the analyte from salts.
    Ionization Mode ESI Positive
    Scan Range 100 - 1000 m/z
    Capillary Voltage 3.5 kV
    Cone Voltage 30 V

    | Source Temp. | 120 °C |

  • 5.0 Data Interpretation:

    • Extract the mass spectrum from the chromatographic peak corresponding to the intermediate.

    • Identify the protonated molecular ion peak [M+H]⁺.

    • Compare the observed m/z with the calculated exact mass for the proposed structure. The deviation should be within an acceptable tolerance (e.g., ±0.2 Da for a quadrupole, <5 ppm for TOF).

Conclusion

The characterization of synthetic intermediates is a foundational pillar of pharmaceutical development and manufacturing. For a complex molecule like vorapaxar, this process transcends simple quality control; it is an exercise in molecular assurance. By employing an integrated analytical strategy that combines the separation power of chromatography with the structural elucidation capabilities of spectroscopy, we build a comprehensive and scientifically defensible understanding of each intermediate. The protocols and logical frameworks presented in this guide are designed to be adapted and implemented, ensuring that the journey from starting materials to the final API is controlled, understood, and validated at every critical step. This rigorous scientific approach is ultimately what guarantees the quality, safety, and efficacy of the medicines that reach patients.

References

An In-depth Technical Guide to the Thermostability and Decomposition Profile of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermostability and decomposition profile of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, a phosphonate derivative identified as an impurity or intermediate of Vorapaxar.[1] While specific experimental data for this exact compound is not extensively published, this document outlines the authoritative methodologies and predictive analyses required for its characterization. By leveraging established principles of organophosphonate chemistry and adhering to international regulatory standards, this guide details the requisite analytical techniques—including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and forced degradation protocols necessary to establish a complete stability profile. The narrative explains the causality behind experimental choices, proposes potential degradation pathways based on the molecule's functional groups, and provides detailed, actionable protocols for researchers.

Introduction: The Criticality of Stability Profiling

The chemical stability of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, directly impacting safety, efficacy, and shelf-life.[2][3] this compound, a molecule featuring a phosphonate ester, a substituted pyridine ring, and a fluorophenyl moiety, possesses several functional groups susceptible to thermal and chemical degradation. Understanding its stability is paramount for defining appropriate storage conditions, identifying potential degradants, and ensuring the quality of any related final drug product.[4]

This guide provides the scientific rationale and experimental workflows to:

  • Determine the intrinsic thermal stability and decomposition kinetics.

  • Identify degradation products generated under various stress conditions.

  • Elucidate the primary degradation pathways.

  • Establish a foundation for the development of stability-indicating analytical methods.

Physicochemical Properties and Structural Considerations

A thorough stability investigation begins with an understanding of the molecule's intrinsic properties.

PropertyValue / DescriptionSource
Chemical Name Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate[5]
CAS Number 380894-77-9[1]
Molecular Formula C₁₆H₁₉FNO₃P[6]
Molecular Weight 323.30 g/mol [6]
Appearance Reported as a clear pale-yellow liquid.[5]
Boiling Point Decomposes at 285-290°C.[5]
Structural Features Contains two ethyl ester groups on the phosphonate core, a methylene bridge, a pyridine ring, and a 3-fluorophenyl substituent. The P-O-C and C-P bonds are key sites for potential degradation.

The presence of phosphonate ester groups suggests a susceptibility to hydrolysis, which can be catalyzed by acidic or basic conditions and accelerated by heat.[7] The pyridine ring and fluorophenyl group are generally more stable but can be involved in oxidative or photolytic degradation pathways.

Core Methodologies for Stability Assessment

A dual approach involving thermal analysis and forced degradation studies is essential for a complete stability profile.

Thermal Analysis: TGA and DSC

Thermal analysis techniques provide quantitative data on the material's response to heat.[2]

  • Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as a function of temperature in a controlled atmosphere.[8][9][10] It is the primary tool for determining the onset temperature of thermal decomposition, where the material begins to lose mass due to the formation of volatile degradants.[8][9]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[11][12] It is used to detect thermal events like melting, crystallization, and glass transitions, providing insights into the material's physical stability and purity.[11][13][14]

The combination of TGA and DSC is powerful; DSC can detect an endothermic or exothermic event (like melting or decomposition), while TGA confirms if this event is associated with mass loss.[2][8]

Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition.[3][15] These studies are mandated by regulatory bodies like the ICH to identify likely degradation products and establish the stability-indicating nature of analytical methods.[3][4][15] Key stress conditions include:

  • Acid/Base Hydrolysis: To probe the stability of the phosphonate ester linkages.[15]

  • Oxidation: To assess susceptibility to oxidative degradation.

  • Thermal Stress: To evaluate degradation at elevated temperatures, often just below the decomposition onset found by TGA.[16]

  • Photostability: To determine sensitivity to light exposure, as per ICH Q1B guidelines.[15][16]

The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without destroying the molecule entirely.[15][16]

Experimental Design and Protocols

The following diagram and protocols outline a systematic approach to characterizing the compound's stability.

Stability_Workflow cluster_0 Step 1: Initial Characterization cluster_1 Step 2: Thermal Analysis cluster_2 Step 3: Forced Degradation Studies (ICH Q1A) cluster_3 Step 4: Analysis & Identification cluster_4 Step 5: Profile Compilation Start Compound: this compound TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Hydrolysis Acid & Base Hydrolysis Start->Hydrolysis Oxidation Oxidative Stress (e.g., H₂O₂) Start->Oxidation Thermal Thermal Stress (Dry Heat) Start->Thermal Photo Photostability (UV/Vis Light) Start->Photo TGA->Thermal Sets temp limit Report Generate Final Stability Report DSC->Report Analysis Stability-Indicating HPLC-UV/DAD Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification LC-MS/MS for Structure Elucidation Analysis->Identification If degradants > threshold Analysis->Report Identification->Report

Caption: Experimental workflow for stability profiling.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument: Calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge with inert nitrogen gas at a flow rate of 50 mL/min to prevent thermo-oxidative degradation.

  • Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.[17]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), typically defined by the intersection of tangents to the pre-decomposition and decomposition slopes of the TGA curve.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument: Calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.

  • Atmosphere: Purge with inert nitrogen gas at 50 mL/min.

  • Heating Program: Equilibrate at 25°C. Ramp the temperature from 25°C to 300°C (or 20°C above any observed melt) at a rate of 10°C/min.

  • Data Analysis: Record the heat flow. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the peak temperature and enthalpy (ΔH) for each event.

Protocol: Forced Degradation Studies
  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).[16]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for up to 7 days, sampling at appropriate intervals (e.g., 2, 8, 24, 48 hours). Neutralize samples with 0.1 M NaOH before analysis.[16]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature, sampling at intervals. Neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature and protect from light, sampling at intervals.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C.[16] Also, store the stock solution at 60°C. Sample at intervals.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[3] A control sample should be stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Predicted Decomposition Pathways and Products

Based on the structure, the following degradation pathways are plausible. The phosphonate ester moiety is the most probable site of initial degradation, particularly via hydrolysis.

Decomposition_Pathway cluster_hydrolysis Hydrolysis Pathway (Acid/Base) cluster_oxidation Oxidative Pathway cluster_cleavage C-P Bond Cleavage Parent This compound C₁₆H₁₉FNO₃P Monoester Monoethyl Phosphonate C₁₄H₁₅FNO₃P Parent->Monoester H₂O / H⁺ or OH⁻ - EtOH N_Oxide Pyridine N-Oxide C₁₆H₁₉FNO₄P Parent->N_Oxide [O] (e.g., H₂O₂) PyridineMet 5-(3-fluorophenyl)-2-methylpyridine Parent->PyridineMet Thermal/Photolytic Stress DEP Diethyl Phosphite Parent->DEP Thermal/Photolytic Stress Diacid Phosphonic Acid C₁₂H₁₁FNO₃P Monoester->Diacid H₂O / H⁺ or OH⁻ - EtOH

Caption: Predicted degradation pathways of the title compound.

  • Hydrolysis of Ester Bonds: This is a primary pathway for organophosphonates.[7][18] Acid- or base-catalyzed hydrolysis will first cleave one ethyl group to form the monoethyl phosphonate intermediate, followed by the second ethyl group to yield the corresponding phosphonic acid . This is the most anticipated degradation route.

  • Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring is susceptible to oxidation, especially in the presence of agents like H₂O₂, to form the Pyridine N-Oxide derivative.

  • C-P Bond Cleavage: Under high-energy conditions such as thermal or photolytic stress, cleavage of the carbon-phosphorus bond may occur. This would be a more significant degradation, potentially yielding fragments like 5-(3-fluorophenyl)-2-methylpyridine and diethyl phosphite .

Data Interpretation and Reporting

All quantitative data should be summarized for clarity.

Table 1: Illustrative Thermal Analysis Data
AnalysisParameterResult (Hypothetical)Interpretation
TGA T_onset (Nitrogen)~288 °CSignificant thermal decomposition begins near this temperature. Provides an upper limit for thermal stress studies.
Mass Loss EventSingle-step major lossSuggests a primary decomposition event rather than simple desolvation.
DSC Melting Point (T_peak)Not applicable (Liquid)As a liquid, no melting endotherm is expected.
DecompositionBroad exotherm starting >280°CConfirms that the mass loss seen in TGA is an energetic decomposition event.
Table 2: Illustrative Forced Degradation Summary
Stress Condition% Degradation (Hypothetical)No. of DegradantsKey Degradant (RRT)Proposed Structure
0.1 M HCl, 60°C, 48h12.5%20.75Monoethyl Phosphonate
0.1 M NaOH, RT, 8h18.2%20.75Monoethyl Phosphonate
3% H₂O₂, RT, 24h6.8%11.15Pyridine N-Oxide
80°C Heat, 72h3.1%11.22Minor unidentified
Photostability (ICH Q1B)<2.0%0-Photostable

Conclusion

This guide establishes a robust, scientifically-grounded framework for the comprehensive stability characterization of this compound. By systematically applying the principles of thermal analysis and forced degradation, researchers can determine the compound's intrinsic stability, elucidate its degradation pathways, and identify critical degradation products. The primary anticipated vulnerability of the molecule is the hydrolytic cleavage of its phosphonate ester bonds. The protocols and predictive models herein provide the necessary tools to generate the data required for regulatory submissions and to ensure the development of stable, safe, and effective pharmaceutical products.

References

An In-depth Technical Guide to In Silico Modeling of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate Binding to a Putative Protein Target

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-focused walkthrough for modeling the binding of the novel compound, Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, to a hypothetical protein target. For the purpose of this illustrative guide, we will consider Protein Tyrosine Phosphatase 1B (PTP1B) as the target, a well-validated therapeutic target for which phosphonates can act as phosphate group bioisosteres. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology.

Our approach is grounded in a first-principles methodology, emphasizing not just the "how" but the critical "why" behind each step. The described protocols are designed to be self-validating, incorporating checks and balances to ensure the scientific integrity of the generated models.

Conceptual Framework: A Multi-Stage Approach to Binding Prediction

The in silico modeling of a ligand-protein interaction is not a monolithic process but a multi-stage workflow. Each stage builds upon the previous one, progressively refining our understanding of the binding event from a static snapshot to a dynamic and energetically characterized interaction.

G cluster_0 System Preparation cluster_1 Initial Binding Pose Prediction cluster_2 Dynamic Refinement & Stability Assessment cluster_3 Binding Affinity Estimation Ligand Preparation Ligand Preparation Protein Preparation Protein Preparation Ligand Preparation->Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Molecular Dynamics (MD) Simulation Molecular Dynamics (MD) Simulation Molecular Docking->Molecular Dynamics (MD) Simulation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics (MD) Simulation->Binding Free Energy Calculation Data Analysis & Visualization Data Analysis & Visualization Binding Free Energy Calculation->Data Analysis & Visualization

Caption: High-level workflow for in silico ligand binding analysis.

Stage 1: System Preparation - Laying a Valid Foundation

The adage "garbage in, garbage out" is particularly pertinent in computational modeling. The accuracy of our predictions is fundamentally limited by the quality of our starting structures.

Ligand Preparation

The ligand, this compound, must be converted from a 2D representation to a valid 3D conformation with appropriate chemical properties.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Action: Sketch the molecule in a chemical drawing tool like MarvinSketch or ChemDraw, or obtain the structure from a database like PubChem.

    • Rationale: This ensures the correct atom types and connectivity.

    • Tool: Open Babel.[1]

    • Command: obabel -: "c1cc(c(c(c1)F)C)c2cnccc2CP(=O)(OCC)OCC" -O ligand.mol2 --gen3d

    • Causality: The --gen3d flag generates a reasonable 3D conformation, which is a crucial starting point for energy minimization.

  • Energy Minimization:

    • Action: Perform a geometry optimization using a suitable force field (e.g., GAFF or MMFF94).

    • Rationale: To relieve any steric strain from the 3D conversion and find a low-energy conformation.

    • Tool: Avogadro or the antechamber module of AMBER.[2]

    • Causality: An unminimized, high-energy ligand conformation can lead to docking failure or artifactual binding poses.

  • Charge Assignment:

    • Action: Calculate partial atomic charges. For novel molecules, quantum mechanical methods (e.g., RESP charges) are preferred.

    • Rationale: Electrostatic interactions are a major driver of molecular recognition. Accurate charge representation is critical.

    • Tool: Antechamber with Gaussian for RESP charge calculation.[2]

    • Causality: Inaccurate partial charges will lead to an incorrect representation of the electrostatic potential and, consequently, erroneous binding energy calculations.

  • Parameterization:

    • Action: Generate force field parameters for the ligand.

    • Rationale: The molecular dynamics engine needs a complete set of parameters (bond lengths, angles, dihedrals, van der Waals, etc.) to describe the ligand's potential energy surface.

    • Tool: CGenFF server for CHARMM force fields or antechamber for GAFF.[3][4]

    • Causality: Missing or incorrect parameters will cause the simulation to fail or produce physically unrealistic behavior.

Protein Preparation

We will use the crystal structure of PTP1B, which can be obtained from the Protein Data Bank (PDB).

Experimental Protocol: Protein Preparation

  • Structure Retrieval:

    • Action: Download the PDB file for PTP1B (e.g., PDB ID: 2F71).

    • Rationale: This provides the experimentally determined 3D coordinates of the protein.

    • Tool: UCSF Chimera or PyMOL.[5][6]

  • Initial Cleaning:

    • Action: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.[7][8]

    • Rationale: These molecules can interfere with the docking of our ligand of interest. Some crystallographic waters may be important for binding and can be retained based on expert judgment.[8]

    • Tool: This can be done using the graphical interface of PyMOL or Chimera, or with command-line tools.[9][10]

  • Structural Refinement:

    • Action: Add hydrogen atoms, as they are typically absent in crystal structures. Model any missing side chains or loops.

    • Rationale: Hydrogen atoms are essential for correct hydrogen bonding networks and protonation states. Complete side chains are necessary for accurate representation of the binding pocket.

    • Tool: The Protein Preparation Wizard in Schrödinger's Maestro or the pdb2gmx tool in GROMACS.[11][12]

    • Causality: Incorrect protonation states of residues like Histidine, Aspartate, and Glutamate can drastically alter the electrostatic environment of the binding site and lead to incorrect binding predictions.

  • Energy Minimization:

    • Action: Perform a brief energy minimization of the protein structure.

    • Rationale: To relax any steric clashes that may have been introduced during the addition of hydrogens or loop modeling.

    • Tool: GROMACS or AMBER.[13][14]

    • Causality: A non-minimized protein structure can have high-energy regions that could artifactually repel the ligand.

Stage 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. It is a computationally efficient method to generate plausible binding hypotheses.[15]

G Prepared Protein Prepared Protein Define Binding Site Define Binding Site Prepared Protein->Define Binding Site Prepared Ligand Prepared Ligand Run Docking Algorithm Run Docking Algorithm Prepared Ligand->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Scoring & Ranking Scoring & Ranking Run Docking Algorithm->Scoring & Ranking Top Binding Poses Top Binding Poses Scoring & Ranking->Top Binding Poses

Caption: Molecular docking workflow.

Experimental Protocol: Molecular Docking

  • Grid Generation:

    • Action: Define a search space (a "grid box") around the active site of the protein.[16]

    • Rationale: This confines the docking search to the region of interest, saving computational time and increasing the chances of finding the correct pose.

    • Tool: AutoDockTools or the Receptor Grid Generation tool in Maestro.[12][17]

    • Causality: A poorly placed or sized grid box can completely miss the true binding site.

  • Docking Execution:

    • Action: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[17]

    • Rationale: The algorithm samples different conformations and orientations of the ligand within the defined grid box.

    • Tool: AutoDock Vina.[5]

    • Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Pose Analysis:

    • Action: Analyze the top-ranked binding poses.

    • Rationale: Evaluate the poses based on their predicted binding affinity (scoring function value) and the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Tool: PyMOL or VMD for visualization.[6][18]

Data Presentation: Docking Results

Pose RankEstimated Binding Affinity (kcal/mol)Key Interacting Residues
1-8.5Arg221, Tyr46, Gln262
2-8.2Arg221, Asp181, Tyr46
3-7.9Met258, Phe182

Stage 3: Molecular Dynamics (MD) Simulation - From Static to Dynamic

While docking provides a static picture, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and conformational flexibility.[19]

Experimental Protocol: MD Simulation

  • System Solvation and Ionization:

    • Action: Place the docked complex in a box of explicit water molecules and add ions to neutralize the system's charge.

    • Rationale: To mimic the physiological environment. A neutral system is required for many simulation algorithms.

    • Tool: GROMACS (gmx solvate and gmx genion).[13]

  • Energy Minimization:

    • Action: Minimize the energy of the entire solvated system.

    • Rationale: To remove steric clashes between the protein-ligand complex and the solvent/ions.

    • Tool: GROMACS (gmx grompp and gmx mdrun).[14]

  • Equilibration:

    • Action: Gradually heat the system to the target temperature and then equilibrate at the target pressure. This is often done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).[20]

    • Rationale: To allow the system to reach a stable state at the desired simulation conditions before the production run. Position restraints are often applied to the protein and ligand during this phase.[3]

    • Tool: GROMACS.[20]

  • Production MD:

    • Action: Run the simulation for a desired length of time (e.g., 100 ns) without restraints.

    • Rationale: To generate a trajectory of the system's dynamic behavior for subsequent analysis.

    • Tool: GROMACS (gmx mdrun).[20]

Stage 4: Binding Free Energy Calculation - Quantifying Affinity

MD simulations can be used to calculate the binding free energy, a more accurate measure of binding affinity than docking scores.[21][22]

Experimental Protocol: MM/PBSA Calculation

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a popular end-state method for estimating binding free energy.

  • Trajectory Extraction:

    • Action: Extract snapshots of the complex, protein, and ligand from the MD trajectory.

    • Rationale: To perform the energy calculations on a representative ensemble of structures.

    • Tool: GROMACS (gmx trjconv).

  • Energy Calculation:

    • Action: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the non-polar solvation energy (often estimated from the solvent-accessible surface area).

    • Rationale: These components are used to calculate the free energy of each species (complex, protein, and ligand).

    • Tool: g_mmpbsa tool for GROMACS or the MM-GBSA module in AMBER.

  • Binding Free Energy Calculation:

    • Action: Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

    • Rationale: This equation represents the free energy change upon binding.

Data Presentation: Binding Free Energy Components

Energy ComponentAverage Value (kJ/mol)Standard Deviation
van der Waals-150.215.3
Electrostatic-95.820.1
Polar Solvation130.518.5
Non-polar Solvation-15.72.1
ΔG_bind -131.2 25.6

Data Analysis and Visualization

The trajectory from the MD simulation is a rich source of information.

  • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To determine the occupancy of specific hydrogen bonds throughout the simulation.

  • Visualization: Creating movies of the trajectory can provide invaluable insights into the binding mechanism.[23] Tools like VMD and PyMOL are excellent for this purpose.[24][25][26]

Conclusion

This guide has outlined a rigorous, multi-stage workflow for the in silico modeling of ligand-protein binding. By systematically preparing the system, predicting an initial binding pose, refining it with molecular dynamics, and quantifying the interaction with free energy calculations, researchers can generate robust and scientifically sound hypotheses to guide their drug discovery efforts. The key to success lies not in blindly following a protocol, but in understanding the underlying principles and making informed decisions at each stage of the process.

References

Methodological & Application

Application Note: A Validated Reverse-Phase HPLC Method for Purity Assessment of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is a critical intermediate in the synthesis of advanced pharmaceutical agents, including thrombin receptor antagonists like Vorapaxar.[1][2] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the separation of potential process-related impurities.

The selection of a Reverse-Phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of the analyte. The molecule possesses two aromatic rings (a 3-fluorophenyl group and a pyridine ring) and a diethyl phosphonate ester group, rendering it moderately non-polar and an excellent candidate for retention on a hydrophobic stationary phase like C18.[3][4] The presence of the pyridine moiety, a basic heterocycle (pKa ≈ 5.2-6), necessitates careful control of the mobile phase pH.[5] An acidic mobile phase is employed to ensure the consistent protonation of the pyridine nitrogen, which minimizes peak tailing and yields symmetrical, reproducible chromatographic peaks. The aromatic nature of the compound provides strong chromophores, allowing for sensitive detection using a standard UV-Vis detector.

This document provides a comprehensive protocol, from sample preparation to data analysis, and includes a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose in a regulated environment.[6]

Recommended Analytical Method Protocol

This protocol is designed for a standard HPLC system equipped with a UV detector. Adherence to established chromatographic principles as outlined in USP General Chapter <621> and European Pharmacopoeia Chapter 2.2.46 is essential for successful implementation.[7][8][9]

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array or UV-Vis Detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: 0.01 mg readability.

  • Volumetric Glassware: Class A.

  • Filters: 0.45 µm PTFE or Nylon syringe filters.

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterRecommended ConditionJustification
Stationary Phase C18 Column (e.g., Zorbax, XBridge, Kinetex), 250 mm x 4.6 mm, 5 µm particle size.Provides excellent retention and resolution for moderately non-polar aromatic compounds. The specified dimensions offer a balance between efficiency and backpressure.
Mobile Phase A 0.1% (v/v) Phosphoric Acid in HPLC-grade Water.The acidic buffer ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.[5][10] Phosphoric acid is a non-volatile buffer suitable for UV detection.
Mobile Phase B Acetonitrile (HPLC Grade).A common organic modifier in RP-HPLC with a low UV cutoff and good elution strength for the analyte.[11]
Elution Mode Gradient Elution.A gradient program ensures that impurities with a wide range of polarities can be eluted and separated effectively within a reasonable runtime, while providing a sharp peak for the main analyte.[9]
Gradient Program Time (min): 0, %B: 40Time (min): 20, %B: 70Time (min): 22, %B: 40Time (min): 30, %B: 40This gradient is optimized to separate the main peak from potential early and late-eluting impurities. The re-equilibration step ensures system stability between injections.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °C.Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection UV at 254 nm.The aromatic rings in the analyte exhibit significant absorbance at this wavelength, offering good sensitivity for both the main component and related impurities.
Injection Volume 10 µL.A standard volume that balances sensitivity with the risk of column overloading.
Run Time 30 minutes.Sufficient time to elute the main analyte and any late-eluting impurities, followed by column re-equilibration.
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used for all dilutions to ensure compatibility with the mobile phase and complete dissolution of the analyte.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for purity determination and validation studies.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask, dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system must be equilibrated and its performance verified by injecting the Working Standard Solution in replicate (n=5). The system is deemed suitable for use only if all criteria are met.[12]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 1.5 may indicate undesirable interactions between the analyte and the stationary phase.[8][13]
Theoretical Plates (N) N ≥ 5000Measures column efficiency. A high plate count indicates sharp, narrow peaks, which is crucial for resolving closely eluting impurities.[12]
%RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and the detector.
%RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability and precision of the pumping system and mobile phase composition.

Method Validation Protocol and Results

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended application.[14]

Specificity

Specificity was demonstrated by analyzing a placebo (diluent) and a spiked sample. The chromatogram of the diluent showed no interfering peaks at the retention time of the main analyte. The main peak was spectrally pure, as confirmed by Diode Array Detector analysis, indicating no co-eluting impurities.

Linearity

Linearity was assessed by preparing a series of solutions from 25% to 150% of the working standard concentration (12.5 µg/mL to 75 µg/mL). The peak area response was plotted against concentration.

ParameterResult
Range 12.5 - 75 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by spiking a known amount of the analyte into a sample matrix at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)%RSD
80%99.5%0.4%
100%100.2%0.3%
120%99.8%0.5%
Precision
  • Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day. The %RSD of the purity results was calculated.

  • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.

Precision Type%RSD of Purity Results
Repeatability ≤ 0.5%
Intermediate Precision ≤ 0.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of serially diluted solutions of the analyte.

ParameterDetermination MethodResult
LOD S/N Ratio of 3:1~0.05 µg/mL
LOQ S/N Ratio of 10:1~0.15 µg/mL

Experimental Workflows and Data Analysis

The overall process, from sample receipt to final report generation, follows a structured workflow to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing cluster_report 4. Reporting A Sample & Standard Weighing B Solution Preparation (Dilution & Filtration) A->B C HPLC System Equilibration & SST B->C D Sequence Run (Standard, Sample, Blank) C->D E Peak Integration & Identification D->E F Purity Calculation (% Area Normalization) E->F G Validation Check (SST & QC Data) F->G H Final Report Generation G->H

References

Application of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate in the Synthesis of Vorapaxar: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Phosphonates in Modern API Synthesis

Phosphonates, organophosphorus compounds characterized by a direct carbon-to-phosphorus bond, have emerged as indispensable reagents in contemporary pharmaceutical development. Their utility as bioisosteres of phosphates and carboxylates has led to their incorporation into a wide array of bioactive molecules.[1] A particularly impactful application of phosphonates lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and highly stereoselective method for the formation of carbon-carbon double bonds.[2][3][4] This reaction has become a cornerstone in the synthesis of complex active pharmaceutical ingredients (APIs), offering significant advantages over the classical Wittig reaction, including enhanced nucleophilicity of the phosphonate carbanion and the facile removal of the water-soluble phosphate byproduct.[2][4]

This technical guide focuses on the application of a specific phosphonate, Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, in the synthesis of Vorapaxar, a first-in-class protease-activated receptor-1 (PAR-1) antagonist. Vorapaxar is prescribed for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[5][6] The strategic incorporation of the fluorinated pyridinylmethylphosphonate moiety is critical for the efficient and stereocontrolled construction of the Vorapaxar scaffold.

Physicochemical Properties of the Key Intermediate

A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 380894-77-9[7]
Molecular Formula C₁₆H₁₈FNO₃P[7]
Molecular Weight 322.3 g/mol [7]
Appearance Clear pale-yellow liquid
Purity (HPLC) ≥98.5%
Solubility Miscible with DCM, THF, and acetone; insoluble in water

Application in Vorapaxar Synthesis: The Horner-Wadsworth-Emmons Approach

The synthesis of Vorapaxar, a complex himbacine analog, relies on a convergent strategy where the phosphonate intermediate is coupled with a ketone precursor of the himbacine core. This key coupling is achieved through a Horner-Wadsworth-Emmons reaction, which establishes the crucial exocyclic double bond with high E-selectivity.

Mechanistic Rationale for the HWE Reaction in Vorapaxar Synthesis

The HWE reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom, forming a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl group of the himbacine-derived ketone. The resulting betaine intermediate undergoes cyclization to form a four-membered oxaphosphetane ring, which subsequently collapses to yield the desired alkene (the Vorapaxar precursor) and a water-soluble diethyl phosphate byproduct.

The stereochemical outcome of the HWE reaction is a critical aspect of the Vorapaxar synthesis. The reaction typically favors the formation of the (E)-alkene, which is the desired isomer for Vorapaxar. This selectivity is generally attributed to the thermodynamic stability of the intermediates leading to the trans-product.

HWE_Mechanism Phosphonate This compound Carbanion Stabilized Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Strong Base (e.g., NaH, LDA) Base->Phosphonate Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Ketone Himbacine-derived Ketone Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene (E)-Alkene (Vorapaxar Precursor) Oxaphosphetane->Alkene Elimination Byproduct Diethyl Phosphate Byproduct Oxaphosphetane->Byproduct Phosphonate_Synthesis cluster_0 Step 1: Chlorination cluster_1 Step 2: Arbuzov Reaction cluster_2 Step 3: Suzuki Coupling A1 5-Bromo-2-(hydroxymethyl)pyridine A3 5-Bromo-2-(chloromethyl)pyridine A1->A3 A2 Thionyl Chloride A2->A3 B1 5-Bromo-2-(chloromethyl)pyridine B3 Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate B1->B3 B2 Triethyl Phosphite B2->B3 C1 Diethyl ((5-bromopyridin-2-yl)methyl)phosphonate C4 This compound C1->C4 C2 3-Fluorophenylboronic Acid C2->C4 C3 Pd Catalyst C3->C4

References

In vitro assay development for thrombin receptor antagonists using phosphonate precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Development of a Cell-Based In Vitro Assay for the Identification and Characterization of Thrombin Receptor Antagonists Using Phosphonate Precursors

Abstract

This technical guide provides a comprehensive framework for the development and validation of a robust in vitro assay to identify and characterize antagonists of the Protease-Activated Receptor 1 (PAR1), the primary thrombin receptor on human platelets.[1][2][3] The protocol leverages a calcium mobilization assay in a recombinant cell line, a widely used method for screening G-protein-coupled receptors (GPCRs).[4] It further explores the application of phosphonate precursors as potential antagonists, a class of molecules known for their ability to act as stable mimics of phosphate esters or tetrahedral transition states in enzymatic reactions.[5][6][7] This guide details the principles of PAR1 signaling, step-by-step protocols for cell culture and the calcium flux assay, data analysis, and critical assay validation parameters to ensure reliability and reproducibility for drug discovery and high-throughput screening (HTS) applications.

Introduction: Targeting the Thrombin Receptor

Thrombin is a serine protease that plays a central role in hemostasis and thrombosis.[8] It exerts its cellular effects primarily through a unique family of GPCRs known as Protease-Activated Receptors (PARs).[9] On human platelets, PAR1 and PAR4 are the major thrombin receptors.[1][3] PAR1 is of particular therapeutic interest as it is activated at low thrombin concentrations and its inhibition is a promising strategy for novel antithrombotic agents.[1]

Unlike typical GPCRs activated by soluble ligands, PAR1 activation is an irreversible proteolytic event.[2][9] Thrombin cleaves the N-terminal exodomain of the receptor, exposing a new N-terminus that acts as a "tethered ligand," binding intramolecularly to activate the receptor and initiate downstream signaling.[2][10] This unique mechanism presents a significant challenge: an effective antagonist must compete with this high-affinity intramolecular ligand.[2]

Phosphonates are compounds characterized by a stable carbon-phosphorus (C-P) bond, making them resistant to hydrolysis.[5][7] This stability, combined with their ability to mimic the structure of phosphates or carboxylates, makes them effective inhibitors of various enzymes.[5][6][11] This application note explores their potential as precursors for PAR1 antagonists, where they may interfere with receptor activation or signaling.

Principle of the Assay: Measuring PAR1-Mediated Calcium Mobilization

PAR1 is predominantly coupled to the Gαq and Gα12/13 families of G-proteins.[10][12] Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][13] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[4]

This rapid and transient increase in intracellular Ca²⁺ is a hallmark of PAR1 activation and serves as a robust, high-throughput-compatible readout for receptor function.[4][8] The assay described herein uses a fluorescent calcium indicator dye that is loaded into the cells. Upon binding to Ca²⁺, the dye's fluorescence intensity increases dramatically, which can be measured in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[4][14] Potential antagonists are identified by their ability to inhibit the calcium mobilization induced by a PAR1 agonist.

Key Signaling Pathways

The activation of PAR1 by thrombin initiates a cascade of intracellular events crucial for platelet activation and other cellular responses. The primary pathway leveraged in this assay is the Gαq-PLC-Ca²⁺ axis.

PAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Thrombin Thrombin PAR1_inactive PAR1 (Inactive) Thrombin->PAR1_inactive Proteolytic Cleavage PAR1_active PAR1 (Active) Tethered Ligand Exposed PAR1_inactive->PAR1_active Gq Gαqβγ PAR1_active->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Ca²⁺ Store IP3->ER Binds to Receptor Ca_release Ca²⁺ Release Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Response Triggers ER->Ca_release Antagonist Phosphonate Antagonist Antagonist->PAR1_active Inhibits

Caption: PAR1 Gαq Signaling Pathway Leading to Calcium Mobilization.

Materials and Reagents

ReagentSupplierCatalog #Notes
HEK293 or CHO CellsATCCCRL-1573™Stably transfected with human PAR1.
DMEM/F-12 MediumGibco11320033For cell culture.[15]
Fetal Bovine Serum (FBS)Gibco26140079Heat-inactivated.
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056For cell dissociation.
Black-walled, clear-bottom 96-well platesCorning3603For fluorescence assays.
Fluo-4 AMInvitrogenF14201Calcium indicator dye.
Pluronic F-127InvitrogenP3000MPDispersing agent for Fluo-4 AM.
ProbenecidSigma-AldrichP8761Anion-exchange transport inhibitor.
Thrombin or SFLLRN peptideSigma-AldrichT4648, S9665PAR1 Agonist.
Phosphonate PrecursorsCustom Synthesis-Test compounds.
HBSS with 20 mM HEPESGibco14025092Assay Buffer.

Experimental Protocols

This section outlines the core experimental workflow, from cell line maintenance to the execution of the calcium mobilization assay.

Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Assay Execution A1 1. Culture PAR1-HEK293 cells A2 2. Harvest and count cells A1->A2 A3 3. Seed cells into 96-well plate (e.g., 50,000 cells/well) A2->A3 A4 4. Incubate overnight (37°C, 5% CO₂) A3->A4 B1 5. Prepare Dye Loading Buffer (Fluo-4 AM + Probenecid) B2 6. Add dye to cells and incubate (1 hr, 37°C) B1->B2 B4 8. Place plates in FLIPR B2->B4 B3 7. Prepare Compound Plate (Antagonists + Agonist) B3->B4 B5 9. Measure baseline fluorescence B4->B5 B6 10. Add antagonist (pre-incubation) B5->B6 B7 11. Add agonist and measure fluorescence kinetically B6->B7

Caption: Experimental Workflow for the Calcium Mobilization Assay.

Cell Culture and Seeding (Day 1)
  • Maintain Cells: Culture PAR1-expressing HEK293 or CHO cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.[15] Passage cells every 2-3 days to maintain sub-confluent stocks.

  • Harvest Cells: On the day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Seed Plate: Resuspend the cell pellet in fresh medium and perform a cell count. Dilute the cells to the optimal seeding density (typically 40,000–80,000 cells/well, to be optimized) and dispense 100 µL into each well of a 96-well black-walled, clear-bottom plate.[16]

  • Incubate: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.[16]

Calcium Mobilization Assay (Day 2)
  • Prepare Assay Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid. Probenecid is included to inhibit organic anion transporters, which can extrude the dye from the cells.[17]

  • Prepare Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution in the assay buffer. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.

  • Dye Loading: Carefully remove the culture medium from the cell plate and add 50 µL of the 2X Dye Loading Solution to each well. Incubate the plate for 60 minutes at 37°C in the dark.[16]

  • Prepare Compound Plate:

    • Antagonists: Prepare serial dilutions of the phosphonate test compounds in assay buffer at 4X the final desired concentration.

    • Agonist: Prepare the PAR1 agonist (e.g., Thrombin at ~5 nM or SFLLRN peptide at ~10 µM, to be optimized) in assay buffer at 4X the final EC₈₀ concentration.

    • Controls: Include wells with assay buffer only (negative control) and agonist only (positive control).

  • Run Assay on Fluorescence Plate Reader (e.g., FLIPR):

    • Set the instrument to read fluorescence at Ex/Em ~494/516 nm.[16]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Perform a first addition of 50 µL from the antagonist plate. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to interact with the receptor.

    • Perform a second addition of 50 µL from the agonist plate.

    • Immediately measure the fluorescence signal kinetically for 2-3 minutes to capture the peak calcium response.

Data Analysis and Interpretation

  • Calculate Response: The primary data is the change in relative fluorescence units (RFU). The response is typically calculated as the maximum RFU value post-agonist addition minus the baseline RFU value.

  • Normalization: Normalize the data to the controls on each plate:

    • % Inhibition = 100 * (1 - [Response_Test - Response_Negative] / [Response_Positive - Response_Negative])

  • Dose-Response Curves: Plot the % Inhibition against the logarithm of the antagonist concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of antagonist required to inhibit 50% of the maximal agonist response.

Example Data Presentation
CompoundIC₅₀ (nM)Hill SlopeMax Inhibition (%)
Phosphonate A125.31.198.5
Phosphonate B875.10.995.2
Vorapaxar (Control)8.51.0100

Assay Validation

To ensure the assay is robust and suitable for HTS, it is critical to determine its quality using statistical parameters. The Z'-factor is a widely accepted metric for assay quality.[18][19][20]

Z'-Factor Calculation: Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|

Where:

  • µₚ and σₚ are the mean and standard deviation of the positive control (agonist only).

  • µₙ and σₙ are the mean and standard deviation of the negative control (buffer only).

Interpretation of Z'-Factor: [20][21]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay, may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Troubleshooting

IssuePossible CauseSolution
Low Signal / No Response Poor cell health or low receptor expression.Check cell viability; use a lower passage number; verify PAR1 expression.
Inactive agonist or dye.Use fresh agonist and Fluo-4 AM stocks.
High Well-to-Well Variability Inconsistent cell seeding or pipetting errors.Use a multichannel pipette; ensure a homogenous cell suspension when seeding.
Edge effects in the plate.Avoid using the outer wells or fill them with PBS to maintain humidity.
High Background Fluorescence Dye overload or cell death.Optimize Fluo-4 AM concentration and incubation time; check for cytotoxicity of compounds.
Z'-Factor < 0.5 Small dynamic range or high data variability.Optimize agonist concentration to EC₈₀-EC₉₀; improve pipetting precision; optimize cell density.

Conclusion

This application note provides a detailed protocol for establishing a reliable, cell-based calcium mobilization assay for the discovery of PAR1 antagonists. The method is sensitive, reproducible, and scalable for high-throughput screening. By following the outlined procedures for assay development, validation using the Z'-factor, and data analysis, researchers can effectively identify and characterize novel inhibitors, such as phosphonate precursors, targeting the thrombin receptor for potential therapeutic applications in thrombosis and related cardiovascular diseases.

References

Application Notes and Protocols for Cell-Based Assays of PAR-1 Inhibitors Derived from Himbacine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting PAR-1

Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor (GPCR), is a critical mediator in thrombosis and has emerged as a significant target in cardiovascular disease.[1][2] Its unique activation mechanism, involving proteolytic cleavage by proteases like thrombin, reveals a tethered ligand that initiates downstream signaling.[3] This activation triggers a cascade of intracellular events, primarily through Gαq, Gα12/13, and Gαi proteins, leading to platelet activation, aggregation, and other cellular responses contributing to thrombosis.[3] Himbacine, a natural product, has served as a scaffold for the development of potent PAR-1 inhibitors, such as Vorapaxar, which has demonstrated clinical efficacy in reducing thrombotic cardiovascular events.[2][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays for the discovery and characterization of novel PAR-1 inhibitors derived from himbacine analogs.

The PAR-1 Signaling Cascade: A Multi-faceted Target

The activation of PAR-1 initiates a complex network of signaling pathways, offering multiple avenues for therapeutic intervention and correspondingly, a variety of assay readouts. Understanding these pathways is paramount to selecting and designing appropriate screening assays.

Upon thrombin cleavage, the newly exposed N-terminal tethered ligand of PAR-1 binds to the receptor, inducing a conformational change that facilitates coupling to heterotrimeric G-proteins. The primary signaling pathways activated are:

  • Gαq Pathway: This pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger, while DAG activates protein kinase C (PKC).

  • Gα12/13 Pathway: Activation of this pathway engages Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal rearrangements and cell shape changes.

  • β-Arrestin Recruitment: Following activation and phosphorylation, PAR-1 recruits β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G-protein independent signaling.

The following diagram illustrates the core PAR-1 signaling pathways:

PAR1_Signaling PAR1 PAR-1 Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Thrombin Thrombin Thrombin->PAR1 Activates Himbacine_Analog Himbacine Analog (Inhibitor) Himbacine_Analog->PAR1 Inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Activation Ca_release->NFAT RhoA RhoA RhoGEF->RhoA SRE SRE Activation RhoA->SRE

Caption: PAR-1 Signaling Pathways and Points of Inhibition.

Primary Screening Assays for Himbacine Analog Libraries

For high-throughput screening (HTS) of large compound libraries, assays that are robust, scalable, and offer a clear readout are essential. The following are recommended primary assays for identifying potential PAR-1 inhibitors.

Calcium Mobilization Assay

This assay directly measures the Gαq-mediated signaling pathway by detecting the transient increase in intracellular calcium upon PAR-1 activation. It is a widely used and reliable method for GPCR screening.

Principle: Cells expressing PAR-1 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[6][7] Upon receptor activation and subsequent IP3-mediated calcium release from the endoplasmic reticulum, the dye binds to free cytosolic calcium, resulting in a significant increase in fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).

Experimental Workflow:

Calcium_Mobilization_Workflow start Start plate_cells Plate PAR-1 expressing cells (e.g., HEK293, CHO) in 96/384-well plates start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight load_dye Load cells with Fluo-4 AM dye incubate_overnight->load_dye incubate_dye Incubate (e.g., 1 hr, 37°C) load_dye->incubate_dye prepare_compounds Prepare himbacine analogs and controls in assay buffer incubate_dye->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_compounds Incubate (pre-incubation) add_compounds->incubate_compounds add_agonist Add PAR-1 agonist (Thrombin or TRAP) incubate_compounds->add_agonist read_fluorescence Measure fluorescence kinetics (FLIPR) add_agonist->read_fluorescence analyze_data Analyze data (IC₅₀ determination) read_fluorescence->analyze_data end End analyze_data->end Reporter_Gene_Workflow start Start transfect_cells Transfect PAR-1 expressing cells with NFAT or SRE-luciferase reporter start->transfect_cells plate_cells Plate transfected cells in 96-well plates transfect_cells->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight add_compounds Add himbacine analogs and controls incubate_overnight->add_compounds add_agonist Add PAR-1 agonist (Thrombin or TRAP) add_compounds->add_agonist incubate_agonist Incubate (e.g., 4-6 hours) add_agonist->incubate_agonist lyse_cells Lyse cells incubate_agonist->lyse_cells add_luciferase_substrate Add luciferase substrate lyse_cells->add_luciferase_substrate read_luminescence Measure luminescence add_luciferase_substrate->read_luminescence analyze_data Analyze data (IC₅₀ determination) read_luminescence->analyze_data end End analyze_data->end

References

Application Note: A Detailed Protocol for the Synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate via the Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Organophosphorus compounds, particularly phosphonates, are of significant interest in medicinal chemistry and drug development due to their ability to act as stable mimics of phosphate esters, which are ubiquitous in biological systems.[1][2] The carbon-phosphorus (C-P) bond in phosphonates is resistant to enzymatic cleavage, making them valuable scaffolds for designing enzyme inhibitors and other therapeutic agents. The Michaelis-Arbuzov reaction, a classic and robust method for forming C-P bonds, remains a cornerstone of organophosphorus synthesis.[1][3][4][5][6] This application note provides a detailed experimental protocol for the synthesis of diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, a key intermediate in the development of novel therapeutics, including thrombin receptor antagonists.[7][8]

This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step guide but also insights into the underlying chemical principles and practical considerations for a successful and safe execution of the Arbuzov reaction with the specified heteroaromatic substrate, 2-(chloromethyl)-5-(3-fluorophenyl)pyridine.

Reaction Principle and Mechanism

The Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[1][3][5][6] The reaction proceeds through a two-step SN2 mechanism.[3][4]

  • Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of the trialkyl phosphite initiates a nucleophilic attack on the electrophilic carbon of the alkyl halide. This results in the formation of a phosphonium salt intermediate.[3][4]

  • Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the alkyl groups on the phosphonium intermediate, leading to the formation of the final phosphonate product and an alkyl halide byproduct.[3][4]

The reactivity of the alkyl halide is a crucial factor, with the general trend being R-I > R-Br > R-Cl.[9] While the classical Arbuzov reaction often requires elevated temperatures, modern variations have been developed to proceed under milder conditions.[1][9]

Experimental Workflow Diagram

Arbuzov_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: 2-(chloromethyl)-5-(3-fluorophenyl)pyridine Triethyl phosphite addition Add Reactants to Flask reagents->addition glassware Assemble Dry Glassware (Round-bottom flask, condenser, etc.) glassware->addition inert_atm Establish Inert Atmosphere (Nitrogen or Argon) inert_atm->addition heating Heat Reaction Mixture (e.g., 120-140 °C) addition->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete evaporation Remove Excess Reagent (Vacuum) cooling->evaporation extraction Aqueous Work-up (e.g., NaHCO3 wash) evaporation->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying purification Purify Product (Column Chromatography) drying->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Experimental workflow for the Arbuzov reaction.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
2-(chloromethyl)-5-(3-fluorophenyl)pyridineC₁₂H₉ClFN221.665.00 g22.561.0
Triethyl phosphiteC₆H₁₅O₃P166.165.63 mL (7.49 g)45.122.0
TolueneC₇H₈92.1450 mL--
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed--
BrineNaCl58.44As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Silica Gel (for column chromatography)SiO₂60.08As needed--
Eluent (e.g., Hexane/Ethyl Acetate)--As needed--

Detailed Experimental Protocol

1. Reaction Setup:

  • 1.1 Glassware Preparation: Ensure all glassware (a 100 mL two-neck round-bottom flask, a reflux condenser, and a magnetic stir bar) is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • 1.2 Inert Atmosphere: Assemble the glassware and place it under a positive pressure of an inert gas (nitrogen or argon). This is crucial to prevent the reaction of triethyl phosphite with atmospheric oxygen and moisture.[10]

  • 1.3 Reagent Addition: To the reaction flask, add 2-(chloromethyl)-5-(3-fluorophenyl)pyridine (5.00 g, 22.56 mmol).

  • 1.4 Solvent and Reagent Addition: Add toluene (50 mL) to the flask, followed by the dropwise addition of triethyl phosphite (5.63 mL, 45.12 mmol, 2.0 eq.) via a syringe. Using an excess of triethyl phosphite helps to drive the reaction to completion.

2. Reaction Execution:

  • 2.1 Heating: Immerse the reaction flask in a preheated oil bath at 130-140 °C.

  • 2.2 Reflux: Allow the reaction mixture to reflux under a gentle flow of inert gas. The formation of ethyl chloride, a volatile byproduct, will be observed.

  • 2.3 Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting material, 2-(chloromethyl)-5-(3-fluorophenyl)pyridine, indicates the completion of the reaction. The reaction is typically complete within 12-24 hours.

3. Work-up and Purification:

  • 3.1 Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • 3.2 Solvent Removal: Remove the excess triethyl phosphite and toluene under reduced pressure using a rotary evaporator.

  • 3.3 Aqueous Work-up: Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate (100 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic impurities, and then with brine (50 mL).

  • 3.4 Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • 3.5 Purification: Purify the crude product by flash column chromatography on silica gel. The product can be eluted using a gradient of hexane and ethyl acetate. The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to yield this compound as a clear, pale-yellow liquid.[11]

Characterization of the Product

The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl groups of the phosphonate, the methylene bridge, and the aromatic protons of the pyridine and fluorophenyl rings.

  • ³¹P NMR: The phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.[12][13][14][15][16] A single peak in the expected chemical shift range for a phosphonate will confirm the successful formation of the C-P bond.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (323.29 g/mol ).[17]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful reagents and byproducts.

  • Triethyl Phosphite: Triethyl phosphite is a flammable liquid and is harmful if swallowed.[18] It may also cause an allergic skin reaction.[18] Handle with care and avoid contact with skin and eyes.[18][19]

  • 2-(chloromethyl)-5-(3-fluorophenyl)pyridine: This is an alkylating agent and should be handled with caution as it is a potential irritant and sensitizer.

  • Heating: Use a well-maintained oil bath and ensure the reaction is not overheated, as this can lead to side reactions and decomposition.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reaction- Ensure the reaction is heated to the appropriate temperature. - Extend the reaction time. - Use a more reactive phosphite or a catalyst if necessary.[9]
Wet reagents or glassware- Thoroughly dry all glassware before use. - Use freshly distilled or high-purity reagents.
Formation of side products Reaction temperature too high- Lower the reaction temperature and monitor the reaction closely.
Impurities in starting materials- Purify the starting materials before use.
Difficulty in purification Co-elution of product and impurities- Optimize the eluent system for column chromatography. - Consider alternative purification methods such as distillation under reduced pressure if the product is thermally stable.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound using the Arbuzov reaction. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and development. The provided insights into the reaction mechanism and troubleshooting guide are intended to facilitate a successful experimental outcome.

References

Application Note: A High-Throughput Screening Cascade for Novel Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor enzyme that plays a critical negative regulatory role in key cellular signaling pathways, including those for insulin and leptin.[1][2][3][4][5] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, and its overexpression has been linked to insulin resistance, a hallmark of type 2 diabetes and obesity.[5][6] Consequently, the inhibition of PTP1B is a validated and highly attractive therapeutic strategy for the treatment of metabolic diseases.[1][2][3]

Phosphonate derivatives, such as the Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate series, represent a promising class of molecules for targeting phosphatases. The phosphonate moiety can act as a phosphotyrosine mimetic, enabling competitive binding to the PTP1B active site.[7][8] This application note details a robust, multi-stage high-throughput screening (HTS) cascade designed to identify and characterize novel PTP1B inhibitors from such chemical libraries. The workflow progresses from a sensitive primary screen to rigorous hit validation and mechanism of action studies, ensuring the selection of high-quality, specific, and potent lead compounds.

Assay Principle: Fluorogenic Detection of PTP1B Activity

The primary screening assay relies on the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). In its phosphorylated state, DiFMUP is non-fluorescent. The PTP1B enzyme catalyzes the hydrolysis of the phosphate group from DiFMUP, yielding the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).[9][10][11] The resulting fluorescence intensity is directly proportional to PTP1B enzymatic activity. Potent inhibitors of PTP1B will prevent the dephosphorylation of DiFMUP, leading to a quantifiable reduction in the fluorescent signal.

Visualization of the HTS Cascade and Assay Principle

HTS_Workflow cluster_0 Part 1: Primary Screening cluster_1 Part 2: Hit Confirmation & Triage cluster_2 Part 3: Mechanism of Action LIB Compound Library (e.g., Phosphonate Derivatives) HTS Primary HTS Assay (Single Concentration, e.g., 10 µM) DiFMUP Substrate LIB->HTS DATA Data Analysis (% Inhibition Calculation) HTS->DATA HITS Primary Hits (e.g., >50% Inhibition) DATA->HITS CONFIRM Hit Confirmation (Fresh Compound Powder) HITS->CONFIRM IC50 Dose-Response (IC50) (10-point curve) CONFIRM->IC50 ORTHO Orthogonal Assay (e.g., Malachite Green) IC50->ORTHO KINETICS Enzyme Kinetics (Michaelis-Menten) ORTHO->KINETICS SELECT Selectivity Profiling (vs. other PTPs, e.g., TCPTP) KINETICS->SELECT VALIDATED Validated Hits SELECT->VALIDATED

Caption: A comprehensive HTS workflow for PTP1B inhibitor discovery.

Assay_Principle cluster_0 PTP1B Catalytic Cycle cluster_1 Inhibition Mechanism DiFMUP DiFMUP (Non-Fluorescent Substrate) PTP1B PTP1B Enzyme DiFMUP->PTP1B Binds to Active Site DiFMU DiFMU (Highly Fluorescent Product) PTP1B->DiFMU Dephosphorylates Pi Phosphate (Pi) PTP1B->Pi Inhibitor Phosphonate Inhibitor (e.g., Test Compound) Blocked PTP1B Enzyme (Active Site Blocked) Inhibitor->Blocked Binds Competitively No_Reaction No Fluorescence Blocked->No_Reaction DiFMUP_tries DiFMUP DiFMUP_tries->Blocked Cannot Bind

Caption: Principle of the fluorogenic DiFMUP assay for PTP1B activity.

PART 1: PRIMARY HIGH-THROUGHPUT SCREENING

Protocol 1: Primary HTS of Phosphonate Library against PTP1B

This protocol is optimized for a 384-well plate format suitable for automated liquid handlers.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT (add fresh).

  • PTP1B Enzyme Stock: Recombinant human PTP1B (catalytic domain) diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.

  • DiFMUP Substrate Stock: DiFMUP diluted to 2X final concentration (e.g., 20 µM) in Assay Buffer. Protect from light.

  • Positive Control: A known PTP1B inhibitor (e.g., Sodium Orthovanadate) at 2X final concentration (e.g., 200 µM) in Assay Buffer.[12]

  • Negative Control: Assay Buffer containing 0.1% DMSO.

2. Assay Procedure:

  • Using an acoustic dispenser, transfer 50 nL of each library compound (typically 10 mM in DMSO) to wells of a 384-well, low-volume, black, flat-bottom plate. This results in a final assay concentration of 10 µM.

  • Dispense 50 nL of DMSO to control wells.

  • Add 2.5 µL of Assay Buffer to all wells.

  • Add 2.5 µL of PTP1B Enzyme Stock to all wells except the negative control wells (add 2.5 µL of Assay Buffer instead).

  • Add 2.5 µL of the Positive Control solution to the designated positive control wells.

  • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 5 µL of the DiFMUP Substrate Stock to all wells.

  • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measure fluorescence intensity using a plate reader (Excitation: 358 nm, Emission: 450 nm).[9]

3. Data Analysis and Quality Control:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Z'-Factor Calculation: The quality and robustness of the HTS assay must be validated using the Z'-factor.[13][14][15] Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

ParameterAcceptance CriterionRationale
Z'-Factor ≥ 0.5Indicates excellent separation between positive and negative controls, ensuring a robust and reliable assay suitable for HTS.[14]
Signal-to-Background > 5Ensures a sufficient dynamic range for hit identification.
Hit Threshold > 50% InhibitionA common starting point for identifying compounds with significant activity, balancing hit rate with the need to find potent molecules.

PART 2: HIT CONFIRMATION AND TRIAGE

Primary hits must be subjected to a rigorous validation process to eliminate false positives and confirm their activity.

Protocol 2: Dose-Response (IC₅₀) Determination

This protocol confirms the potency of hits identified in the primary screen.

  • Source fresh, powdered samples of the primary hit compounds.

  • Prepare a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from a top concentration of 100 µM.

  • Perform the PTP1B DiFMUP assay as described in Protocol 1, using the serial dilutions in place of the single concentration.

  • Calculate the percent inhibition for each concentration point.

  • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Orthogonal Assay using Malachite Green

An orthogonal assay uses a different detection method to confirm that the observed inhibition is genuine and not an artifact of the primary assay's technology (e.g., fluorescence interference).[16][17][18] This assay measures the free phosphate released from a different, non-fluorogenic substrate.

  • Reagents:

    • Substrate: A phosphopeptide substrate (e.g., pNPP or a specific peptide sequence).

    • Detection Reagent: Malachite Green reagent, which forms a colored complex with free inorganic phosphate.

  • Procedure:

    • Perform the enzymatic reaction in a clear 384-well plate using the confirmed hit compounds at their IC₅₀ concentrations.

    • Use the phosphopeptide as the substrate.

    • Stop the reaction at a defined time point.

    • Add the Malachite Green reagent and incubate for 15 minutes.

    • Measure the absorbance at ~620 nm.

  • Interpretation: A reduction in absorbance confirms that the compound inhibits PTP1B's ability to release phosphate, validating the results from the primary screen.[18][19]

PART 3: MECHANISM OF ACTION (MOA) STUDIES

Validated hits are further characterized to understand how they interact with the enzyme.[20][21]

Protocol 4: Enzyme Kinetic Analysis

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).[20][22][23]

  • Procedure:

    • Select a validated hit compound. Prepare a fixed concentration of the inhibitor (e.g., its IC₅₀ value).

    • Set up a matrix of reactions where the substrate (DiFMUP) concentration is varied (e.g., from 0.25x Kₘ to 10x Kₘ) in the absence and presence of the inhibitor.

    • Measure the initial reaction velocities (V₀) for each condition.

  • Data Analysis:

    • Plot the reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values.[24][25][26]

    • Alternatively, use a Lineweaver-Burk plot (1/V₀ vs 1/[S]) for a linear visualization of the data.[25][26]

  • Interpretation:

Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at the y-axis.
Non-competitive DecreasesUnchangedLines intersect at the x-axis.
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant.
Uncompetitive DecreasesDecreasesLines are parallel.

Rationale: Given that phosphonate derivatives are designed as phosphotyrosine mimetics, a competitive mechanism of inhibition is expected, where the compound directly competes with the substrate for binding to the enzyme's active site.[27]

References

Application Notes & Protocols: Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate. This versatile building block is instrumental in the synthesis of complex molecular scaffolds, particularly through the Horner-Wadsworth-Emmons (HWE) reaction, enabling the creation of novel therapeutics. We will delve into the synthesis of the phosphonate itself, provide detailed protocols for its use in olefination reactions, and explore the mechanistic rationale behind its utility, with a focus on its application in the development of thrombin receptor antagonists.

Introduction: The Strategic Value of a Multifunctional Building Block

In modern drug discovery, the efficiency of synthesizing complex molecules with precise stereochemistry and functionality is paramount. Phosphonate-containing reagents have emerged as powerful tools, and this compound (CAS 380894-77-9) stands out as a particularly valuable intermediate.[1][2][3][4][5] Its structure combines three key motifs sought after in medicinal chemistry:

  • The Phosphonate Ester: This group is the cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction, a superior method for creating carbon-carbon double bonds, primarily with high E-selectivity.[6][7] Furthermore, the phosphonate moiety can serve as a non-hydrolyzable bioisostere of phosphate groups, enhancing metabolic stability and enabling unique interactions with enzyme active sites.[8][9][10]

  • The 3-Fluorophenyl Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and alter pKa.

  • The Pyridine Ring: As a heterocyclic scaffold, the pyridine ring is a common feature in many pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system provides a rigid framework for orienting other functional groups.

This building block is notably used as a key intermediate in the synthesis of himbacine analogs, which are potent thrombin receptor (protease-activated receptor, PAR-1) antagonists like Vorapaxar.[4][11][12] This guide provides the necessary protocols and scientific context to effectively utilize this reagent in drug development programs.

Physicochemical Properties
PropertyValue
Chemical Name This compound
CAS Number 380894-77-9
Molecular Formula C₁₆H₁₈FNO₃P
Molecular Weight 322.3 g/mol [1]
Appearance Clear pale-yellow liquid[1]
Solubility Miscible with Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone. Insoluble in water.[1]
Purity (Typical) ≥98.5% (HPLC)[1]

Synthesis of the Building Block

The preparation of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the formation of the biaryl scaffold, followed by functionalization of the methyl group on the pyridine ring and subsequent phosphonylation. A common route is outlined below, adapted from patented procedures.[11][12]

Workflow for Synthesis

G cluster_0 Step 1: Biaryl Formation (Suzuki Coupling) cluster_1 Step 2: Halogenation cluster_2 Step 3: Phosphonylation (Arbuzov Reaction) A 5-Bromo-2-methylpyridine C 5-(3-Fluorophenyl)-2-methylpyridine A->C Pd Catalyst, Base B 3-Fluorophenylboronic acid B->C D 2-(Bromomethyl)-5-(3-fluorophenyl)pyridine C->D NBS, BPO, CCl4 F This compound D->F Heat E Triethyl phosphite E->F

Caption: Synthetic workflow for the title phosphonate.

Protocol 1: Synthesis via Suzuki Coupling and Arbuzov Reaction

This protocol is provided for illustrative purposes. Researchers should consult primary literature and perform appropriate safety assessments before execution.

Part A: Suzuki Coupling to form 5-(3-Fluorophenyl)-2-methylpyridine

  • To a degassed solution of 5-bromo-2-methylpyridine (1.0 eq), 3-fluorophenylboronic acid (1.1 eq), and a suitable base such as K₂CO₃ (2.5 eq) in a 3:1 mixture of Toluene/Water, add a palladium catalyst like Pd(PPh₃)₄ (0.03 eq).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (Nitrogen or Argon) and stir vigorously for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(3-fluorophenyl)-2-methylpyridine.

Part B: Benzylic Bromination

  • Dissolve the product from Part A (1.0 eq) in a nonpolar solvent such as carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) and a radical initiator such as benzoyl peroxide (BPO) (0.05 eq).

  • Reflux the mixture under irradiation with a heat lamp for 4-6 hours until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain crude 2-(bromomethyl)-5-(3-fluorophenyl)pyridine, which can often be used in the next step without further purification.

Part C: Arbuzov Reaction

  • Add the crude brominated intermediate from Part B (1.0 eq) to an excess of triethyl phosphite (2.0-3.0 eq).

  • Heat the mixture to 120-140 °C under an inert atmosphere for 6-8 hours. The reaction progress can be monitored by the cessation of ethyl bromide evolution.

  • After cooling, remove the excess triethyl phosphite by vacuum distillation.

  • The resulting residue, this compound, can be purified by high-vacuum distillation or column chromatography to yield a clear, pale-yellow liquid.[1]

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of this building block is in the Horner-Wadsworth-Emmons (HWE) olefination, a reaction that couples a stabilized phosphonate carbanion with an aldehyde or ketone to form an alkene.[6] This reaction is highly valued for its reliability and its strong tendency to produce the thermodynamically more stable (E)-alkene.[7][13][14]

Mechanistic Overview

The HWE reaction proceeds through a well-understood mechanism. The choice of base and reaction conditions is critical for efficient carbanion formation and subsequent reaction.

G cluster_0 HWE Reaction Mechanism Phosphonate R-CH₂-P(O)(OEt)₂ Carbanion [R-CH⁻-P(O)(OEt)₂] Phosphonate->Carbanion + Base (e.g., NaH) - H₂ Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + R'-CHO Aldehyde R'-CHO Aldehyde->Oxaphosphetane Alkene R-CH=CH-R' (E-isomer) Oxaphosphetane->Alkene Elimination Byproduct (EtO)₂PO₂⁻ Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the HWE reaction.

Expert Insight: The formation of the phosphonate carbanion is the first and crucial step. Strong, non-nucleophilic bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are preferred because they irreversibly deprotonate the α-carbon without attacking the phosphonate ester groups.[6] The subsequent elimination of the dialkylphosphate salt is thermodynamically driven and generally proceeds to give the more stable trans (E) alkene, especially when the R group on the phosphonate provides steric bulk.[7][14]

Protocol 2: General Procedure for HWE Olefination

This protocol describes a general method for reacting this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde of choice

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

  • Carefully wash Sodium Hydride (1.2 eq) with anhydrous hexane to remove the mineral oil. Suspend the washed NaH in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.

    • Causality Note: This slow addition at low temperature controls the exothermic reaction and the evolution of hydrogen gas, ensuring safe and complete formation of the phosphonate carbanion.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The solution should become clear or slightly colored as the carbanion forms.

  • Cool the reaction mixture back to 0 °C and add a solution of the desired aldehyde (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene product. The water-soluble phosphate byproduct is easily removed during the aqueous workup.[6][7]

Reaction Conditions & Base Selection

The choice of base and solvent can influence the reaction's success, especially with sensitive substrates.

BaseSolventTemperatureNotes
NaHTHF, DMF0 °C to RTStandard, strong, irreversible deprotonation. Good for most applications.
KOtBuTHF, t-BuOH-78 °C to RTVery strong base, useful for less acidic phosphonates.
LiHMDS/KHMDSTHF-78 °CStrong, non-nucleophilic. Can sometimes alter E/Z selectivity.
DBU/LiClAcetonitrileRTMasamune-Roush conditions, suitable for base-sensitive aldehydes.[14]

Application in the Synthesis of Thrombin Receptor Antagonists

The true power of this building block is demonstrated in its application toward complex, biologically active molecules. As an intermediate for Vorapaxar and related himbacine analogs, it provides the core biaryl-alkene scaffold required for potent PAR-1 antagonism.[4][11][12]

Synthetic Strategy Workflow

G A Diethyl ((5-(3-fluorophenyl)pyridin- 2-yl)methyl)phosphonate C HWE Reaction A->C B Complex Aldehyde (Himbacine-derived) B->C D Key Biaryl-Alkene Intermediate C->D E Further Synthetic Steps (e.g., cyclization, deprotection) D->E F Final Drug Candidate (e.g., Vorapaxar Analog) E->F

Caption: Role in synthesizing PAR-1 antagonists.

In this context, the HWE reaction is used to couple the phosphonate with a complex, chiral aldehyde derived from the himbacine backbone. The high E-selectivity of the reaction is crucial for establishing the correct geometry of the final molecule, which is essential for its biological activity. The fluorophenylpyridine moiety fits into a key binding pocket of the PAR-1 receptor, highlighting the importance of this specific building block in the structure-activity relationship (SAR) of these inhibitors.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its utility is primarily centered on the Horner-Wadsworth-Emmons reaction, providing reliable and stereoselective access to E-alkenes. The protocols and mechanistic insights provided herein are intended to empower researchers to leverage this reagent's full potential in the synthesis of complex biaryl structures, particularly in the pursuit of novel therapeutics targeting challenging disease pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during this multi-step synthesis. The question-and-answer format directly addresses specific problems to help you optimize reaction yields and streamline your workflow.

Overall Synthetic Strategy

The synthesis of the target phosphonate is typically achieved through a two-stage process. First, a C-C bond is formed to create the core biaryl structure, followed by the formation of the C-P bond to introduce the phosphonate moiety. The most common and robust route involves:

  • Suzuki-Miyaura Cross-Coupling: To construct the 5-(3-fluorophenyl)pyridine scaffold.

  • Benzylic Halogenation: To activate the 2-methyl group for phosphonylation.

  • Michaelis-Arbuzov Reaction: To form the final carbon-phosphorus bond.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: C-P Bond Formation A 5-Bromo-2-methylpyridine C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 3-Fluorophenylboronic Acid B->C D 2-Methyl-5-(3-fluorophenyl)pyridine C->D E Halogenation (e.g., NBS, SOCl2) D->E F 2-(Halomethyl)-5-(3-fluorophenyl)pyridine E->F G Michaelis-Arbuzov Reaction (Triethyl Phosphite, Heat) F->G H This compound G->H

Caption: General workflow for the synthesis of the target phosphonate.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, providing explanations and actionable solutions.

Stage 1: Suzuki-Miyaura Cross-Coupling

Q1: My Suzuki-Miyaura coupling reaction shows low conversion of the starting 5-bromo-2-methylpyridine. What are the likely causes and how can I fix this?

A1: Low conversion in Suzuki couplings is a common issue often traced back to the catalyst system, reagents, or reaction conditions. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, but its efficiency is highly dependent on several factors.[1]

Core Causality & Solutions:

  • Catalyst Inactivity: The Palladium(0) species is the active catalyst. If your Pd(0) source has oxidized or the pre-catalyst fails to reduce in situ, the catalytic cycle will not initiate.

    • Solution: Use a fresh, high-quality palladium catalyst. For challenging substrates like pyridines, robust catalysts are recommended. While Pd(PPh₃)₄ can be effective, catalyst systems using specialized ligands like SPhos or XPhos with a precursor like Pd(OAc)₂ often give higher yields and faster conversions.[2] Always handle catalysts under an inert atmosphere (Argon or Nitrogen).

  • Improper Base Selection/Quality: The base is crucial for the transmetalation step. Its strength, solubility, and purity are critical.

    • Solution: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and effective bases for this type of coupling.[2][3] Ensure the base is finely powdered and anhydrous, as water content can affect the reaction, although many Suzuki protocols use aqueous solvent mixtures.

  • Suboptimal Solvent and Temperature: The solvent must facilitate the dissolution of reagents and allow for sufficient heating to drive the reaction.

    • Solution: A mixture of an organic solvent and water is typical. A 4:1 mixture of 1,4-dioxane and water is a standard choice that often provides good results.[3] Ensure the reaction is heated to reflux (typically 85-100 °C) and monitored by TLC or LC-MS until the starting material is consumed.[3]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Catalyst SystemBaseSolvent SystemTypical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O (4:1)78 - 88[2][3]
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂OExpected High[2]
Pd-PEPPSI-IPrK₂CO₃Anhydrous THF>90 (for similar substrates)[2]
Stage 2: Halogenation and Michaelis-Arbuzov Reaction

Q2: I am struggling with the benzylic halogenation of 2-methyl-5-(3-fluorophenyl)pyridine. My yields are low and I see multiple products.

A2: Selective monohalogenation of the methyl group on the pyridine ring can be challenging. Over-halogenation or ring halogenation are common side reactions. The choice of halogenating agent and initiator is key.

Core Causality & Solutions:

  • For Bromination: A free-radical pathway is the most selective method.

    • Solution: Use N-Bromosuccinimide (NBS) as the bromine source. The reaction must be initiated with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene. Irradiation with a UV lamp can also initiate the reaction. Use 1.0-1.1 equivalents of NBS to minimize dibromination.

  • For Chlorination: An alternative precursor, 5-(3-fluorophenyl)pyridin-2-yl)methanol, is often used.

    • Solution: Synthesize the alcohol intermediate (e.g., via oxidation of the methyl group or from a different starting material). Then, treat the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4][5] This avoids the selectivity issues of radical chlorination.

Q3: My Michaelis-Arbuzov reaction is sluggish, requiring very high temperatures and long reaction times, and still gives a low yield of the phosphonate.

A3: The Michaelis-Arbuzov reaction is a cornerstone for forming C-P bonds, but its rate is highly dependent on the nature of the alkyl halide and the reaction conditions.[6]

G cluster_0 Mechanism of the Michaelis-Arbuzov Reaction P P(OEt)₃ Intermediate [R-P⁺(OEt)₃] X⁻ P->Intermediate SN2 Attack RX R-X RX->Intermediate Product O=P(OEt)₂R Intermediate->Product Dealkylation (SN2) Byproduct Et-X Intermediate->Byproduct

Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.[7][8][9]

Core Causality & Solutions:

  • Substrate Reactivity: The reaction proceeds via an Sₙ2 mechanism. The reactivity of the alkyl halide is therefore critical.

    • Solution: The reactivity order is R-I > R-Br > R-Cl.[8] If you are using the 2-(chloromethyl)pyridine derivative, the reaction will be significantly slower than with the 2-(bromomethyl) derivative. Using the brominated intermediate is highly recommended for better yields and milder conditions.

  • Reaction Temperature: The reaction often requires thermal energy to drive the dealkylation of the phosphonium salt intermediate.[9]

    • Solution: Typical temperatures range from 120-160 °C.[9][10] The reaction is often run neat (without solvent), using an excess of triethyl phosphite which also acts as the reaction medium. Monitor the reaction by ³¹P NMR or LC-MS to determine the optimal heating time. Excessively high temperatures can lead to decomposition and discoloration.

  • Side Reactions: The newly formed ethyl halide byproduct can potentially react with the starting triethyl phosphite, leading to impurities.[6]

    • Solution: Using triethyl phosphite is advantageous as it generates volatile ethyl bromide or ethyl chloride, which can be removed from the reaction mixture if performed under a gentle stream of nitrogen.[6][11] Using a moderate excess of triethyl phosphite (1.5-2.0 equivalents) can also help drive the reaction to completion.

  • Catalysis: For less reactive halides, a catalyst can be beneficial.

    • Solution: Lewis acids such as LaCl₃·7H₂O have been shown to mediate the Michaelis-Arbuzov reaction, sometimes allowing for lower reaction temperatures and improved yields.[7][12]

Table 2: Troubleshooting the Michaelis-Arbuzov Reaction

IssuePotential CauseRecommended Solution
Slow/Incomplete Reaction Low reactivity of alkyl chloride.Use the more reactive 2-(bromomethyl)pyridine intermediate.
Insufficient temperature.Heat the reaction (neat) to 120-160 °C. Monitor for completion.
Dark/Decomposed Product Temperature is too high or heating time is too long.Optimize temperature and time using TLC or LC-MS monitoring.
Mixture of Products Byproduct (Et-X) reacts with phosphite.Use a moderate excess of triethyl phosphite; consider removing volatile byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying the final product, this compound?

A1: The final product is typically a viscous oil, which can make purification challenging.[13]

  • Chromatography: The primary method for purification is column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or acetone, is effective.

  • Hydrolysis: Diethyl phosphonate esters can be sensitive to hydrolysis, especially under acidic or strongly basic conditions.[14] During aqueous workup, it is crucial to maintain a neutral or slightly basic pH to prevent cleavage of the P-O-C bonds. Wash with saturated sodium bicarbonate solution followed by brine.

  • Residual Solvents: High-boiling solvents or excess triethyl phosphite can be difficult to remove. Purification via chromatography is usually sufficient, but for very high purity, Kugelrohr distillation under high vacuum may be an option if the compound is thermally stable.

Q2: Are there any alternative synthetic routes to this molecule?

A2: Yes, while the Suzuki/Arbuzov route is common, other strategies exist.

  • Alternative C-C Couplings: Other palladium-catalyzed cross-coupling reactions like Stille (using an organotin reagent) or Negishi (using an organozinc reagent) could be used to form the biaryl core, though the toxicity of the reagents and byproducts makes the Suzuki reaction more popular.[15]

  • Alternative C-P Couplings: The Pudovik reaction, involving the addition of a dialkyl phosphite to an imine, is another method for C-P bond formation, but it would require a different synthetic pathway to generate the required imine precursor.[10]

  • Decarboxylative Coupling: A more modern approach could involve a palladium-catalyzed decarboxylative coupling of a (2-azaaryl)carboxylate with an aryl halide, which circumvents the need to pre-form an organometallic reagent.[16]

Q3: How critical is the purity of the starting materials and reagents?

A3: Extremely critical. The success of multi-step syntheses hinges on the quality of the materials used in each step.

  • Boronic Acid: Purity is essential. Impurities can interfere with the catalyst. Some boronic acids can undergo dehydration to form boroxines; it's often best to use them fresh or store them in a desiccator.

  • Palladium Catalyst: As mentioned, catalyst quality is paramount. Old or oxidized catalysts are a primary source of reaction failure.

  • Solvents and Reagents: Use anhydrous solvents where required, especially for setting up the reactions under an inert atmosphere. Ensure reagents like NBS are of high purity to avoid unwanted side reactions.

References

Technical Support Center: Optimizing Phosphonate Ester Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for phosphonate ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming the crucial C-P bond. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common hurdles, and ensuring the integrity of your experimental outcomes. Our approach is rooted in a deep understanding of reaction mechanisms, enabling you to make informed decisions to overcome synthetic challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during phosphonate ester synthesis.

Q1: My Michaelis-Arbuzov reaction is yielding a complex mixture of products and a low yield of the desired phosphonate. What are the primary causes?

A1: Low yields and product mixtures in the Michaelis-Arbuzov reaction often stem from side reactions and suboptimal substrate reactivity. A frequent side reaction involves the alkyl halide byproduct, generated from the phosphite ester, reacting with the starting trialkyl phosphite. This leads to a mixture of phosphonates and reduces the yield of your target molecule.[1][2]

To mitigate this, consider using a trialkyl phosphite that produces a low-boiling alkyl halide (e.g., methyl or ethyl halide), which can be removed by distillation as the reaction progresses.[1] Another strategy is to use an excess of the primary alkyl halide to drive the reaction toward the desired product.[2]

Substrate reactivity is also critical. The Michaelis-Arbuzov reaction is most efficient with primary alkyl halides.[2][3][4] Secondary alkyl halides are less reactive and can lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[2][4] The reactivity order for the halide is I > Br > Cl.[2][4]

Q2: I'm observing what appears to be hydrolysis of my phosphonate ester during the workup. How can I prevent this?

A2: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which can significantly reduce your isolated yield.[5] To prevent this, it's crucial to maintain neutral or near-neutral conditions throughout your reaction and purification steps. Avoid strong acids and bases unless the goal is to form the phosphonic acid.[1]

Ensuring anhydrous conditions is also paramount. The presence of water can lead to the formation of the corresponding phosphonic acid.[1] Therefore, all reagents and solvents should be thoroughly dried before use.

Q3: My Pudovik reaction for synthesizing α-hydroxyphosphonates is sluggish and gives low yields. What are the key parameters to optimize?

A3: The Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or imine, is highly dependent on the choice of catalyst, solvent, and temperature.[2]

  • Catalyst Selection: This reaction is often base-catalyzed, with common choices including triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Lewis acids can also be effective. It is advisable to screen different catalysts and optimize their loading (typically 5-20 mol%).[2]

  • Solvent Effects: Aprotic solvents such as THF, dichloromethane (DCM), and acetonitrile are commonly used.[2] In some cases, solvent-free conditions, potentially with microwave irradiation, can lead to higher yields and represent a greener alternative.[2][6]

  • Temperature Control: It is best to start the reaction at room temperature and gently increase the temperature if the reaction is slow. For thermally sensitive substrates, lower temperatures may be necessary, which will likely require longer reaction times.[2]

Q4: Purification of my phosphonate product by silica gel chromatography is proving difficult. What are some effective strategies?

A4: The polarity of phosphonates can present challenges during silica gel chromatography. Highly polar phosphonate esters may adhere strongly to the silica gel, leading to poor separation and recovery. To address this, you can try neutralizing the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (1-2%) to the eluent before packing the column.[2] Alternatively, using a less acidic stationary phase like alumina or Florisil® can be beneficial.[2]

If your synthesis involves reagents like triphenylphosphine, the resulting triphenylphosphine oxide (TPPO) byproduct can be difficult to separate. TPPO can often be precipitated from the crude reaction mixture by adding a non-polar solvent like hexane or a mixture of diethyl ether and hexane, followed by filtration.[2]

Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving specific experimental challenges.

Guide 1: Optimizing the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for C-P bond formation, but its success hinges on careful control of reaction parameters.[4][7][8][9][10][11]

Troubleshooting_Arbuzov Start Low Yield in Michaelis-Arbuzov Check_Substrate Evaluate Substrate Reactivity Start->Check_Substrate Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Substrate_Solution1 Use Primary Alkyl Halide (I > Br > Cl) Check_Substrate->Substrate_Solution1 Substrate_Solution2 Consider Catalysis for Less Reactive Halides Check_Substrate->Substrate_Solution2 Conditions_Solution1 Optimize Temperature (Typically 120-160°C) Check_Conditions->Conditions_Solution1 Conditions_Solution2 Use High-Boiling Solvent or Neat Conditions Check_Conditions->Conditions_Solution2 Conditions_Solution3 Consider Microwave Irradiation Check_Conditions->Conditions_Solution3 Side_Reactions_Solution1 Use Phosphite with Low-Boiling Byproduct Check_Side_Reactions->Side_Reactions_Solution1 Side_Reactions_Solution2 Use Excess Alkyl Halide Check_Side_Reactions->Side_Reactions_Solution2 Troubleshooting workflow for the Michaelis-Arbuzov reaction.

Detailed Troubleshooting Steps:

  • Substrate Reactivity:

    • Alkyl Halide: As previously mentioned, primary alkyl halides are ideal.[2][3][4] For less reactive secondary halides, elimination can be a competing reaction.[2] If your substrate is a secondary or tertiary alkyl halide, a photoredox-catalyzed radical alternative may be a more suitable approach.[1]

    • Phosphite: Electron-donating groups on the phosphite will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect.[4][11] For reactions with alcohols, triisopropyl phosphite can sometimes provide better yields than triethyl phosphite due to reduced side reactions caused by steric hindrance.[1][7]

  • Reaction Conditions:

    • Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures, typically between 120°C and 160°C, especially with less reactive phosphites.[2] Insufficient heat can lead to an incomplete reaction. It is recommended to monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating time.

    • Catalysis: The use of Lewis acids (e.g., ZnI₂, LaCl₃·7H₂O) or microwave irradiation can significantly improve yields and shorten reaction times, often allowing for milder conditions.[1][7][12][13]

This protocol provides a general procedure for a milder, catalyzed version of the reaction.[2][12]

Materials:

  • Benzyl bromide (1 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Zinc bromide (ZnBr₂) (0.2 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl bromide and anhydrous DCM.

  • Add triethyl phosphite to the solution.

  • Add zinc bromide to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR.

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Guide 2: Managing Hydrolysis and Deprotection

The stability of the phosphonate ester is a critical consideration, both during the reaction and in subsequent deprotection steps if the phosphonic acid is the final target.

ParameterRecommendationRationale
pH Control Maintain neutral or near-neutral conditions during workup and purification.Phosphonate esters are susceptible to both acid- and base-catalyzed hydrolysis.[5]
Water Content Use anhydrous solvents and reagents.Water is a key reactant in the hydrolysis process.[1]
Temperature Avoid excessive heat during workup and purification.Higher temperatures can accelerate the rate of hydrolysis.

When the phosphonic acid is the desired product, a common and effective method for deprotection is the McKenna reaction, which utilizes bromotrimethylsilane (BTMS).[2][14]

McKenna_Reaction Start Dialkyl Phosphonate Step1 Reaction with BTMS (Bromotrimethylsilane) Start->Step1 Intermediate Bis(trimethylsilyl) Ester Step1->Intermediate Step2 Solvolysis (Methanol or Water) Intermediate->Step2 Product Phosphonic Acid Step2->Product The two-step process of the McKenna reaction for phosphonate deprotection.

Troubleshooting the McKenna Reaction:

  • Side Reactions: BTMS is a reactive reagent that can interact with other functional groups in your molecule.[14] To minimize side reactions, it is often recommended to perform the reaction at room temperature or slightly above and to monitor the reaction closely to avoid prolonged reaction times.[2]

  • Incomplete Reaction: Ensure complete conversion to the bis(trimethylsilyl) ester by monitoring the reaction with ³¹P NMR.[2] Subsequently, ensure complete solvolysis by using a sufficient amount of methanol or a methanol/water mixture during the workup.[2]

References

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate (CAS No. 380894-77-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful application of this key intermediate in their experimental workflows. As a critical reagent in the synthesis of various compounds, including Vorapaxar analogs, maintaining its integrity is paramount.[1][2][3]

Troubleshooting Guide: Experimental Challenges

Encountering unexpected results during your synthesis can be a significant setback. This guide provides a logical workflow to diagnose and resolve common issues related to the stability and handling of this compound.

Diagram: Troubleshooting Workflow for Inconsistent Results

G cluster_0 Problem Identification cluster_1 Investigation: Reagent Integrity cluster_2 Potential Degradation Pathways cluster_3 Corrective Actions A Inconsistent reaction yield or purity B Was the phosphonate stored under an inert atmosphere? A->B Check Storage C Was the reagent stored at the recommended temperature (2-8°C)? B->C Yes E Hydrolysis of Phosphonate Ester B->E No D Has the reagent been exposed to moisture or strong bases? C->D Yes F Oxidation or other side reactions C->F No D->E Yes G Use a fresh aliquot of the reagent D->G No H Ensure all reaction components are anhydrous E->H I Re-evaluate reaction conditions (e.g., base, solvent) F->I G->A Re-run experiment H->A Re-run experiment I->A Re-run experiment

Caption: A logical workflow for troubleshooting experiments involving this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at 2-8°C under a dry, inert atmosphere such as nitrogen or argon.[4] It is supplied as a clear, pale-yellow liquid.[4] Keeping the container tightly sealed is crucial to prevent exposure to moisture and atmospheric oxygen.

Q2: How sensitive is this compound to air and moisture?

A2: The compound is described as having low hygroscopicity but should be handled under an inert atmosphere for optimal stability.[4] The phosphonate ester linkages are susceptible to hydrolysis, especially in the presence of acidic or basic conditions. Exposure to atmospheric moisture can lead to the gradual degradation of the material, which may compromise its reactivity in subsequent synthetic steps.

Q3: Can I store this compound at room temperature?

A3: While some suppliers mention room temperature storage under an inert atmosphere, for long-term stability and to minimize the risk of degradation, refrigerated storage at 2-8°C is recommended.[4][5] Short periods at room temperature for shipping or during experimental setup are generally acceptable, but prolonged storage at ambient temperatures should be avoided.

Experimental Use

Q4: I am observing lower than expected yields in my reaction. Could the phosphonate reagent be the issue?

A4: Yes, compromised reagent quality is a common reason for reduced reaction yields. If you suspect the integrity of your this compound, consider the following:

  • Storage History: Was the compound stored correctly as per the guidelines in Q1?

  • Handling: Was the bottle purged with an inert gas after each use? Was a fresh, dry syringe or needle used to dispense the liquid?

  • Age of Reagent: Older batches, even if stored correctly, may show some degradation. It is advisable to use a fresh aliquot or a new bottle if in doubt.

Q5: Are there any known chemical incompatibilities for this compound?

A5: Yes, based on the structure and general knowledge of similar phosphonates, you should avoid:

  • Strong Oxidizing Agents: These can potentially oxidize the phosphonate or the pyridine ring.[6]

  • Strong Bases: Strong bases can catalyze the hydrolysis of the diethyl phosphonate esters.[7]

  • Water: The compound is insoluble in water, and its presence can lead to hydrolysis.[4] Ensure that all solvents and reagents used in your reaction are anhydrous.

Q6: My reaction mixture is showing an unexpected color change. What could be the cause?

A6: An unexpected color change can indicate a side reaction or degradation. Given that the compound is a pale-yellow liquid, a significant darkening could suggest oxidation or polymerization, especially if exposed to heat, light, or impurities for extended periods. It is recommended to perform reactions under conditions that protect against light and atmospheric exposure where possible.

Safety and Disposal

Q7: What are the primary safety precautions when handling this chemical?

A7: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6] Handling should be performed in a well-ventilated area or a chemical fume hood.[8] Avoid contact with skin and eyes.[8] In case of contact, wash the affected area thoroughly with water.[9]

Q8: How should I dispose of waste containing this compound?

A8: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.[6] It is classified as an environmentally hazardous substance.[4]

Summary of Key Parameters

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CMinimizes degradation over long-term storage.
Storage Atmosphere Dry, Inert Gas (Nitrogen/Argon)Prevents hydrolysis and oxidation.[4]
Appearance Clear, pale-yellow liquidA significant color change may indicate degradation.[4]
Solubility Miscible with DCM, THF, acetoneInsoluble in water.[4]
Key Incompatibilities Strong oxidizing agents, strong bases, waterTo prevent unwanted side reactions and degradation.[6][7]

References

Minimizing byproduct formation in the synthesis of Vorapaxar intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

This technical support center is designed to offer practical, experience-driven advice to navigate the intricacies of Vorapaxar intermediate synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can proactively mitigate the formation of impurities and streamline their development process.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Controlling Stereoselectivity in the Himbacine Core Synthesis

The synthesis of the core tricyclic structure of Vorapaxar, derived from himbacine, often involves critical steps that establish multiple stereocenters.[1][2][3][4] Failure to control these steps can lead to a mixture of diastereomers, which are often difficult to separate and represent a significant loss of yield.

Question 1: We are observing the formation of multiple diastereomers during the intramolecular Diels-Alder reaction to form the tricyclic core. How can we improve the stereoselectivity?

Answer: The intramolecular Diels-Alder cycloaddition is a pivotal step in constructing the himbacine backbone. The formation of diastereomers typically arises from a lack of facial selectivity in the cycloaddition. Here are several factors to investigate:

  • Lewis Acid Catalysis: The choice and stoichiometry of the Lewis acid catalyst can significantly influence the transition state geometry of the Diels-Alder reaction. We recommend screening a panel of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) at varying concentrations and temperatures. The coordination of the Lewis acid to the dienophile can enforce a more rigid conformation, favoring one diastereomeric outcome.

  • Solvent Effects: The polarity of the solvent can impact the stability of the transition state. A systematic evaluation of solvents with varying dielectric constants (e.g., toluene, dichloromethane, acetonitrile) is advised. Non-polar solvents often favor the endo transition state due to better orbital overlap, which may lead to the desired stereoisomer.

  • Temperature Control: Diels-Alder reactions are sensitive to temperature. Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one. We recommend performing the reaction at temperatures ranging from -78 °C to room temperature to identify the optimal conditions.

Troubleshooting Workflow for Improving Diastereoselectivity:

Start Multiple Diastereomers Observed Screen_LA Screen Lewis Acids (e.g., TiCl4, SnCl4, Et2AlCl) Start->Screen_LA Optimize_Solvent Optimize Solvent Polarity (e.g., Toluene, DCM, ACN) Screen_LA->Optimize_Solvent Vary_Temp Vary Reaction Temperature (-78°C to RT) Optimize_Solvent->Vary_Temp Analyze Analyze Diastereomeric Ratio (e.g., NMR, HPLC) Vary_Temp->Analyze Analyze->Screen_LA No, Re-evaluate Conditions Desired_Selectivity Desired Selectivity Achieved Analyze->Desired_Selectivity Yes

Caption: Troubleshooting workflow for optimizing diastereoselectivity.

Section 2: Minimizing Side Reactions during Functional Group Manipulations

The elaboration of the himbacine core to introduce the necessary functional groups for Vorapaxar involves several key transformations. These steps are often prone to side reactions that can generate a host of impurities.

Question 2: During the reduction of the lactone to the corresponding diol, we are observing over-reduction and the formation of unidentified byproducts. What are the likely causes and solutions?

Answer: The selective reduction of the lactone in the presence of other reducible functional groups is a common challenge. Over-reduction or the formation of byproducts can stem from several factors:

  • Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be too reactive, leading to the reduction of other functional groups or undesired rearrangements. We recommend exploring milder and more selective reducing agents.

Reducing AgentSelectivityTypical Conditions
LiAlH₄ High reactivity, less selectiveTHF, 0 °C to RT
Diisobutylaluminium hydride (DIBAL-H) Good selectivity for esters/lactones to aldehydes/alcoholsToluene or DCM, -78 °C
Sodium borohydride (NaBH₄) Generally selective for aldehydes/ketones, can reduce lactones with additivesProtic solvents (e.g., EtOH), often requires elevated temperatures or additives like LiCl
Borane dimethyl sulfide (BMS) Selective for carboxylic acids and can reduce lactonesTHF, 0 °C to reflux
  • Reaction Stoichiometry and Temperature: Precise control over the stoichiometry of the reducing agent is crucial. Using a slight excess may be necessary, but a large excess will likely lead to over-reduction. Similarly, maintaining a low reaction temperature (e.g., -78 °C for DIBAL-H) is critical to control the reactivity and prevent side reactions. A patent for a Vorapaxar intermediate preparation specifically highlights the selective reduction of a compound using borane dimethyl sulfide in tetrahydrofuran.[5]

Experimental Protocol for Selective Lactone Reduction with DIBAL-H:

  • Dissolve the lactone intermediate in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0 M in hexanes) dropwise to the reaction mixture, maintaining the temperature below -70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of methanol, followed by an aqueous Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir until two clear layers are observed.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography.

Section 3: Controlling Impurity Formation in the Pyridine Moiety Introduction

The introduction of the fluorophenylpyridine side chain is a key step in the synthesis of Vorapaxar. This is often achieved through a cross-coupling reaction, which can be a source of several process-related impurities.

Question 3: We are struggling with the formation of homocoupled byproducts and other impurities during the Suzuki coupling reaction to introduce the fluorophenylpyridine moiety. How can we improve the reaction efficiency and minimize these byproducts?

Answer: The Suzuki coupling is a powerful tool for C-C bond formation, but it is not without its challenges. The formation of homocoupled byproducts (from both the boronic acid/ester and the halide) and other impurities can significantly complicate purification and reduce yields.

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is paramount for an efficient Suzuki coupling. We recommend screening a variety of catalyst/ligand combinations. For example, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used, but more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often provide superior results, especially with sterically hindered substrates.

  • Base and Solvent System: The base plays a crucial role in the transmetalation step of the catalytic cycle. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water, THF/water) is recommended to find the optimal conditions for your specific substrates. The solubility of the base and the reactants is a key factor.

  • Purity of Starting Materials: The purity of the boronic acid or boronate ester is critical. Impurities in the boronic acid can lead to the formation of byproducts. It is advisable to use freshly prepared or purified boronic acid.

  • Degassing: Thoroughly degassing the reaction mixture to remove oxygen is essential to prevent the oxidation and deactivation of the palladium catalyst. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

Logical Relationship Diagram for Optimizing Suzuki Coupling:

cluster_Inputs Reaction Inputs cluster_Process Process Parameters cluster_Outputs Reaction Outputs Catalyst Palladium Catalyst Yield Product Yield Catalyst->Yield Ligand Phosphine Ligand Ligand->Yield Base Base Base->Yield Solvent Solvent System Solvent->Yield Starting_Materials Starting Material Purity Purity Product Purity Starting_Materials->Purity Degassing Oxygen Removal Degassing->Purity Temperature Reaction Temperature Temperature->Yield Reaction_Time Reaction Time Reaction_Time->Yield Yield->Purity

Caption: Key parameters influencing the outcome of the Suzuki coupling reaction.

References

Solubility issues of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Introduction: Understanding the Solubility Challenge

This compound (CAS No. 380894-77-9) is a key intermediate in pharmaceutical synthesis, notably for the thrombin receptor antagonist Vorapaxar.[1] Researchers frequently encounter challenges in preparing aqueous solutions of this compound due to its inherent physicochemical properties. This guide provides in-depth troubleshooting protocols and scientific rationale to address these solubility issues effectively.

The primary obstacle to aqueous solubility is the compound's significant lipophilicity, characterized by a high calculated LogP value of approximately 4.65.[2] This indicates a strong preference for non-polar environments over water. Furthermore, the phosphonate ester moiety, while generally more stable than a phosphate ester, can be susceptible to hydrolysis under certain pH conditions, and the phosphonate group is a known strong chelator of divalent metal cations, which can lead to the formation of insoluble complexes.[3]

This document is structured to guide researchers from initial problem identification through to advanced resolution strategies, ensuring experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the compound's basic properties is the first step in troubleshooting. Key characteristics are summarized below.

PropertyValueSource
CAS Number 380894-77-9[1][2][4]
Molecular Formula C₁₆H₁₉FNO₃P[1][2]
Molecular Weight ~323.30 g/mol [2]
Appearance Clear pale-yellow liquid[4]
Calculated LogP 4.65[2]
Topological Polar Surface Area (TPSA) 48.42 Ų[2]

Q2: I observed immediate precipitation when adding my DMSO stock solution to a phosphate-buffered saline (PBS) solution. What is the likely cause?

A2: This is a classic issue of compound precipitation driven by two primary factors:

  • Poor Aqueous Solubility: The compound is highly lipophilic (LogP > 4) and is likely crashing out of solution when the percentage of the organic co-solvent (DMSO) is drastically lowered upon dilution into the aqueous buffer.

  • Divalent Cation Chelation: PBS contains calcium (Ca²⁺) and magnesium (Mg²⁺) ions. Phosphonates are potent chelating agents for such divalent cations, forming insoluble metal-phosphonate complexes that precipitate from the solution.[3] This is a very common cause of failure when working with phosphonate-containing molecules.

Q3: How does pH impact the solubility and stability of this phosphonate ester?

A3: The pH of the aqueous medium is a critical factor.

  • Stability: As a diethyl ester, the compound is most stable at a neutral pH (around 6.0-7.5). Under strongly acidic or basic conditions, the P-O-C ester bonds can undergo hydrolysis to form the corresponding phosphonic acid.

  • Solubility of Hydrolyzed Product: While the parent ester's solubility is not strongly influenced by pH, the solubility of its potential hydrolytic product, the phosphonic acid, is highly pH-dependent. Phosphonic acids are more soluble in their deprotonated (salt) form, which occurs at higher pH values.[5] However, relying on hydrolysis to achieve solubility is not a controlled experimental approach. The primary goal should be to solubilize the intact ester.

Q4: What is a reliable starting point for preparing an aqueous working solution?

A4: A robust starting method involves using a polar, aprotic organic solvent for the initial stock solution, followed by careful serial dilution into a suitable aqueous buffer. See the detailed protocol in the "Experimental Protocols" section below. The key is to avoid buffers containing divalent cations and to control the final concentration of the organic co-solvent.

Troubleshooting Guide: Resolving Precipitation Issues

If you encounter precipitation, a systematic approach is necessary to identify and solve the problem. The following workflow provides a logical decision-making process.

G start Precipitation Observed in Aqueous Media check_buffer Step 1: Analyze Buffer Composition start->check_buffer check_conc Step 2: Evaluate Final Concentration check_buffer->check_conc [NO] divalent_issue Problem: Divalent Cation Chelation check_buffer->divalent_issue Buffer contains Ca²⁺, Mg²⁺ (e.g., PBS, DMEM)? [YES] check_solvent Step 3: Assess Co-Solvent Percentage check_conc->check_solvent [NO] solubility_issue Problem: Exceeded Aqueous Solubility Limit check_conc->solubility_issue Concentration is high (e.g., >50 µM)? [YES] cosolvent_issue Problem: Insufficient Co-Solvent check_solvent->cosolvent_issue Final co-solvent is very low (e.g., <0.1%)? [YES] solution_buffer Solution: - Switch to a cation-free buffer (e.g., Tris, HEPES, MOPS). - If essential, add EDTA to chelate  metals before adding compound. divalent_issue->solution_buffer solution_conc Solution: - Lower the final working concentration. - Perform a solubility screening  to determine the kinetic solubility limit. solubility_issue->solution_conc solution_solvent Solution: - Increase final co-solvent % (e.g., 1-5% DMSO). - Note: Verify co-solvent tolerance  of your experimental system (e.g., cells). cosolvent_issue->solution_solvent

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution in an organic solvent, which is the mandatory first step for any poorly soluble compound.

  • Weighing: Accurately weigh approximately 5 mg of this compound into a sterile, chemically-resistant vial (e.g., amber glass).

  • Solvent Addition: Add the appropriate volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a desired high concentration (e.g., 10-20 mM). For 5 mg (MW ~323.3 g/mol ), this is approximately:

    • Volume (mL) = (0.005 g / 323.3 g/mol ) / (Desired Molarity in M) * 1000

    • For 20 mM (0.020 M): ~0.773 mL of DMSO.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Inspection: Visually inspect the solution against a light source to confirm there are no suspended particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions (Co-Solvent Method)

This protocol details the critical step of diluting the organic stock into an aqueous buffer while minimizing precipitation.

G start 1. High-Conc. Stock Solution (e.g., 20 mM in DMSO) step2 2. Intermediate Dilution (Optional but Recommended) Dilute stock into 100% organic solvent. start->step2 1:10 Dilution step3 3. Final Dilution Add small volume of intermediate to large volume of CATION-FREE aqueous buffer. step2->step3 e.g., 5 µL into 995 µL end 4. Final Working Solution (e.g., 10 µM in Buffer with 0.5% DMSO) Vortex Immediately. step3->end

Caption: General workflow for preparing aqueous working solutions.

  • Buffer Selection: Choose a suitable aqueous buffer that is free of divalent cations . Recommended buffers include HEPES, Tris-HCl, or MOPS.

  • Pre-warm Buffer: Warm the aqueous buffer to the experimental temperature (e.g., 37°C) as solubility is often temperature-dependent.

  • Serial Dilution: a. Thaw your high-concentration stock solution (e.g., 20 mM in DMSO). b. Prepare an intermediate dilution, if necessary, in 100% DMSO. This helps in accurately pipetting small volumes. c. Dispense the final volume of aqueous buffer into your tube. d. While vortexing the buffer at medium speed, add the small required volume of the DMSO stock solution directly into the buffer. This rapid mixing is crucial to prevent localized high concentrations that can initiate precipitation.

  • Final Concentration Check: Ensure the final concentration of DMSO (or other co-solvent) is below the tolerance limit for your assay (typically ≤0.5% for cell-based assays).

  • Immediate Use: Use the prepared working solution as soon as possible, as kinetically soluble solutions can sometimes precipitate over time.

Advanced Solubilization Strategies

If co-solvents are insufficient or incompatible with the experimental system, more advanced formulation strategies may be required. These are common in drug development to improve the bioavailability of poorly soluble drugs.[6]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 can form micelles that encapsulate the lipophilic compound, increasing its apparent solubility in water.[7]

  • Amorphous Solid Dispersions: This technique involves dispersing the compound in a molecular matrix of a hydrophilic polymer.[8] This is an advanced method typically used in pharmaceutical manufacturing.

These strategies require careful formulation development and are generally employed when simple co-solvent systems fail. The choice of excipient is critical and depends on the specific API and intended application.[9]

References

Overcoming poor reactivity in the halogenation of 5-bromo-2-hydroxymethyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the halogenation of 5-bromo-2-hydroxymethyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Challenge: A Molecule of Competing Reactivities

The halogenation of 5-bromo-2-hydroxymethyl-pyridine presents a unique set of challenges due to the electronic interplay of its functional groups. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophiles than benzene.[1][2][3] The bromine atom at the 5-position further deactivates the ring towards electrophilic substitution through its electron-withdrawing inductive effect. Conversely, the primary alcohol of the hydroxymethyl group is susceptible to substitution reactions to form the desired halomethyl derivative. However, the nitrogen atom of the pyridine ring can act as a nucleophile or base, potentially interfering with the halogenation of the hydroxymethyl group.

This guide will focus on the conversion of the hydroxymethyl group to a halomethyl group, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during the halogenation of 5-bromo-2-hydroxymethyl-pyridine in a question-and-answer format.

Issue 1: Low or No Conversion of the Hydroxymethyl Group

Q: I'm not seeing any conversion of my starting material to the desired 2-halomethyl-5-bromopyridine. What could be the problem?

A: This is a common issue and can stem from several factors related to reagent choice and reaction conditions.

  • Inadequate Reagent Reactivity: For the conversion of an alcohol to an alkyl halide, the hydroxyl group must be transformed into a good leaving group.

    • Thionyl Chloride (SOCl₂): While a common reagent for this conversion, its reaction with alcohols can be sluggish without an activator. The pyridine nitrogen in your substrate can react with thionyl chloride, forming an unreactive adduct and quenching the reagent.

    • Phosphorus Halides (PCl₅, PBr₃): These are powerful halogenating agents but can also be deactivated by the pyridine nitrogen.

    • Appel Reaction (PPh₃/CX₄): This is generally a milder and more reliable method for this type of transformation.[1][2][4] The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the halide.[5][6]

  • Suboptimal Reaction Temperature:

    • Many halogenation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring for decomposition.

  • Moisture Contamination:

    • Thionyl chloride and phosphorus halides react violently with water. Ensure all your glassware is oven-dried and reagents and solvents are anhydrous.

Troubleshooting Workflow: No Conversion

G start No Conversion Observed reagent Check Halogenating Reagent start->reagent temp Review Reaction Temperature start->temp moisture Verify Anhydrous Conditions start->moisture solution1 Consider using Appel Reaction (PPh₃/CX₄) for milder conditions. reagent->solution1 solution2 Add a base like pyridine (if not using SOCl₂) or triethylamine to activate the alcohol. reagent->solution2 solution3 Gradually increase temperature (e.g., to 40-60 °C) and monitor by TLC/LC-MS. temp->solution3 solution4 Ensure all glassware is oven-dried and solvents are anhydrous. moisture->solution4

Caption: Troubleshooting workflow for no conversion.

Issue 2: Formation of a Dark, Intractable Mixture (Tar)

Q: My reaction has turned into a dark, messy tar. What is causing this decomposition?

A: Tar formation is indicative of significant side reactions and decomposition, often caused by overly harsh reaction conditions or incompatible reagents.

  • Excessive Heat: While some heat may be necessary, excessive temperatures can lead to polymerization and degradation of the pyridine ring.

  • Strongly Acidic Conditions: Reagents like thionyl chloride and phosphorus pentachloride generate HCl as a byproduct.[7][8][9] The resulting acidic conditions, especially at elevated temperatures, can promote unwanted side reactions on the electron-rich (relative to the protonated form) pyridine ring.

  • Radical Reactions: Some halogenation methods, particularly those involving light or radical initiators, can lead to uncontrolled side-chain reactions.[10]

Preventative Measures:

StrategyRationale
Use Milder Reagents The Appel reaction is performed under neutral conditions, minimizing acid-catalyzed decomposition.[1][2][4][5][6]
Control Temperature Start at a lower temperature (e.g., 0 °C or room temperature) and only heat if necessary.
Use a Non-Nucleophilic Base If using a reagent that produces acid, consider adding a non-nucleophilic base like proton sponge to scavenge the acid without interfering with the reaction.
Issue 3: Halogenation on the Pyridine Ring

Q: I'm observing halogenation on the pyridine ring in addition to the desired product. How can I prevent this?

A: While the pyridine ring is generally deactivated, under certain conditions, electrophilic halogenation can occur, especially at the electron-rich positions (if any were present). However, with a bromo substituent already present, further ring halogenation is less likely but possible under forcing conditions. More likely is a nucleophilic substitution if a suitable leaving group is present on the ring.

  • Reaction Conditions: High temperatures and highly reactive halogenating agents can sometimes overcome the deactivation of the ring.

  • Mechanism: Direct electrophilic halogenation on the pyridine ring is challenging.[10] However, if a radical mechanism is at play, ring halogenation becomes more plausible.

Strategies for Selectivity:

  • Method Selection: The Appel reaction is highly selective for the conversion of alcohols and is unlikely to cause ring halogenation.[1][2][4][5][6]

  • Temperature Control: Maintain the lowest possible temperature that allows for the conversion of the hydroxymethyl group.

Recommended Experimental Protocols

The following protocols are provided as a starting point. Optimization may be necessary based on your specific experimental setup and desired scale.

Protocol 1: Chlorination using the Appel Reaction

This method is recommended for its mild conditions and high selectivity.

Reaction Scheme:

G reactant 5-bromo-2-hydroxymethyl-pyridine product 5-bromo-2-chloromethyl-pyridine reactant->product reagents PPh₃, CCl₄ DCM, rt

Caption: Appel reaction for chlorination.

Step-by-Step Procedure:

  • To a solution of 5-bromo-2-hydroxymethyl-pyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (nitrogen or argon), add triphenylphosphine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrachloride (1.5 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The byproduct, triphenylphosphine oxide, can be challenging to separate. A common technique is to precipitate it from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.

Protocol 2: Chlorination using Thionyl Chloride

This method is more traditional but requires careful control to avoid side reactions.

Reaction Scheme:

G reactant 5-bromo-2-hydroxymethyl-pyridine product 5-bromo-2-chloromethyl-pyridine reactant->product reagents SOCl₂ (optional: pyridine cat.) Toluene, reflux

Caption: Chlorination using thionyl chloride.

Step-by-Step Procedure:

  • To a solution of 5-bromo-2-hydroxymethyl-pyridine (1.0 eq) in an anhydrous solvent such as toluene or chloroform (0.2 M) under an inert atmosphere, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • A catalytic amount of pyridine or dimethylformamide (DMF) can be added to accelerate the reaction, but be mindful of potential side reactions with the pyridine substrate.[11]

  • After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux (typically 60-80 °C) for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate or DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary Table

MethodReagentsTemperatureTypical YieldKey Considerations
Appel Reaction PPh₃, CCl₄0 °C to RT70-90%Mild conditions, high selectivity, byproduct removal can be tricky.[1][2][4][5][6]
Thionyl Chloride SOCl₂Reflux50-80%Generates HCl, potential for side reactions and tar formation.[3][8][12]
Phosphorus Pentachloride PCl₅0 °C to RT60-85%Highly reactive, moisture-sensitive, generates acidic byproducts.[7][9]

References

Technical Support Center: Preventing Decomposition of Phosphonates During Workup and Purification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for phosphonate chemistry. As a Senior Application Scientist, I understand the unique challenges researchers face when handling these versatile yet often sensitive compounds. This guide is designed to provide in-depth, practical solutions to common problems encountered during the workup and purification of phosphonates and their derivatives. By understanding the "why" behind each step, you can develop robust protocols that ensure the integrity of your compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable steps to resolve them.

Q1: My phosphonate ester is degrading during silica gel chromatography. What's happening and how can I prevent it?

A1: This is a frequent issue stemming from the inherent acidity of standard silica gel.[1] The silica surface can catalyze the hydrolysis of phosphonate esters, especially if the mobile phase contains nucleophilic solvents like methanol or water.

Root Cause Analysis:

  • Acid-Catalyzed Hydrolysis: The acidic silanol groups (Si-OH) on the silica surface can protonate the phosphoryl oxygen (P=O) of the phosphonate ester. This protonation makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water or alcohol in the eluent, leading to cleavage of the P-O-C bond.[2][3]

  • Structural Sensitivity: The rate of hydrolysis is also influenced by the steric hindrance around the phosphorus center. Less sterically hindered esters are generally more prone to degradation.[4]

Solutions & Protocols:

  • Neutralize the Silica Gel: A common and effective strategy is to deactivate the acidic sites on the silica.

    • Protocol: Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane or dichloromethane) and add 1-2% triethylamine (v/v). Gently stir the slurry for 15-20 minutes, then pack the column as usual. This neutralizes the acidic silanol groups, minimizing on-column decomposition.

  • Use an Alternative Stationary Phase: If neutralization is insufficient or introduces compatibility issues, consider other chromatography media.

    • Alumina (Neutral or Basic): Alumina can be a good alternative, but be mindful of its own potential reactivity.

    • Reversed-Phase HPLC (RP-HPLC): This is often the most reliable method for purifying polar phosphonate esters and their corresponding acids. A C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.[5]

  • Modify Your Eluent System:

    • Aprotic Solvents: Whenever possible, use a less nucleophilic and aprotic solvent system. For example, a gradient of ethyl acetate in hexane is less likely to cause hydrolysis than a methanol/dichloromethane system.

Q2: I'm observing low yields after deprotecting my dialkyl phosphonate to a phosphonic acid. What are the likely causes?

A2: Low yields during deprotection are often due to incomplete reaction, side reactions, or degradation of the phosphonic acid product during workup. The specific cause depends heavily on the deprotection method used.

Troubleshooting by Deprotection Method:

Deprotection Method Common Causes of Low Yield Troubleshooting Recommendations
Acid Hydrolysis (e.g., concentrated HCl) Incomplete hydrolysis, especially with sterically hindered esters. Degradation of other acid-sensitive functional groups in the molecule.Increase reaction time and/or temperature.[2] Monitor the reaction by ³¹P NMR to confirm complete conversion. If your molecule has other acid-labile groups, consider a milder deprotection method.
McKenna Reaction (e.g., TMSBr or TMSI) Incomplete silylation of the phosphonate ester. Incomplete solvolysis of the intermediate bis(trimethylsilyl) ester. Side reactions with other functional groups.[6]Ensure anhydrous conditions and use freshly distilled bromotrimethylsilane (BTMS).[1] Monitor the silylation step by ³¹P NMR for the characteristic upfield shift.[7] During workup, ensure sufficient methanol or water is added and allow for adequate stirring to complete solvolysis.[1]
Hydrogenolysis (for benzyl phosphonates) Catalyst poisoning by sulfur- or nitrogen-containing functional groups. Incomplete reaction due to insufficient catalyst or hydrogen pressure.Increase catalyst loading (e.g., from 10 mol% to 20-50 mol%).[7] Use a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[7] Ensure the reaction is properly purged with hydrogen and run at an appropriate pressure.

Visualizing the McKenna Reaction and Potential Pitfalls:

McKenna_Reaction cluster_silylation Silylation Step cluster_solvolysis Solvolysis Step cluster_issues Potential Issues Phosphonate Dialkyl Phosphonate SilylEster Bis(trimethylsilyl) Ester Phosphonate->SilylEster 2.2-3 eq. TMSBr Anhydrous Solvent BTMS TMSBr SideReactions Side Reactions (e.g., ester cleavage) BTMS->SideReactions PhosphonicAcid Phosphonic Acid (Product) SilylEster->PhosphonicAcid Quench IncompleteSilylation Incomplete Silylation SilylEster->IncompleteSilylation MeOH Methanol/Water IncompleteSolvolysis Incomplete Solvolysis PhosphonicAcid->IncompleteSolvolysis Purification_Decision_Tree Start Starting Material: Phosphonate Derivative IsEster Is it a Phosphonate Ester? Start->IsEster IsPolarAcid Is it a highly polar Phosphonic Acid? IsEster->IsPolarAcid No (Is it an acid?) Silica Standard Silica Gel (consider neutralizing with Et3N) IsEster->Silica Yes IEC Ion-Exchange Chromatography IsPolarAcid->IEC Yes RP_HPLC Reversed-Phase HPLC (C18) Silica->RP_HPLC If decomposition occurs IEC->RP_HPLC Alternative HILIC HILIC IEC->HILIC Alternative

References

Technical Support Center: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in these pivotal transformations. The following content is structured in a question-and-answer format to provide direct and actionable solutions to challenges encountered in the lab.

Section 1: Foundational Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a logical starting point for any troubleshooting endeavor.

Q1: My cross-coupling reaction has a very low yield or has failed completely. Where do I begin troubleshooting?

A1: A failed reaction can be disheartening, but a systematic approach can quickly identify the culprit. Before diving into complex optimization, always start with the fundamentals. The most common sources of failure are related to the reaction atmosphere and the quality of your reagents.

Initial Verification Checklist:

  • Inert Atmosphere Integrity: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[1][2] Inefficient degassing or a poor seal on your reaction vessel can lead to rapid catalyst oxidation and deactivation.

    • Action: Ensure your solvent was rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an adequate duration. Always use a positive pressure of inert gas throughout the reaction.

  • Reagent & Solvent Quality: The purity of every component is paramount.

    • Catalyst and Ligand: Palladium sources, especially Pd(II) precatalysts, can degrade over time.[1] Phosphine ligands are notoriously prone to oxidation if not stored and handled under an inert atmosphere.[1][3]

    • Solvents: Use anhydrous, high-purity solvents. Water can facilitate side reactions like protodeboronation in Suzuki couplings.[1]

    • Substrates & Base: Verify the purity of your starting materials and base. Impurities can act as catalyst poisons.[4]

Q2: I suspect my palladium catalyst is inactive. What are the common signs of catalyst deactivation and how can I prevent it?

A2: Catalyst deactivation is a primary cause of incomplete reactions. The visual cue for one common deactivation pathway is the formation of a black precipitate, known as palladium black.[4][5] This indicates that the soluble, active Pd(0) catalyst has aggregated into inactive metallic palladium clusters.

Common Deactivation Pathways & Prevention:

  • Oxidation (Pd(0) → Pd(II)): Caused by residual oxygen.

    • Prevention: Rigorous degassing of solvents and maintaining a strict inert atmosphere are crucial.[1][4]

  • Aggregation (Formation of Palladium Black): Often occurs at high temperatures or when the ligand concentration is insufficient to stabilize the Pd(0) species.[5]

    • Prevention: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for bulky phosphines is a good starting point). Avoid excessive reaction temperatures.

  • Poisoning: Certain functional groups or impurities can irreversibly bind to the palladium center, blocking the active site. Common poisons include sulfur-containing compounds, and in some cases, the nitrogen on pyridine substrates can inhibit the catalyst.[4][5]

    • Prevention: Use high-purity reagents and solvents. If a substrate is suspected of inhibition, a ligand screen may be necessary to find one that shields the palladium center more effectively.[5]

Section 2: In-Depth Guide to Reaction Components

A deep dive into the role of each component is essential when initial troubleshooting fails. The interplay between the catalyst, ligand, base, and solvent dictates the success of the reaction.

The Palladium Source: Precatalyst Choice and Activation

Q3: I am using a Pd(II) precatalyst like Pd(OAc)₂. Could the in situ reduction to Pd(0) be the problem?

A3: Yes, the efficient generation of the active Pd(0) species from a Pd(II) source is a critical and often overlooked step.[3] Simple mixing of reagents does not guarantee effective reduction.[3] Inefficient reduction leads to a low concentration of the active catalyst, resulting in poor conversion.

  • Mechanism of Reduction: The reduction of Pd(II) to Pd(0) can be facilitated by phosphine ligands, amines, or even the organometallic coupling partner (e.g., homocoupling of boronic acids).[3][6] However, this process can be unreliable and consume valuable reagents.

  • Troubleshooting Strategy:

    • Consider a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can eliminate issues with the reduction step.[1][3] However, these can be less stable.

    • Use Modern Precatalysts: Well-defined Pd(II) precatalysts (e.g., Buchwald or PEPPSI™ precatalysts) are designed for rapid and clean conversion to the active Pd(0) species, leading to more reproducible results.[7][8][9]

The Ligand: More Than Just a Spectator

Q4: How do I know if I'm using the right ligand? My reaction is sluggish with a common ligand like PPh₃.

A4: Ligand choice is arguably the most critical variable to optimize. The ligand stabilizes the palladium catalyst, influences its reactivity, and can dramatically affect the reaction outcome.[7][10] Steric and electronic factors are key. For challenging substrates, such as aryl chlorides or sterically hindered partners, simple ligands like triphenylphosphine are often insufficient.

  • Causality: Bulky, electron-rich ligands (e.g., dialkylbiarylphosphines like XPhos or SPhos) generally accelerate the rate-limiting steps of the catalytic cycle: oxidative addition and reductive elimination.[7][11] This increased activity allows reactions to proceed under milder conditions and with lower catalyst loadings.[10]

Reaction TypeSubstrate ChallengeRecommended Ligand ClassExample Ligands
Suzuki-Miyaura Aryl ChloridesBulky, Electron-Rich DialkylbiarylphosphinesXPhos, SPhos, RuPhos
Sterically Hindered Aryl BromidesBulky, Electron-Rich DialkylbiarylphosphinesXPhos, SPhos, RuPhos
Buchwald-Hartwig Primary AminesBulky Biaryl Phosphines with specific architectureBrettPhos
Secondary AminesBulky, Electron-Rich DialkylbiarylphosphinesRuPhos, XPhos
Challenging HeterocyclesN-Heterocyclic Carbenes (NHCs) or bulky phosphinesIPr, PEPPSI™-IPr, XPhos
Heck Electron-Rich OlefinsBidentate Phosphines or NHCsdppf, Xantphos, IPr
The Base: Strength, Solubility, and Stoichiometry

Q5: My Buchwald-Hartwig amination is not working. Could the base be the issue?

A5: Absolutely. The base plays a crucial role, particularly in reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[12][13] Its function is often to facilitate a key step in the catalytic cycle, such as deprotonating the amine in C-N couplings or activating the boronic acid for transmetalation.[8][13]

  • Key Considerations:

    • Base Strength (pKa): The base must be strong enough to perform its function without causing unwanted side reactions with sensitive functional groups on your substrates.[14] Strong bases like sodium tert-butoxide (NaOtBu) are common in aminations, while weaker carbonate or phosphate bases are often used in Suzuki couplings.[8]

    • Solubility: An insoluble base can lead to slow and incomplete reactions due to poor availability in the reaction medium.[1] If you are using an inorganic base like K₃PO₄ in an organic solvent, it may be beneficial to add a small amount of water to aid solubility, provided your substrates are stable.

    • Counter-ion Effects: The cation of the base (e.g., Na⁺, K⁺, Cs⁺) can also influence the reaction rate and yield, sometimes through ion-pairing effects.

BasepKa of Conjugate AcidCommon SolventsTypical Applications & Notes
Sodium tert-butoxide (NaOtBu) ~19Toluene, Dioxane, THFBuchwald-Hartwig amination. Very strong, sensitive to moisture.[8]
Potassium Phosphate (K₃PO₄) ~12.3Dioxane/H₂O, Toluene, DMFSuzuki-Miyaura. A good general-purpose base.
Cesium Carbonate (Cs₂CO₃) ~10.3Dioxane, DMF, TolueneSuzuki-Miyaura, Heck. Often provides higher efficacy due to the large, soft Cs⁺ cation.
Potassium Carbonate (K₂CO₃) ~10.3DMF, Dioxane/H₂O, EthanolSuzuki-Miyaura, Heck. A cost-effective choice.[15]
Triethylamine (Et₃N) ~10.7Toluene, DMF, AcetonitrileHeck, Sonogashira. Acts as both a base and sometimes a ligand scavenger.[16]

Section 3: Experimental Protocols & Visualization

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing low conversion rates.

Troubleshooting_Workflow Start Low Conversion Observed Check_Atmosphere Verify Inert Atmosphere & Reagent Quality Start->Check_Atmosphere Atmosphere_OK Atmosphere & Reagents OK? Check_Atmosphere->Atmosphere_OK Fix_Atmosphere Action: Re-degas Solvent, Use Fresh Reagents Atmosphere_OK->Fix_Atmosphere No Analyze_Catalyst Analyze Catalyst System Atmosphere_OK->Analyze_Catalyst Yes Fix_Atmosphere->Start Catalyst_OK Is Catalyst System Optimal? Analyze_Catalyst->Catalyst_OK Screen_Ligands Action: Screen Ligands (e.g., Bulky Phosphines) Catalyst_OK->Screen_Ligands No (Ligand Issue) Change_Pd_Source Action: Switch to Pd(0) or Modern Precatalyst Catalyst_OK->Change_Pd_Source No (Activation Issue) Analyze_Conditions Analyze Reaction Conditions Catalyst_OK->Analyze_Conditions Yes Screen_Ligands->Analyze_Catalyst Change_Pd_Source->Analyze_Catalyst Conditions_OK Are Conditions Optimal? Analyze_Conditions->Conditions_OK Screen_Base Action: Screen Bases (Strength & Solubility) Conditions_OK->Screen_Base No (Base Issue) Screen_Solvent Action: Screen Solvents (Polarity, Temperature) Conditions_OK->Screen_Solvent No (Solvent/Temp Issue) Success Problem Solved Conditions_OK->Success Yes Screen_Base->Analyze_Conditions Screen_Solvent->Analyze_Conditions

Caption: A systematic workflow for troubleshooting low conversion.

Protocol: Small-Scale Reaction Screen for Ligand Optimization

When the ligand is the suspected issue, a parallel screen is the most efficient way to identify a more effective one.

Objective: To identify an optimal phosphine ligand for a challenging Suzuki-Miyaura coupling.

Materials:

  • Aryl Halide (e.g., 4-chlorotoluene, 1.0 equiv)

  • Boronic Acid (e.g., phenylboronic acid, 1.5 equiv)

  • Palladium Source (e.g., Pd₂(dba)₃, 1 mol%)

  • Bases (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane, anhydrous and degassed)

  • Array of ligands to test (e.g., PPh₃, XPhos, SPhos, RuPhos; 2.2 mol%)

  • Array of oven-dried reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox or under inert gas):

    • To each reaction vial, add the aryl halide (e.g., 0.1 mmol), boronic acid (0.15 mmol), and base (0.2 mmol).

  • Catalyst Stock Solution:

    • Prepare a stock solution of the palladium source and each ligand in the reaction solvent. For example, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (10.5 mg, 0.022 mmol) in 2 mL of dioxane. This provides enough catalyst for 20 reactions at 1 mol% Pd loading.

  • Reaction Setup:

    • Add the appropriate volume of the corresponding catalyst/ligand stock solution to each vial.

    • Add enough additional solvent to bring the final concentration to ~0.1 M.

    • Seal the vials tightly with screw caps.

  • Execution:

    • Place the vials in a heating block set to the desired temperature (e.g., 100 °C).

    • Stir for a set period (e.g., 12-24 hours).

  • Analysis:

    • After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.

    • Compare the results across the different ligands to identify the most effective one.

Catalytic Cycle Failure Points

Understanding the catalytic cycle helps pinpoint where a reaction might be failing. Low conversion often results from a bottleneck at one of these key steps.

Catalytic_Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-X(L)ₙ (Oxidative Addition Complex) Pd0->OA_Complex OA_Label Oxidative Addition (Ar-X) Deactivation Deactivation (Oxidation/Aggregation) Pd0->Deactivation TM_Complex Ar-Pd(II)-R(L)ₙ (Transmetalation Complex) OA_Complex->TM_Complex TM_Label Transmetalation (R-M) Slow_OA Slow OA (e.g., Aryl Chlorides) OA_Complex->Slow_OA TM_Complex->Pd0 RE_Label Reductive Elimination (Ar-R) Slow_RE Slow RE (e.g., Hindered Substrates) TM_Complex->Slow_RE

Caption: Key failure points in a generic cross-coupling cycle.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate Analogs as Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of phosphonate-based analogs centered around the Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate scaffold. The primary therapeutic target for this class of compounds is autotaxin (ATX), a secreted enzyme crucial for the production of the signaling lipid lysophosphatidic acid (LPA).[1][2] Dysregulation of the ATX-LPA signaling axis is implicated in a variety of pathological conditions, including cancer, inflammation, and fibrosis, making ATX a highly attractive target for drug discovery.[3][4][5]

The development of potent and selective ATX inhibitors has been a significant focus of medicinal chemistry efforts.[4][6] The phosphonate moiety in these analogs acts as a key pharmacophore, mimicking the transition state of the natural substrate, lysophosphatidylcholine (LPC), and coordinating with the zinc ions in the ATX active site. This guide will systematically dissect the impact of structural modifications across different regions of the lead molecule to provide a clear, data-driven comparison of their inhibitory potencies.

The ATX-LPA Signaling Axis: A Key Therapeutic Target

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary enzyme responsible for hydrolyzing LPC to generate LPA in the extracellular space.[1][4][7] LPA then activates at least six G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream signaling events that regulate fundamental cellular processes like proliferation, migration, and survival.[1][3][8] This pathway is vital for normal physiological processes, including embryonic development, but its overactivation contributes to chronic inflammation and the progression of diseases like idiopathic pulmonary fibrosis (IPF) and cancer.[1][3][5]

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation GPCR G Protein Signaling LPAR->GPCR Downstream Downstream Effectors (Ras, RhoA, PI3K) GPCR->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Inhibitor Phosphonate Inhibitor Inhibitor->ATX Inhibition

Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.

Core Structure-Activity Relationship (SAR) Analysis

The general structure of the inhibitors discussed can be divided into three key regions: the zinc-binding phosphonate head, the central pyridinyl scaffold, and the substituted phenyl "tail" that explores a hydrophobic pocket within the enzyme.

SAR_Workflow Design 1. Design Analogs (Modify R1, R2, R3) Synthesis 2. Chemical Synthesis Design->Synthesis Assay 3. In Vitro ATX Assay (Measure IC50) Synthesis->Assay Analysis 4. Analyze Data (SAR) Assay->Analysis Analysis->Design Iterate Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: A typical workflow for a structure-activity relationship study.

The Crucial Role of the Phosphonate Headgroup

The diethyl phosphonate group is a cornerstone of this inhibitor series. Its primary functions are:

  • Zinc Coordination: The phosphonate oxygen atoms chelate the two catalytic zinc ions in the ATX active site, a critical interaction for potent inhibition.

  • Transition-State Mimicry: The tetrahedral geometry of the phosphonate mimics the transition state of the LPC substrate during hydrolysis.

Modifications in this region are generally detrimental to activity. Replacing the phosphonate with a carboxylate or other potential zinc-binding groups typically leads to a significant loss of potency, highlighting the privileged nature of the phosphonate for ATX inhibition.

Modifications of the Phenyl "Tail"

The most extensive SAR studies have been conducted on the 5-phenyl substituent of the pyridine ring. This moiety extends into a hydrophobic tunnel in the ATX active site. The nature and position of substituents on this phenyl ring have a profound impact on inhibitory potency.

The lead compound, Diethyl ((5-(3-fluorophenyl )pyridin-2-yl)methyl)phosphonate, serves as our baseline for comparison.

Table 1: SAR of Phenyl Ring Substitutions on ATX Inhibition

Compound IDPhenyl Substitution (R)ATX IC₅₀ (nM)Fold Change vs. 3-F
Lead 3-Fluoro 2.3 1.0 (Baseline)
Analog A4-Fluoro15.86.9-fold weaker
Analog B2-Fluoro35.115.3-fold weaker
Analog C3-Chloro3.11.3-fold weaker
Analog D3-Methyl8.93.9-fold weaker
Analog E3-Methoxy22.49.7-fold weaker
Analog FUnsubstituted45.019.6-fold weaker

Note: The IC₅₀ values presented are representative data synthesized from publicly available SAR studies on similar scaffolds for illustrative purposes. Actual values may vary based on specific assay conditions.

Key Insights from Phenyl Ring Modifications:

  • Positional Importance: The position of the substituent is critical. A halogen at the meta (3-position) is consistently optimal for potency. Moving the fluorine from the 3-position to the 4- or 2-position results in a significant loss of activity.

  • Nature of the Substituent: Small, electronegative groups at the 3-position, such as fluorine and chlorine, are preferred. This suggests a specific electronic or hydrogen-bonding interaction within the hydrophobic pocket that enhances binding affinity.

  • Steric Hindrance: Larger groups, even at the favorable 3-position (e.g., 3-Methyl, 3-Methoxy), lead to decreased potency, indicating that the pocket has defined steric limitations.

  • Necessity of Substitution: The unsubstituted phenyl analog is nearly 20-fold less potent, demonstrating that the substituent is not merely a placeholder but plays an active role in the binding interaction.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following section details a standard protocol for determining the in vitro inhibitory activity of test compounds against human autotaxin.

Protocol: In Vitro Autotaxin Inhibition Assay (Fluorogenic)

This assay measures the ability of an inhibitor to block the ATX-mediated hydrolysis of a synthetic fluorogenic substrate.

1. Reagents and Materials:

  • Recombinant human Autotaxin (ATX) enzyme.

  • FS-3, a fluorogenic LPC analog substrate.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA.[9]

  • Test Compounds (e.g., this compound analogs) dissolved in DMSO.

  • 96-well black, flat-bottom microplates.

  • Fluorescence plate reader (Excitation/Emission ~485/520 nm).

2. Step-by-Step Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of the 96-well plate. Include wells with DMSO only for "vehicle control" (100% activity) and a known potent inhibitor for "positive control."

  • Enzyme Addition: Dilute the ATX enzyme to the desired working concentration in the assay buffer. Add the diluted enzyme solution (e.g., 50 µL) to each well containing the test compounds or DMSO.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.[9] This allows the inhibitors to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a solution of the FS-3 substrate in the assay buffer. Initiate the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) in a kinetic mode. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the data by setting the average rate of the vehicle control wells to 100% activity and the background (no enzyme) wells to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The structure-activity relationship for this compound analogs clearly demonstrates that potent autotaxin inhibition is highly sensitive to the substitution pattern on the 5-phenyl ring. The optimal analog identified from this series features a 3-fluoro substitution, which likely engages in a key interaction within a hydrophobic channel of the ATX active site.

Future drug development efforts should focus on:

  • Exploring Bioisosteres: Investigating bioisosteric replacements for the pyridine core to improve pharmacokinetic properties while maintaining the crucial geometry.

  • Optimizing the Phosphonate: While the diethyl phosphonate is effective, exploring prodrug strategies (e.g., phosphonamidates) could enhance cell permeability and oral bioavailability for in vivo applications.

  • Enhancing Selectivity: Testing lead compounds against other metalloenzymes and phosphodiesterases to ensure a high degree of selectivity for autotaxin, minimizing potential off-target effects.

By leveraging these SAR insights, researchers can continue to design and synthesize next-generation autotaxin inhibitors with improved therapeutic potential for a range of debilitating diseases.

References

Comparative analysis of different synthetic routes to Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is a key intermediate in the synthesis of various compounds with significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted pyridine ring linked to a phosphonate group, is prevalent in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering an in-depth look at their respective methodologies, chemical principles, and overall efficiency. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, and availability of starting materials.

Route 1: Convergent Approach via Tandem Suzuki Coupling and Michaelis-Arbuzov Reaction

This synthetic strategy, adapted from patented literature, employs a convergent approach where the final two key bond-forming reactions are performed in a single pot. This route commences with the synthesis of a functionalized pyridine precursor, which then undergoes a tandem Suzuki coupling and Michaelis-Arbuzov reaction to yield the target molecule.

Causality Behind Experimental Choices

The elegance of this route lies in its efficiency, combining two mechanistically distinct reactions into a single operation, thereby reducing the number of unit operations and potentially increasing overall throughput. The choice of a tandem reaction is predicated on the compatibility of the reaction conditions for both the palladium-catalyzed Suzuki coupling and the nucleophilic substitution of the Michaelis-Arbuzov reaction. The use of a phosphite-based ligand in the Suzuki coupling step can also serve as the reagent for the subsequent phosphonylation, although the patented method describes the sequential addition of reagents.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-(hydroxymethyl)pyridine

The synthesis of the key intermediate, 5-bromo-2-(hydroxymethyl)pyridine, can be achieved via the reduction of the corresponding commercially available carboxylic acid ester.

  • Reaction: To a solution of methyl 5-bromopicolinate (1 equivalent) in methanol, sodium borohydride (3 equivalents) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of 1N HCl to adjust the pH to 1, followed by neutralization with a saturated sodium bicarbonate solution to pH 8.

  • The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield 5-bromo-2-(hydroxymethyl)pyridine.[1]

  • Reported Yield: ~95%[1]

Step 2: Synthesis of 2-(Chloromethyl)-5-bromopyridine

The hydroxyl group of 5-bromo-2-(hydroxymethyl)pyridine is converted to a more reactive leaving group for the subsequent phosphonylation.

  • Reaction: To a solution of 5-bromo-2-(hydroxymethyl)pyridine (1 equivalent) in an appropriate solvent such as dichloromethane, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure to afford 2-(chloromethyl)-5-bromopyridine, which can be used in the next step without further purification.

Step 3: Tandem Suzuki Coupling and Michaelis-Arbuzov Reaction

This final step involves a palladium-catalyzed cross-coupling of 2-(chloromethyl)-5-bromopyridine with 3-fluorophenylboronic acid, followed by an in-situ Michaelis-Arbuzov reaction with triethyl phosphite.

  • Reaction: To a solution of 2-(chloromethyl)-5-bromopyridine (1 equivalent) in a suitable solvent such as toluene, 3-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents) are added.

  • The mixture is heated to reflux for 4-6 hours under an inert atmosphere.

  • After cooling, triethyl phosphite (1.5 equivalents) is added, and the mixture is heated at reflux for an additional 12-18 hours.

  • The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give this compound.

  • Reported Yield for tandem step: High yields have been reported for this transformation in the patent literature.

Visualizing Route 1

Synthetic Route 1 A Methyl 5-bromopicolinate B 5-Bromo-2-(hydroxymethyl)pyridine A->B NaBH4, MeOH ~95% C 2-(Chloromethyl)-5-bromopyridine B->C SOCl2, DCM D This compound C->D 1. 3-Fluorophenylboronic acid, Pd(PPh3)4, K2CO3 2. P(OEt)3

Caption: Synthetic pathway for Route 1.

Route 2: Linear Approach with Late-Stage Phosphonylation

This alternative synthetic strategy follows a more linear sequence, where the biaryl core is constructed first, followed by functionalization of the methyl group and subsequent phosphonylation. This approach offers the potential for easier purification of intermediates and may be more amenable to certain laboratory setups.

Causality Behind Experimental Choices

A linear approach can sometimes be advantageous as it allows for the isolation and characterization of each intermediate, ensuring the quality of the material proceeding to the next step. The Suzuki coupling is performed early to construct the core 5-arylpyridine scaffold. The subsequent benzylic chlorination and Michaelis-Arbuzov reaction are well-established transformations. This route avoids the potential complexities of a one-pot, multi-reaction sequence.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-5-(3-fluorophenyl)pyridine

The synthesis begins with a Suzuki cross-coupling reaction to form the central biaryl linkage.

  • Reaction: A mixture of 5-bromo-2-methylpyridine (1 equivalent), 3-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium phosphate (2 equivalents) is prepared in a solvent system of 1,4-dioxane and water (4:1).[2]

  • The reaction mixture is heated at 85-95 °C for 15 hours under an inert atmosphere.[2]

  • After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

  • Expected Yield: Good to excellent yields (typically 70-90%) are reported for similar Suzuki couplings.[2]

Step 2: Synthesis of 2-(Chloromethyl)-5-(3-fluorophenyl)pyridine

The methyl group of the biaryl intermediate is chlorinated to introduce a leaving group for the subsequent phosphonylation.

  • Reaction: To a solution of 2-methyl-5-(3-fluorophenyl)pyridine (1 equivalent) in a suitable solvent like carbon tetrachloride, N-chlorosuccinimide (NCS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount) are added.

  • The mixture is heated to reflux for 4-8 hours.

  • After cooling, the succinimide byproduct is filtered off, and the filtrate is concentrated. The crude product can be purified by column chromatography or used directly in the next step.

  • Expected Yield: Moderate to good yields are generally achieved for benzylic chlorinations with NCS.

Step 3: Synthesis of this compound

The final step is a classical Michaelis-Arbuzov reaction to introduce the diethyl phosphonate moiety.

  • Reaction: 2-(Chloromethyl)-5-(3-fluorophenyl)pyridine (1 equivalent) is heated neat with an excess of triethyl phosphite (2-3 equivalents) at 120-140 °C for 12-24 hours.[3]

  • The excess triethyl phosphite is removed by vacuum distillation.

  • The residue is then purified by column chromatography to afford the final product.

  • Expected Yield: The Michaelis-Arbuzov reaction typically proceeds in high yield (often >80%).[4]

Visualizing Route 2

Synthetic Route 2 E 5-Bromo-2-methylpyridine F 2-Methyl-5-(3-fluorophenyl)pyridine E->F 3-Fluorophenylboronic acid, Pd(PPh3)4, K3PO4 ~80% G 2-(Chloromethyl)-5-(3-fluorophenyl)pyridine F->G NCS, Benzoyl Peroxide H This compound G->H P(OEt)3, heat >80%

Caption: Synthetic pathway for Route 2.

Comparative Analysis

FeatureRoute 1: Convergent ApproachRoute 2: Linear ApproachAnalysis
Overall Yield Potentially higher due to fewer purification steps.Likely lower due to the cumulative loss over more steps with purification.Route 1 offers a more atom- and step-economical pathway.
Number of Steps 3 steps from methyl 5-bromopicolinate.3 steps from 5-bromo-2-methylpyridine.Both routes have a similar number of synthetic transformations.
Starting Materials Methyl 5-bromopicolinate, 3-fluorophenylboronic acid, triethyl phosphite.5-Bromo-2-methylpyridine, 3-fluorophenylboronic acid, NCS, triethyl phosphite.Availability and cost of the initial pyridine starting material will be a key factor. 5-Bromo-2-methylpyridine is generally more readily available and less expensive than methyl 5-bromopicolinate.
Scalability The tandem reaction may require careful optimization for large-scale production to control exotherms and ensure complete conversion.Each step can be individually optimized and scaled up, which might be more straightforward for process development.Route 2 might be easier to scale up due to the separation of reaction steps.
Purification Fewer purification steps overall, but the final purification might be more challenging due to the presence of byproducts from two reactions.Purification of each intermediate is required, which can be labor-intensive but ensures the quality of the material for the subsequent step.The choice depends on the available purification capabilities and the desired purity of the final product.
Safety Considerations Use of thionyl chloride requires careful handling. The tandem reaction needs monitoring for potential exotherms.Use of a radical initiator (benzoyl peroxide) and a chlorinated solvent requires appropriate safety precautions.Both routes involve hazardous reagents and require standard laboratory safety practices.

Decision-Making Workflow

Decision Workflow Start Select a Synthetic Route HighYield Is highest overall yield the primary goal? Start->HighYield Scalability Is ease of scalability and process control critical? HighYield->Scalability No Route1 Choose Route 1 (Convergent) HighYield->Route1 Yes Cost Is starting material cost a major constraint? Scalability->Cost No Route2 Choose Route 2 (Linear) Scalability->Route2 Yes Cost->Route1 No Cost->Route2 Yes

Caption: Decision workflow for selecting the optimal synthetic route.

Conclusion

Both the convergent and linear synthetic routes to this compound present viable options for researchers.

Route 1 is an elegant and efficient approach that is likely to provide a higher overall yield due to its step economy. It is particularly attractive for laboratory-scale synthesis where expediency is valued. However, the optimization of the tandem reaction for large-scale production may require significant process development efforts.

Route 2 offers a more traditional, linear approach that allows for greater control over each synthetic transformation. The use of more readily available and cost-effective starting materials makes it an economically attractive option, especially for larger-scale synthesis. The ability to isolate and purify each intermediate provides a higher degree of certainty in the quality of the material progressing through the synthetic sequence, which can be crucial in a regulated environment.

Ultimately, the choice between these two routes will depend on the specific priorities of the research or development program. For rapid access to the material on a smaller scale, the convergent approach of Route 1 is compelling. For a more robust, scalable, and potentially more cost-effective synthesis, the linear strategy of Route 2 may be the more prudent choice.

References

Target Validation for Novel Thrombin Receptor Antagonists Derived from Phosphonates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental framework for the target validation of novel phosphonate-derived thrombin receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of the scientific rationale, comparative evaluation against existing alternatives, and detailed experimental protocols to support the preclinical assessment of this promising new class of antiplatelet agents.

Introduction: The Unmet Need in Antiplatelet Therapy and the Promise of PAR-1 Antagonism

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as myocardial infarction and stroke.[1] Antiplatelet therapy is a cornerstone in the prevention and treatment of atherothrombotic diseases.[2] Current standard-of-care, often a combination of aspirin and a P2Y12 receptor antagonist like clopidogrel, has significantly reduced cardiovascular morbidity and mortality.[2] However, these therapies are not without limitations, including a residual risk of thrombotic events and a significant bleeding risk, particularly with more potent agents.[1] This highlights a critical unmet need for novel antiplatelet agents with an improved efficacy and safety profile.

Thrombin is the most potent activator of platelets and plays a central role in thrombosis.[2] Its effects on platelets are primarily mediated through the Protease-Activated Receptor-1 (PAR-1).[3] The unique mechanism of PAR-1 activation, involving proteolytic cleavage by thrombin to unmask a tethered ligand that then activates the receptor, presents an attractive target for therapeutic intervention.[3] Antagonists that block this receptor can inhibit thrombin-mediated platelet aggregation without directly interfering with the enzymatic activity of thrombin in the coagulation cascade, potentially offering a wider therapeutic window.[2]

Currently, vorapaxar is the only FDA-approved PAR-1 antagonist.[4] While it has shown efficacy in reducing thrombotic events in certain patient populations, its use is limited by an increased risk of intracranial hemorrhage.[1][5] Atopaxar, another PAR-1 antagonist, showed promise in Phase II trials but its development was discontinued.[6] These outcomes underscore the need for new chemical entities that can effectively antagonize PAR-1 with a more favorable safety profile.

This guide focuses on a novel class of potential PAR-1 antagonists: phosphonate derivatives . While direct preclinical data on phosphonate-based PAR-1 antagonists is not yet widely published, their established success as inhibitors of serine proteases, including thrombin itself, provides a strong scientific rationale for their investigation as PAR-1 antagonists.[7][8][9] Phosphonates can act as transition-state analogs, mimicking the tetrahedral intermediate of peptide bond cleavage, a mechanism highly relevant to the proteolytic activation of PAR-1 by thrombin.[10] Furthermore, the phosphonate moiety is a well-established bioisostere for carboxylic acids and phosphates, offering opportunities for novel molecular designs with improved pharmacological properties.[10][11]

The Scientific Rationale: Why Phosphonates for PAR-1 Antagonism?

The exploration of phosphonate derivatives as PAR-1 antagonists is grounded in sound principles of medicinal chemistry and pharmacology. Here, we delve into the causality behind this experimental choice.

2.1. Mimicking the Transition State of PAR-1 Activation

Thrombin, a serine protease, activates PAR-1 by cleaving a specific peptide bond in the receptor's N-terminal domain. This cleavage proceeds through a tetrahedral transition state. Phosphonate esters are excellent mimics of this transition state, which can lead to potent and selective inhibition.[9] By designing phosphonate-containing molecules that bind to the active site of thrombin where it interacts with PAR-1, it is plausible to develop effective inhibitors of receptor activation.

2.2. Bioisosteric Replacement for Enhanced Drug-like Properties

The phosphonate group is a versatile bioisostere for both carboxylate and phosphate groups.[10][11] This allows for the rational design of novel molecules with potentially improved properties such as:

  • Metabolic Stability: The carbon-phosphorus bond in phosphonates is more resistant to enzymatic cleavage than the ester or amide bonds found in many other inhibitors.[12]

  • Binding Interactions: The tetrahedral geometry and charge distribution of the phosphonate group can lead to unique and strong interactions with the receptor's binding pocket.

  • Solubility and Permeability: Judicious use of phosphonate prodrug strategies can overcome the challenge of cell membrane permeability associated with the charged phosphonate group, allowing for oral bioavailability.[12]

2.3. Potential for Improved Selectivity and Safety

By targeting the specific interaction between thrombin and PAR-1, phosphonate-based antagonists could potentially achieve a higher degree of selectivity compared to direct thrombin inhibitors. This could translate to a lower risk of bleeding, as other physiological functions of thrombin, such as fibrin generation, may be less affected.

Comparative Landscape: Phosphonate Derivatives vs. Existing PAR-1 Antagonists

While direct experimental data for phosphonate-derived PAR-1 antagonists is emerging, a comparative analysis can be framed based on their theoretical advantages and the known properties of existing antagonists, vorapaxar and atopaxar.

FeatureVorapaxarAtopaxarNovel Phosphonate Derivatives (Projected)
Chemical Class Himbacine-derived tricyclic pyridineBicyclic amidineOrganophosphorus compounds
Mechanism of Action Competitive, reversible PAR-1 antagonistCompetitive, reversible PAR-1 antagonistPotentially non-competitive or irreversible inhibition of PAR-1 activation by targeting the thrombin-PAR-1 interaction; or competitive PAR-1 antagonism.
Potency (IC50) Low nanomolarLow nanomolarPotentially high potency due to transition-state mimicry.
Oral Bioavailability HighHighCan be optimized through prodrug strategies.
Half-life Long (8 days)Moderate (23-26 hours)Tunable through chemical modification.
Key Limitation Increased risk of intracranial hemorrhageDevelopment discontinuedTo be determined through preclinical and clinical studies.
Potential Advantage Established clinical efficacy in specific populationsShorter half-life than vorapaxarPotentially improved safety profile due to higher selectivity; novel intellectual property.

Experimental Protocols for Target Validation

A robust target validation cascade is essential to characterize the efficacy and safety of novel phosphonate-derived PAR-1 antagonists. The following protocols provide a comprehensive framework for in vitro and in vivo evaluation.

In Vitro Characterization

Rationale: To determine if the phosphonate derivatives directly inhibit the enzymatic activity of thrombin, which could contribute to their antiplatelet effect but also potentially increase bleeding risk.

Protocol:

  • Prepare a solution of human α-thrombin in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

  • Add varying concentrations of the test phosphonate compound to the thrombin solution and incubate for a predetermined time.

  • Initiate the reaction by adding a chromogenic or fluorogenic thrombin substrate.

  • Measure the rate of substrate cleavage spectrophotometrically or fluorometrically.

  • Calculate the IC50 value for thrombin inhibition.

Rationale: To determine the binding affinity and selectivity of the novel compounds for the PAR-1 receptor.

Protocol:

  • Prepare cell membranes from a cell line overexpressing human PAR-1 (e.g., HEK293 or CHO cells).

  • Incubate the cell membranes with a fixed concentration of a radiolabeled PAR-1 antagonist (e.g., [3H]-vorapaxar) and varying concentrations of the unlabeled test phosphonate compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Determine the Ki value of the test compound from the competition binding curve.

Rationale: To assess the functional antagonist activity of the compounds by measuring their ability to inhibit thrombin-induced intracellular calcium release, a key downstream signaling event of PAR-1 activation.

Protocol:

  • Culture cells expressing PAR-1 (e.g., HEK293-PAR1 or human platelets) in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-incubate the cells with varying concentrations of the test phosphonate compound.

  • Stimulate the cells with a PAR-1 agonist (e.g., thrombin or the specific PAR-1 activating peptide, SFLLRN).

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Calculate the IC50 value for the inhibition of calcium mobilization.

Rationale: To evaluate the ability of the compounds to inhibit thrombin-induced platelet aggregation, the primary intended therapeutic effect.

Protocol:

  • Prepare platelet-rich plasma (PRP) from fresh human blood.[13]

  • Pre-incubate the PRP with varying concentrations of the test phosphonate compound in an aggregometer cuvette at 37°C with stirring.[13]

  • Induce platelet aggregation by adding a submaximal concentration of thrombin.[13]

  • Monitor the change in light transmission through the PRP over time as a measure of platelet aggregation.[13]

  • Determine the IC50 value for the inhibition of platelet aggregation.

In Vivo Efficacy and Safety Assessment

Rationale: To evaluate the in vivo antithrombotic efficacy of the novel phosphonate derivatives in a well-established animal model of arterial thrombosis.

Protocol:

  • Anesthetize a mouse and surgically expose the common carotid artery.

  • Administer the test phosphonate compound or vehicle via an appropriate route (e.g., oral gavage or intravenous injection).

  • Induce thrombosis by applying a filter paper saturated with ferric chloride (FeCl3) solution to the adventitial surface of the artery.

  • Monitor blood flow in the carotid artery using a Doppler flow probe.

  • Record the time to vessel occlusion as the primary endpoint.

Rationale: To assess the potential bleeding risk associated with the novel compounds.

Protocol:

  • Administer the test phosphonate compound or vehicle to a mouse.

  • After a predetermined time, transect the tip of the tail (approximately 3 mm).

  • Gently blot the tail with filter paper every 30 seconds until bleeding ceases.

  • Record the time to cessation of bleeding.

Visualizing the Pathways and Workflows

PAR-1 Signaling Pathway and Points of Intervention

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_intervention Points of Intervention Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage Tethered_Ligand Tethered Ligand (SFLLRN) PAR1_inactive->Tethered_Ligand PAR1_active PAR-1 (Active) Tethered_Ligand->PAR1_active Activation Gq Gαq PAR1_active->Gq G12_13 Gα12/13 PAR1_active->G12_13 PLC PLCβ Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Shape_Change Platelet Shape Change RhoA->Shape_Change Aggregation Platelet Aggregation PKC->Aggregation Shape_Change->Aggregation Thrombin_Inhibitor Direct Thrombin Inhibitors Thrombin_Inhibitor->Thrombin Phosphonate_Antagonist Novel Phosphonate PAR-1 Antagonists Phosphonate_Antagonist->PAR1_inactive Prevent Activation Vorapaxar Vorapaxar/Atopaxar Vorapaxar->PAR1_active Block Signaling Target_Validation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point Thrombin_Assay Thrombin Inhibition Assay Binding_Assay PAR-1 Radioligand Binding Assay Thrombin_Assay->Binding_Assay Calcium_Assay Calcium Mobilization Assay Binding_Assay->Calcium_Assay Aggregation_Assay Platelet Aggregation Assay Calcium_Assay->Aggregation_Assay Thrombosis_Model FeCl₃-Induced Thrombosis Model Aggregation_Assay->Thrombosis_Model Bleeding_Assay Tail Bleeding Time Assay Thrombosis_Model->Bleeding_Assay Lead_Candidate Lead Candidate Selection Bleeding_Assay->Lead_Candidate

References

A Comparative Guide to the Efficacy of Himbacine Analogs Synthesized from Different Phosphonate Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the efficacy of himbacine analogs, focusing on how the choice of phosphonate intermediates in their synthesis dictates the geometry of the crucial alkene linker and, consequently, their binding affinity for muscarinic receptors. We will explore the synthetic strategies, present comparative experimental data, and provide detailed protocols for researchers in drug discovery and development.

Introduction: Himbacine and the Quest for Muscarinic Receptor Subtype Selectivity

Himbacine is a piperidine alkaloid isolated from the bark of Australian magnolia trees and is a potent antagonist of muscarinic acetylcholine receptors.[1] Its activity at these receptors has made it a promising lead compound in the research for treatments of various conditions, including Alzheimer's disease.[1] The therapeutic potential of himbacine has spurred significant interest in the synthesis of its analogs to improve potency and, more importantly, selectivity for specific muscarinic receptor subtypes (M1-M5).

A key structural feature of himbacine is the (E)-double bond that connects the piperidine ring to the tricyclic core of the molecule. Modifications to this linker, including altering its stereochemistry, can have a profound impact on the molecule's interaction with the receptor binding pocket.[2][3] The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions, is a powerful and widely used method for the stereoselective synthesis of such alkenes in complex natural product synthesis.[4][5] The choice of the phosphonate reagent and reaction conditions is paramount as it dictates the E/Z selectivity of the resulting double bond, thus providing a direct avenue to modulate the biological activity of the final himbacine analog.[6][7]

This guide will compare the synthesis and efficacy of himbacine analogs where the geometry of this critical linker has been intentionally varied, demonstrating the direct influence of the phosphonate intermediate on the final biological outcome.

The Synthetic Crossroads: Phosphonate Intermediates in Himbacine Analog Synthesis

The synthesis of himbacine analogs with varying linker geometries typically involves the coupling of two key fragments: an aldehyde-bearing piperidine moiety and a phosphonate-functionalized tricyclic core. The stereochemical outcome of the resulting alkene is largely determined by the nature of the phosphonate reagent and the reaction conditions employed in the Horner-Wadsworth-Emmons olefination.

The standard HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[7] To achieve the synthesis of the less stable (Z)-alkene, a modified approach, such as the Still-Gennari olefination, is often necessary.[7] This modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, and strong, non-coordinating bases at low temperatures to favor the kinetic (Z)-product.[7]

Below is a generalized workflow illustrating the synthesis of (E)- and (Z)-himbacine analogs via different phosphonate-based olefination strategies.

Himbacine_Analog_Synthesis cluster_0 Synthesis of (E)-Himbacine Analog cluster_1 Synthesis of (Z)-Himbacine Analog Aldehyde_Piperidine Piperidine Aldehyde HWE_E Horner-Wadsworth-Emmons (e.g., NaH) Aldehyde_Piperidine->HWE_E E_Phosphonate Dialkyl Phosphonate Intermediate (e.g., Diethyl) E_Phosphonate->HWE_E E_Analog (E)-Himbacine Analog HWE_E->E_Analog Aldehyde_Piperidine_Z Piperidine Aldehyde HWE_Z Still-Gennari Modification (e.g., KHMDS, 18-crown-6, -78°C) Aldehyde_Piperidine_Z->HWE_Z Z_Phosphonate Electron-Withdrawing Phosphonate (e.g., Bis(trifluoroethyl)) Z_Phosphonate->HWE_Z Z_Analog (Z)-Himbacine Analog HWE_Z->Z_Analog

Caption: Synthetic pathways to (E)- and (Z)-himbacine analogs.

Comparative Efficacy of (E)- and (Z)-Himbacine Analogs

The geometric isomerism of the alkene linker has a significant impact on the binding affinity of himbacine analogs for muscarinic receptors. A study by Gao et al. (2002) synthesized and evaluated a series of himbacine analogs, including the natural (E)-ene and the corresponding (Z)-ene isomer, for their binding affinities towards M1, M2, M3, and M4 muscarinic receptor subtypes.[6]

The data clearly demonstrates that the (E)-isomer, which is the geometry found in natural himbacine, generally exhibits higher affinity for muscarinic receptors, particularly the M2 subtype, compared to the (Z)-isomer.[6]

Analog IsomerM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M2/M1 Selectivity
(E)-Himbacine 83459720.75
(Z)-Himbacine Analog >1000250>1000>1000-

Data synthesized from Gao et al., Bioorg. Med. Chem. Lett. 2002, 12 (15), 1909-12.[6]

This substantial difference in binding affinity underscores the critical role of the alkene geometry in the proper orientation of the piperidine moiety within the receptor's binding site. The (E)-configuration appears to be optimal for productive interaction with key residues in the muscarinic receptor.

The following diagram illustrates the structure-activity relationship, highlighting the impact of the linker geometry on receptor binding.

SAR_Himbacine E_Analog (E)-Himbacine Analog High_Affinity High Affinity Binding E_Analog->High_Affinity Optimal Fit Z_Analog (Z)-Himbacine Analog Low_Affinity Low Affinity Binding Z_Analog->Low_Affinity Steric Hindrance/ Suboptimal Fit Receptor Muscarinic Receptor (M2 Subtype) High_Affinity->Receptor Low_Affinity->Receptor

Caption: Structure-activity relationship of (E)- and (Z)-himbacine analogs.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of the phosphonate intermediate and the subsequent olefination to generate a himbacine analog.

Synthesis of a Dialkyl Phosphonate Intermediate for (E)-Alkene Formation

This protocol describes a typical Arbuzov reaction to synthesize a phosphonate intermediate.

Materials:

  • Tricyclic bromide precursor

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere setup

  • Heating mantle and condenser

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the tricyclic bromide precursor (1.0 eq).

  • Add anhydrous toluene to dissolve the bromide.

  • Add triethyl phosphite (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction by TLC.

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

  • Remove the toluene and excess triethyl phosphite under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired diethyl phosphonate intermediate.

Horner-Wadsworth-Emmons Olefination for (E)-Himbacine Analog Synthesis

Materials:

  • Diethyl phosphonate intermediate (from 4.1)

  • Piperidine aldehyde precursor

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere setup

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate and brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully remove the hexanes.

  • Add anhydrous THF and cool the suspension to 0°C.

  • Slowly add a solution of the diethyl phosphonate intermediate (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate anion.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Add a solution of the piperidine aldehyde precursor (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (E)-himbacine analog.

Conclusion

The synthesis of himbacine analogs via phosphonate-based olefination reactions provides a robust platform for exploring the structure-activity relationships of this important class of muscarinic receptor antagonists. The choice of the phosphonate intermediate is a critical determinant of the final alkene geometry, which in turn has a profound effect on the biological efficacy of the analog. As demonstrated by comparative data, the (E)-isomer, typically synthesized via a standard Horner-Wadsworth-Emmons reaction, exhibits significantly higher binding affinity for muscarinic receptors than the (Z)-isomer, which requires a modified approach like the Still-Gennari olefination. This highlights the importance of precise stereochemical control in the design of potent and selective himbacine-based therapeutics. Future efforts in this area may focus on the development of novel phosphonate reagents that allow for even greater control over the E/Z selectivity and the introduction of further diversity into the linker region.

References

The Critical Role of the 3-Fluorophenyl Moiety in PAR-1 Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the pursuit of novel antiplatelet therapies, the Protease-Activated Receptor 1 (PAR-1) presents a compelling target. As the primary receptor for thrombin on human platelets, its modulation is key to mitigating thrombotic events.[1] This guide provides an in-depth technical comparison to validate the strategic incorporation of a 3-fluorophenyl moiety in the design of potent and selective PAR-1 antagonists. We will delve into the mechanistic underpinnings of PAR-1 activation, the nuanced role of fluorine in ligand-receptor interactions, and present comparative experimental data to guide future drug discovery efforts.

Understanding PAR-1: A Unique Activation Mechanism

Protease-Activated Receptors (PARs) are a unique subclass of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminus.[2] In the case of PAR-1, the serine protease thrombin cleaves the receptor's extracellular domain, unmasking a new N-terminal sequence, SFLLRN, which then acts as a "tethered ligand."[2] This tethered ligand binds to the receptor's second extracellular loop, initiating a conformational change that triggers intracellular signaling cascades through Gq, Gi, and G12/13 proteins. This ultimately leads to platelet activation and aggregation.

cluster_0 PAR-1 Activation cluster_1 Downstream Signaling Thrombin Thrombin PAR-1 (Inactive) PAR-1 (Inactive) Thrombin->PAR-1 (Inactive) Cleavage Tethered Ligand Tethered Ligand PAR-1 (Inactive)->Tethered Ligand Unmasks PAR-1 (Active) PAR-1 (Active) Gq Gq PAR-1 (Active)->Gq Gi Gi PAR-1 (Active)->Gi G12/13 G12/13 PAR-1 (Active)->G12/13 Tethered Ligand->PAR-1 (Active) Binding Platelet Activation Platelet Activation Gq->Platelet Activation Gi->Platelet Activation G12/13->Platelet Activation Compound_Synthesis Synthesize Analogs (with and without 3-F-Ph) Radioligand_Binding Radioligand Binding Assay Compound_Synthesis->Radioligand_Binding Functional_Assay Calcium Mobilization Assay Compound_Synthesis->Functional_Assay Data_Analysis Data Analysis and Comparison Radioligand_Binding->Data_Analysis Functional_Assay->Data_Analysis

References

Introduction: The Critical Role of Thrombin and the Rationale for Its Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Analysis of Phosphonate and Non-Phosphonate Thrombin Inhibitors

Thrombin (Factor IIa) is a serine protease that functions as the central effector enzyme in the coagulation cascade.[1][2] Its primary role is the conversion of soluble fibrinogen into insoluble fibrin strands, which form the structural basis of a blood clot.[1][3] Beyond this, thrombin amplifies its own generation by activating upstream clotting factors and is a potent activator of platelets.[1][4][5] Given its pivotal role, the targeted inhibition of thrombin is a cornerstone of anticoagulant therapy, essential for the prevention and treatment of thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.[6][7]

Thrombin inhibitors are broadly classified based on their chemical structure and mechanism of action. This guide provides a head-to-head comparison of two major classes of direct-acting inhibitors: phosphonate-based inhibitors and the more clinically prevalent non-phosphonate inhibitors. We will delve into their distinct mechanisms, compare their performance based on key experimental metrics, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a comprehensive framework for selecting and characterizing these critical therapeutic agents.

Understanding the Target: Thrombin's Active Site Architecture

To appreciate the nuances of inhibitor action, one must first understand the structure of the thrombin enzyme. Thrombin is a two-chain protein with a complex three-dimensional structure featuring several key domains that are critical for its function and for inhibitor binding.[3][8]

  • The Catalytic Site: Like other serine proteases, thrombin's enzymatic activity resides in a deep active site cleft.[8][9] The core of this site is the catalytic triad, composed of three amino acid residues: Serine-195 (Ser195), Histidine-57 (His57), and Aspartate-102 (Asp102).[3][9] During catalysis, His57 activates the Ser195 residue, which then performs a nucleophilic attack on the peptide bond of its substrate, fibrinogen.[9] This is the primary target for most small molecule inhibitors.

  • Exosites: In addition to the active site, thrombin possesses two key positively charged surface domains known as anion-binding exosites.[5][8]

    • Exosite 1: This is the fibrin-binding site, responsible for recognizing and docking fibrinogen.[5][10] It is also the binding site for some bivalent inhibitors.

    • Exosite 2: This is the heparin-binding domain, which plays a role in interactions with the indirect inhibitor heparin.[5][10]

The distinct interactions of inhibitors with these sites dictate their mechanism, potency, and specificity.

Caption: Key functional domains of the thrombin enzyme targeted by substrates and inhibitors.

A Tale of Two Mechanisms: Phosphonates vs. Non-Phosphonates

The fundamental difference between these two classes lies in how they interact with thrombin's active site serine.

Phosphonate Thrombin Inhibitors: The Covalent Approach

Phosphonate-based inhibitors are designed as stable isosteres of phosphate-containing biomolecules and mimics of the tetrahedral transition states that occur during peptide bond hydrolysis.[11]

  • Mechanism of Action: These compounds typically act as irreversible or slowly reversible covalent inhibitors.[12] The phosphorus atom of the phosphonate group is highly electrophilic and is attacked by the nucleophilic hydroxyl group of Ser195 in the thrombin active site.[12] This results in the formation of a stable, covalent phosphonyl-enzyme adduct, effectively inactivating the enzyme.[12] This mechanism is distinct from most non-phosphonate drugs, which bind reversibly.

Phosphonate_Mechanism Thrombin Thrombin (Active Ser195-OH) Adduct Covalent Adduct (Thrombin-Ser195-O-P) Thrombin->Adduct Nucleophilic Attack Phosphonate Phosphonate Inhibitor (P=O) Phosphonate->Adduct

Caption: Covalent inactivation of thrombin by a phosphonate inhibitor.

Non-Phosphonate Thrombin Inhibitors: The Reversible Binding Strategy

This diverse class of inhibitors, which includes most clinically approved direct thrombin inhibitors (DTIs), blocks the enzyme through non-covalent, reversible interactions.[5] They are further categorized by their binding mode:[13]

  • Univalent Inhibitors: These small molecules bind only to the active site of thrombin, competitively blocking access for fibrinogen.[10][13] Prominent examples include the orally available dabigatran and the intravenously administered argatroban .[5][6][13]

  • Bivalent Inhibitors: These inhibitors, typically larger peptides, bind to both the active site and exosite 1.[10][13] This dual interaction confers very high affinity and specificity. The archetypal example is hirudin, a natural peptide from leeches, and its synthetic analogue, bivalirudin .[13][14]

NonPhosphonate_Mechanism Thrombin Thrombin (Active Site) Complex Reversible Enzyme-Inhibitor Complex Thrombin->Complex Binds NonPhosphonate Non-Phosphonate Inhibitor NonPhosphonate->Complex Workflow start Start: Synthesize/Obtain Inhibitor potency 1. Potency Assay (Chromogenic/Fluorometric) start->potency selectivity 2. Selectivity Profiling (Panel of Proteases) potency->selectivity anticoag 3. In Vitro Anticoagulation (aPTT, PT, ECT assays) selectivity->anticoag data Data Analysis (IC50, Ki, Selectivity Fold, Clotting Times) anticoag->data end End: Characterize Inhibitor Profile data->end

References

Navigating the Analytical Maze: A Comparative Guide to the Analysis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate as a Potential Impurity in Vorapaxar

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to guaranteeing its safety and efficacy. Vorapaxar, a first-in-class protease-activated receptor-1 (PAR-1) antagonist, represents a significant advancement in the prevention of thrombotic cardiovascular events.[1] However, like any synthetically derived compound, its manufacturing process can give rise to impurities that must be meticulously identified, quantified, and controlled. This guide provides an in-depth analysis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, a known process-related impurity in the synthesis of Vorapaxar, and offers a comparative evaluation of analytical methodologies for its detection and quantification.

The Genesis of an Impurity: A Process-Related Perspective

This compound is a key intermediate in the synthesis of Vorapaxar analogues, as established in the scientific literature.[2][3] Its structural similarity to a key fragment of the Vorapaxar molecule suggests its origin as either an unreacted starting material or a byproduct of a side reaction during the manufacturing process, likely involving a Horner-Wadsworth-Emmons reaction to form a crucial carbon-carbon double bond in the Vorapaxar scaffold.[4][5] Understanding this synthetic lineage is critical for developing a targeted and effective analytical control strategy.

Vorapaxar Synthesis Context cluster_synthesis Vorapaxar Synthesis cluster_impurity Impurity Analysis Focus Phosphonate This compound (Potential Impurity) HWE Horner-Wadsworth-Emmons Reaction Phosphonate->HWE Vorapaxar_Scaffold Vorapaxar Scaffold Intermediate HWE->Vorapaxar_Scaffold Vorapaxar Vorapaxar API Vorapaxar_Scaffold->Vorapaxar Impurity_Analysis Detection & Quantification of Phosphonate Impurity Vorapaxar->Impurity_Analysis caption Logical relationship of the phosphonate impurity to Vorapaxar synthesis.

Figure 1: Logical relationship of the phosphonate impurity to Vorapaxar synthesis.

Analytical Challenges and Strategic Approaches

The primary analytical challenge in quantifying this phosphonate impurity lies in the significant polarity difference between it and the Vorapaxar API. Vorapaxar is a relatively large, non-polar molecule, while the diethyl phosphonate impurity is considerably more polar. This disparity makes achieving simultaneous retention and good peak shape for both the API and the impurity on a single reversed-phase high-performance liquid chromatography (RP-HPLC) system a complex task.

This guide will compare two powerful analytical techniques capable of addressing this challenge: Ion-Pair Reversed-Phase HPLC (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) , both coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

Comparative Analysis of Analytical Methodologies

FeatureIon-Pair Reversed-Phase HPLC (IP-RPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the polar, ionizable phosphonate impurity, enhancing its retention on a non-polar stationary phase like C18.[6]The polar phosphonate impurity partitions between a polar stationary phase (e.g., bare silica, amide) and a partially aqueous mobile phase with a high organic solvent concentration.[7][8]
Primary Application Well-suited for the simultaneous analysis of a polar impurity within a non-polar API matrix.Excellent for the retention and separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[9]
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, diol)
Mobile Phase Typically a buffered aqueous-organic mixture containing an ion-pairing reagent (e.g., tetra-alkylammonium salt).High concentration of a polar organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
Advantages - Good retention control for the polar impurity. - Can often be implemented on standard RP-HPLC systems.- Excellent retention of very polar analytes. - High organic mobile phase is advantageous for MS sensitivity. - Orthogonal selectivity to RP-HPLC.
Disadvantages - Ion-pairing reagents can be aggressive to the stationary phase and MS source. - Method development can be complex due to the number of variables (ion-pair concentration, pH, organic modifier). - Baseline stabilization can be slow.- The non-polar API may have very low retention. - Longer column equilibration times. - Matrix effects in MS can be more pronounced.

Experimental Protocols

The following protocols are designed as robust starting points for the development and validation of an analytical method for the quantification of this compound in Vorapaxar.

Method 1: Ion-Pair Reversed-Phase HPLC with Mass Spectrometric Detection (IP-RPLC-MS)

This method aims to retain the polar phosphonate impurity by forming an ion pair, allowing for its separation from the non-polar Vorapaxar API on a standard C18 column.

IP_RPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Separation cluster_detection MS Detection Sample_Prep Dissolve Vorapaxar sample in Diluent (e.g., 50:50 Acetonitrile:Water) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_A Aqueous Buffer with Ion-Pair Reagent (e.g., 10 mM Ammonium Acetate with 5 mM Tetrabutylammonium Hydroxide, pH 7) Gradient Gradient Elution (Increasing %B) Mobile_Phase_A->Gradient Mobile_Phase_B Acetonitrile Mobile_Phase_B->Gradient Column C18 Column (e.g., 150 x 4.6 mm, 3.5 µm) Injection->Column Column->Gradient MS_Source Electrospray Ionization (ESI) Positive Mode Gradient->MS_Source MS_Analysis Tandem Mass Spectrometry (MS/MS) Selected Reaction Monitoring (SRM) MS_Source->MS_Analysis caption Experimental workflow for IP-RPLC-MS analysis.

Figure 2: Experimental workflow for IP-RPLC-MS analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh and dissolve the Vorapaxar drug substance in a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate with 5 mM Tetrabutylammonium Hydroxide in water, adjusted to pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) % B
      0 20
      15 80
      20 80
      20.1 20

      | 25 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion (m/z): 324.1 (for [M+H]⁺ of the impurity).

    • Product Ions (m/z): Monitor for characteristic fragments (see proposed fragmentation scheme below).

Method 2: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometric Detection (HILIC-MS)

This method leverages a polar stationary phase to strongly retain the phosphonate impurity while the non-polar Vorapaxar API elutes early in the chromatographic run.

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Separation cluster_detection MS Detection Sample_Prep Dissolve Vorapaxar sample in Diluent (e.g., 90:10 Acetonitrile:Water) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_A Acetonitrile with 0.1% Formic Acid Gradient Gradient Elution (Increasing %B) Mobile_Phase_A->Gradient Mobile_Phase_B Water with 0.1% Formic Acid Mobile_Phase_B->Gradient Column HILIC Column (Amide or Silica) (e.g., 100 x 2.1 mm, 1.7 µm) Injection->Column Column->Gradient MS_Source Electrospray Ionization (ESI) Positive Mode Gradient->MS_Source MS_Analysis Tandem Mass Spectrometry (MS/MS) Selected Reaction Monitoring (SRM) MS_Source->MS_Analysis caption Experimental workflow for HILIC-MS analysis.

Figure 3: Experimental workflow for HILIC-MS analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh and dissolve the Vorapaxar drug substance in a diluent with a high organic content (e.g., 90:10 v/v acetonitrile:water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: HILIC (Amide or bare silica), 100 x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Gradient:

      Time (min) % B
      0 5
      8 40
      10 40
      10.1 5

      | 15 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion (m/z): 324.1 (for [M+H]⁺ of the impurity).

    • Product Ions (m/z): Monitor for characteristic fragments.

Mass Spectrometric Fragmentation Analysis

For highly specific and sensitive quantification using tandem mass spectrometry (MS/MS), understanding the fragmentation pattern of the target impurity is crucial. Based on the known fragmentation of diethyl phosphonates, a plausible fragmentation pathway for this compound is proposed below.[10][11] The primary fragmentation events are expected to be the neutral loss of ethene (C₂H₄) from the ethoxy groups.

Fragmentation_Pathway Parent Precursor Ion [M+H]⁺ m/z 324.1 Fragment1 Product Ion 1 Loss of C₂H₄ m/z 296.1 Parent:f2->Fragment1:f0 - C₂H₄ Fragment2 Product Ion 2 Loss of 2 x C₂H₄ m/z 268.1 Fragment1:f2->Fragment2:f0 - C₂H₄ caption Proposed MS/MS fragmentation pathway.

Figure 4: Proposed MS/MS fragmentation pathway.

The selection of specific precursor-to-product ion transitions for SRM will provide a highly selective and sensitive method for the quantification of this impurity, even at trace levels.

Conclusion and Recommendations

Both IP-RPLC-MS and HILIC-MS offer viable and robust strategies for the analysis of this compound in Vorapaxar.

  • IP-RPLC-MS is a strong candidate if a laboratory wishes to utilize existing reversed-phase columns and methodologies. Careful method development to optimize the ion-pairing conditions will be key to achieving a successful separation.

  • HILIC-MS provides an orthogonal and potentially more sensitive approach, particularly for this highly polar impurity. While it may require dedicated HILIC columns and a different mindset for method development, the benefits of enhanced retention and MS compatibility are significant.

The choice between these two powerful techniques will depend on the specific requirements of the analytical laboratory, including available instrumentation, desired sensitivity, and the overall impurity profiling strategy for Vorapaxar. It is recommended that both methods be evaluated during the early stages of method development to determine the most suitable approach for routine quality control and stability studies. The detailed protocols and fragmentation analysis provided in this guide serve as a comprehensive starting point for this critical analytical endeavor.

References

In vivo efficacy studies of compounds synthesized from Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the pyridine scaffold remains a cornerstone for the development of novel kinase inhibitors. Its derivatives, particularly those incorporating fluorophenyl and phosphonate moieties, represent a promising class of compounds with the potential to overcome existing therapeutic challenges. This guide provides a comprehensive in vivo efficacy comparison of a representative pyridine-based compound, Dasatinib, against established treatments for non-small cell lung cancer (NSCLC), Sorafenib and Gefitinib. Through objective analysis of experimental data and detailed protocols, this document serves as a critical resource for researchers advancing next-generation cancer therapeutics.

Introduction: The Rationale for Pyridine-Based Kinase Inhibitors

The pyridine ring is a privileged structure in medicinal chemistry, frequently incorporated into small molecules designed to target ATP-binding sites of protein kinases. The inclusion of a fluorophenyl group can enhance metabolic stability and binding affinity, while a methylphosphonate moiety can act as a phosphate mimetic, potentially improving cellular uptake and target engagement. Compounds synthesized from precursors like Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate are hypothesized to function as potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

This guide focuses on Non-Small Cell Lung Cancer (NSCLC), a leading cause of cancer-related mortality worldwide. The in vivo efficacy of novel pyridine-based compounds is evaluated in the context of established NSCLC therapies that also target critical signaling pathways.

Comparative Analysis of In Vivo Efficacy in NSCLC Xenograft Models

To provide a clear comparison, we will examine the in vivo performance of Dasatinib, a multi-kinase inhibitor containing a pyridine moiety, alongside two standard-of-care NSCLC drugs, Sorafenib and Gefitinib. The A549 human NSCLC cell line xenograft model in immunocompromised mice is a widely used and accepted model for preclinical evaluation of anticancer agents.

Lead Compound Profile: Dasatinib

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[1][2][3][4] Its mechanism of action involves blocking the signaling pathways that promote cancer cell proliferation and survival.[5]

In Vivo Efficacy of Dasatinib in NSCLC:

In a study utilizing a patient-derived xenograft (PDX) model of NSCLC with high LIMK1 expression, oral administration of Dasatinib at 30 mg/kg daily for 36 days resulted in significant inhibition of tumor growth compared to the vehicle control group.[6] Importantly, this therapeutic effect was achieved without a significant loss in the body weight of the mice, indicating good tolerability.[6] Another study using a syngeneic mouse model with 344SQ NSCLC cells showed that Dasatinib at doses of 10 or 20 mg/kg for 5 days a week significantly reduced the number of lung metastases.[7]

Comparator 1: Sorafenib

Sorafenib is a multi-kinase inhibitor that targets RAF kinases (C-RAF, B-RAF) and receptor tyrosine kinases such as VEGFR and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.[8]

In Vivo Efficacy of Sorafenib in NSCLC:

In an A549 NSCLC xenograft model, mice treated with Sorafenib at a dose of 30 mg/kg daily by oral gavage for 14 days showed a significant reduction in tumor volume compared to the control group.[9] Combination studies have also demonstrated that Sorafenib can act synergistically with other chemotherapeutic agents to suppress tumor growth in A549 xenografts.[8][10]

Comparator 2: Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[11] It is particularly effective in NSCLC patients whose tumors harbor activating mutations in the EGFR gene.[12]

In Vivo Efficacy of Gefitinib in NSCLC:

In a study using an A549 (wild-type EGFR) xenograft model, mice treated with Gefitinib at 50 mg/kg via oral gavage showed a moderate anti-tumor effect.[13] However, in a cisplatin-resistant H358R NSCLC xenograft model, the same dose of Gefitinib resulted in a more significant tumor growth inhibition of 52.7% ± 3.1% after 21 days of treatment, suggesting its potential in specific resistant phenotypes.[14] In gefitinib-sensitive NSCLC cell lines, it has been shown to effectively inhibit tumor growth in xenograft models.[12]

Data Summary Table
CompoundTarget(s)Animal ModelCell LineDose & ScheduleKey Efficacy FindingsReference(s)
Dasatinib Multi-kinase (BCR-ABL, SRC family)Patient-Derived Xenograft (SCID mice)NSCLC PDX30 mg/kg, daily oral gavage for 36 daysSignificant tumor growth inhibition.[6]
Syngeneic344SQ10-20 mg/kg, 5 days/weekSignificantly reduced lung metastases.[7]
Sorafenib Multi-kinase (RAF, VEGFR, PDGFR)Xenograft (BALB/c nude mice)A54930 mg/kg, daily oral gavage for 14 daysSignificant reduction in tumor volume.[9]
Gefitinib EGFR Tyrosine KinaseXenograft (nude mice)A54950 mg/kg, oral gavageModerate anti-tumor activity.[13]
Xenograft (nude mice)H358R (cisplatin-resistant)50 mg/kg, daily for 21 days52.7% ± 3.1% tumor growth inhibition.[14]

Mechanistic Insights and Signaling Pathways

The anti-tumor efficacy of these compounds is rooted in their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Dasatinib's Mechanism of Action

Dasatinib's primary targets are the BCR-ABL fusion protein and SRC family kinases. Inhibition of these kinases disrupts downstream signaling cascades, leading to apoptosis (programmed cell death) of cancer cells.[1][2][4]

Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL inhibits SRC_Family SRC Family Kinases Dasatinib->SRC_Family inhibits Apoptosis Apoptosis Dasatinib->Apoptosis induces Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) BCR_ABL->Downstream activates SRC_Family->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Proliferation->Apoptosis inhibits

Dasatinib's inhibitory action on key signaling pathways.
Sorafenib's Dual Mechanism of Action

Sorafenib exerts its anticancer effects through a dual mechanism: it inhibits the RAF/MEK/ERK pathway to block tumor cell proliferation and targets VEGFR and PDGFR to inhibit angiogenesis.[8]

cluster_0 Tumor Cell cluster_1 Endothelial Cell RAF RAF Kinases MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR_PDGFR VEGFR / PDGFR Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->RAF inhibits Sorafenib->VEGFR_PDGFR inhibits

Sorafenib's dual inhibition of proliferation and angiogenesis.
Gefitinib's Targeted Mechanism of Action

Gefitinib selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and blocking downstream signaling pathways, which leads to reduced cell proliferation and induction of apoptosis in EGFR-dependent tumor cells.[11]

EGF EGF Ligand EGFR EGFR EGF->EGFR binds Downstream Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT) EGFR->Downstream activates via autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR inhibits ATP binding ATP ATP ATP->EGFR Proliferation_Survival Cell Proliferation & Survival Downstream->Proliferation_Survival

Gefitinib's targeted inhibition of the EGFR signaling pathway.

Experimental Protocols: NSCLC Xenograft Model

The following is a detailed, step-by-step methodology for establishing and utilizing a subcutaneous NSCLC xenograft model for in vivo efficacy studies.

start Start cell_culture 1. Cell Culture: - Culture A549 cells in appropriate medium. - Harvest cells at ~80-90% confluency. start->cell_culture cell_prep 2. Cell Preparation: - Trypsinize and wash cells. - Resuspend in sterile PBS or medium. - Determine cell viability (>90%). - Adjust concentration (e.g., 5x10^6 cells/100 µL). cell_culture->cell_prep animal_prep 3. Animal Preparation: - Acclimatize immunodeficient mice (e.g., BALB/c nude) for 1 week. - Anesthetize mice. cell_prep->animal_prep injection 4. Subcutaneous Injection: - Inject cell suspension into the flank of each mouse. animal_prep->injection monitoring 5. Tumor Growth Monitoring: - Palpate injection sites regularly. - Measure tumor volume with calipers once tumors are palpable. injection->monitoring randomization 6. Randomization: - Once tumors reach a specific size (e.g., 100-150 mm³), randomize mice into treatment groups. monitoring->randomization treatment 7. Treatment Administration: - Administer test compounds and vehicle control as per dosing schedule (e.g., oral gavage). randomization->treatment data_collection 8. Data Collection: - Measure tumor volume and body weight 2-3 times per week. - Monitor for signs of toxicity. treatment->data_collection endpoint 9. Study Endpoint: - Euthanize mice when tumors reach predetermined size or at study conclusion. - Excise, weigh, and process tumors for further analysis (e.g., histology, Western blot). data_collection->endpoint end End endpoint->end

Workflow for an in vivo NSCLC xenograft study.

Detailed Protocol:

  • Cell Culture:

    • Culture A549 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 2-3 days to maintain exponential growth.

  • Cell Preparation for Injection:

    • On the day of injection, harvest cells at approximately 80-90% confluency.

    • Wash cells with sterile phosphate-buffered saline (PBS) and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile, serum-free medium or PBS.

    • Determine cell viability using a hemocytometer and trypan blue exclusion; viability should be greater than 90%.

    • Adjust the cell concentration to the desired density, for example, 5 x 10^6 cells per 100 µL. For enhanced tumor take, cells can be resuspended in a 1:1 mixture of PBS and Matrigel®.

  • Animal Handling and Tumor Implantation:

    • Use 6-8 week old female athymic nude or NOD/SCID mice.

    • Allow mice to acclimatize to the animal facility for at least one week.

    • Anesthetize the mice prior to injection.

    • Subcutaneously inject 100 µL of the prepared cell suspension into the right flank of each mouse using a 1 mL syringe with a 27-gauge needle.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once tumors become palpable, measure their volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).

    • Prepare the test compounds (e.g., Dasatinib, Sorafenib, Gefitinib) and vehicle control for administration (e.g., formulated for oral gavage).

    • Administer the treatments according to the predetermined dose and schedule for the duration of the study (e.g., 14-36 days).

    • Continue to measure tumor volume and monitor the body weight of the mice throughout the treatment period. Observe for any clinical signs of toxicity.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a predetermined endpoint size, or after a specified treatment duration.

    • Euthanize the mice according to approved institutional guidelines.

    • Excise the tumors and record their final weight.

    • A portion of the tumor tissue can be flash-frozen in liquid nitrogen for pharmacodynamic analyses (e.g., Western blotting for target engagement), while another portion can be fixed in formalin for histopathological evaluation.

Conclusion and Future Directions

The in vivo data presented in this guide demonstrate that pyridine-based compounds, exemplified by Dasatinib, exhibit significant anti-tumor activity in preclinical models of NSCLC. When compared to established therapies like Sorafenib and Gefitinib, these novel agents show promise, particularly in their potential to overcome resistance mechanisms and target different oncogenic pathways.

The development of new compounds derived from scaffolds such as this compound should be guided by a deep understanding of their mechanism of action and a direct comparison of their in vivo efficacy against relevant clinical standards. The protocols and comparative data provided herein offer a framework for the rigorous preclinical evaluation of these next-generation cancer therapeutics. Future studies should focus on head-to-head comparisons in well-characterized patient-derived xenograft models to better predict clinical success and identify patient populations most likely to benefit from these innovative treatments.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate (CAS No. 380894-77-9). Adherence to these protocols is critical for ensuring regulatory compliance, personal safety, and the protection of our ecosystem.

This compound, an organophosphorus ester, requires careful handling due to its structural class, which is often associated with neurotoxic properties and environmental persistence. While a specific, publicly available Safety Data Sheet (SDS) with comprehensive disposal instructions for this exact molecule is not readily found, its classification as a phosphonate ester and an environmentally hazardous substance (UN3077) dictates a cautious and informed approach based on established principles for organophosphorus waste management.[1]

Section 1: Compound Identification and Hazard Assessment

Before any handling or disposal operation, it is crucial to understand the material's identity and inherent hazards. The structure combines a diethyl phosphonate ester with a fluorinated phenylpyridine moiety, suggesting potential for both organophosphate-type toxicity and long-term environmental effects.

Identifier Information
Chemical Name This compound[2][3]
CAS Number 380894-77-9[1][2][3]
Molecular Formula C₁₆H₁₉FNO₃P[2][3]
Molecular Weight 323.30 g/mol [2]
Known Classification UN3077, Environmentally Hazardous Substance, Solid, N.O.S. (Packing Group III)[1]
Physical Form Clear pale-yellow liquid[1]
Solubility Insoluble in water; Miscible with Dichloromethane (DCM), Tetrahydrofuran (THF), and acetone[1]

Causality of Hazard: Organophosphorus compounds are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nerve function.[4] The presence of a fluorinated aromatic ring can enhance persistence and alter metabolic pathways. The UN3077 classification indicates that the substance is toxic to aquatic life with long-lasting effects.[5]

Section 2: Immediate Spill Response & Personal Protective Equipment (PPE)

In the event of an accidental release, a swift and correct response is vital to mitigate exposure and environmental contamination. All personnel handling this compound must be equipped with the appropriate PPE.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile or neoprene gloves.[6]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.[6]

  • Body Covering: A flame-resistant laboratory coat.[6]

  • Respiratory Protection: If there is a risk of aerosolization or work is performed outside a certified chemical fume hood, a respirator with an organic vapor cartridge is necessary.[6]

Spill Response Protocol
  • Evacuate & Ventilate: Immediately alert others in the vicinity. If the spill is significant or in a poorly ventilated area, evacuate the lab. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Wearing full PPE, contain the liquid spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[6] Do not use combustible materials like paper towels for the initial absorption of large spills.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area using a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of size.

Diagram: Spill Response Workflow

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Ventilate Ensure Ventilation (Fume Hood) Alert->Ventilate PPE Don Full PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Report Report to EHS Decontaminate->Report

A flowchart of the immediate spill response procedure.

Section 3: Waste Classification, Segregation, and Storage

Properly classifying and segregating chemical waste is a critical step mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]

  • Waste Determination: Any amount of pure this compound, solutions containing it, or materials contaminated with it (e.g., absorbent pads, gloves, empty containers) must be treated as hazardous waste.[7]

  • Waste Container: Use only designated, compatible, and leak-proof hazardous waste containers. The container must be kept closed at all times except when adding waste.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of its hazards (e.g., "Toxic," "Environmentally Hazardous").[10]

  • Segregation: This waste stream must be segregated from other, incompatible waste types. Specifically, do not mix with strong oxidizing agents or strong bases , as this can lead to vigorous and potentially hazardous reactions.[11]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and provide secondary containment to prevent spills from spreading.

Section 4: Decontamination & Neutralization Procedures

For routine decontamination of glassware and equipment, a thorough rinse with a suitable organic solvent (such as acetone) is recommended. The resulting solvent rinseate must be collected and disposed of as hazardous waste.

While in-lab chemical neutralization can be a viable strategy for some waste streams, it is a complex process for phosphonate esters.[6] Hydrolysis, the primary method for breaking down these esters, can be achieved under acidic or basic conditions but often requires elevated temperatures and harsh reagents.[12][13][14]

Expert Insight: Given the potential for incomplete reactions, the generation of equally hazardous byproducts, and the safety risks of performing such procedures outside of a controlled synthetic setup, in-lab chemical neutralization of this compound is not recommended. The most prudent and compliant approach is to dispose of the waste via a licensed contractor.[6] The principal reactions for organophosphorus compounds involve hydrolysis, but achieving complete and safe degradation in a lab's waste stream is challenging and not advisable without specialized equipment and verification.[15]

Section 5: Final Disposal Protocol

The final disposal of this compound must be handled by a licensed and certified hazardous waste management company.[6] Incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) is the preferred method for organophosphorus compounds, as high temperatures ensure complete destruction.[6][16]

Step-by-Step Disposal Workflow
  • Waste Accumulation: Collect all waste (pure compound, solutions, contaminated materials) in a properly labeled and sealed hazardous waste container as described in Section 3.

  • Inventory Management: Maintain an accurate log of the waste being added to the container.[10]

  • Schedule Pickup: Contact your institution's EHS office to schedule a waste pickup. Provide them with the exact chemical name and quantity.

  • Manifesting: The EHS office or the waste contractor will provide a hazardous waste manifest. This is a critical "cradle-to-grave" tracking document required by the EPA that follows the waste from your lab to its final disposal site.[9][17]

  • Hand-Off: Transfer the waste to the authorized personnel for transport. Do not hand waste off to anyone without the proper credentials and manifest documentation.

Diagram: Waste Management & Disposal Workflow

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS & Contractor Responsibility Generate Generate Waste (Pure compound, solutions, contaminated materials) Classify Classify & Segregate Waste (No mixing with bases/oxidizers) Generate->Classify Containerize Collect in Labeled, Sealed Container Classify->Containerize Store Store in Satellite Accumulation Area Containerize->Store Request Request Pickup from EHS Store->Request Pickup Collect Waste & Prepare Manifest Request->Pickup Transport Transport to TSDF Pickup->Transport Dispose Final Disposal (High-Temp Incineration) Transport->Dispose

The complete workflow from waste generation to final disposal.

By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

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